Mevinic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
84064-38-0 |
|---|---|
Molecular Formula |
C23H36O6 |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
(3R,5R)-7-[(1S,2S,8S,8aR)-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid |
InChI |
InChI=1S/C23H36O6/c1-4-14(2)23(28)29-20-7-5-6-16-9-8-15(3)19(22(16)20)11-10-17(24)12-18(25)13-21(26)27/h6,8-9,14-15,17-20,22,24-25H,4-5,7,10-13H2,1-3H3,(H,26,27)/t14-,15-,17+,18+,19-,20-,22-/m0/s1 |
InChI Key |
BOZILQFLQYBIIY-INTXDZFKSA-N |
SMILES |
CCC(C)C(=O)OC1CCC=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O |
Isomeric SMILES |
CC[C@H](C)C(=O)O[C@H]1CCC=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O)O)O |
Canonical SMILES |
CCC(C)C(=O)OC1CCC=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Dawn of a Revolution in Cardiovascular Medicine: The Discovery and Isolation of Mevinic Acid
A Technical Guide for Researchers and Drug Development Professionals
This in-depth technical guide chronicles the landmark discovery and isolation of mevinic acid, the foundational compound of the statin class of drugs. From the pioneering screening of thousands of fungal cultures to the elucidation of its mechanism of action, this document provides a comprehensive overview for researchers, scientists, and professionals in the field of drug development. We will delve into the detailed experimental protocols that led to its isolation, present key quantitative data, and visualize the intricate biological pathways and experimental workflows.
A Serendipitous Discovery: The Birth of Statins
The story of this compound begins with two independent research groups in the 1970s, both searching for microbial metabolites with unique biological activities.
Dr. Akira Endo at Sankyo Company, Japan: In his quest for antimicrobial agents, Dr. Endo hypothesized that some microorganisms might produce inhibitors of enzymes in the cholesterol biosynthesis pathway to defend themselves.[1] This led him to screen over 6,000 fungal strains for their ability to inhibit HMG-CoA reductase, a key rate-limiting enzyme in cholesterol synthesis.[2][3] In 1971, his meticulous work with a strain of Penicillium citrinum yielded a potent inhibitor, which he named compactin (later known as mevastatin).[4][5]
Dr. Alfred Alberts at Merck Research Laboratories, USA: Meanwhile, Alfred Alberts and his team at Merck were also screening for inhibitors of HMG-CoA reductase.[6] In 1978, they isolated a highly potent inhibitor from a fermentation broth of Aspergillus terreus.[1][7] This compound was initially named mevinolin, which was later identified as lovastatin (B1675250).[7]
Both compactin and lovastatin are inactive lactone prodrugs.[8] In the body, they are hydrolyzed to their respective open-ring dihydroxy acid forms, this compound and what is now commonly referred to as lovastatin acid, which are the active inhibitors of HMG-CoA reductase.[8]
Quantitative Data Summary
The following tables summarize key quantitative data related to the production and activity of this compound's parent compounds.
| Parameter | Penicillium citrinum (Compactin/Mevastatin) | Aspergillus terreus (Lovastatin/Mevinolin) | Reference(s) |
| Producing Microorganism | Penicillium citrinum SANK 18767 (initial) | Aspergillus terreus ATCC 20542 | [9][10] |
| Fermentation Method | Submerged Culture | Submerged and Solid-State Fermentation | [9][10] |
| Reported Yield | Initial: ~50 mg/L; Mutant strains: up to 15 g/L | Submerged: ~240 mg/L; Solid-State: 12.5 mg/g of dry substrate (wheat bran) | [9][10] |
Table 1: Production of this compound Precursors by Fermentation.
| Compound | IC50 Value (HMG-CoA Reductase Inhibition) | Target Enzyme | Reference(s) |
| Mevastatin | 17.93 ± 1.78 µM (in some studies) | Human HMG-CoA Reductase | [11] |
| Lovastatin | Not specified in initial reports | Human HMG-CoA Reductase | |
| Pravastatin | Not specified in initial reports | Human HMG-CoA Reductase | |
| Dichloromethane Extract of Gnetum gnemon | 0.40 µg/mL | HMG-CoA Reductase | [12] |
| FPBA Extract of Ficus palmata | 9.1 ± 0.61 µg/mL | HMG-CoA Reductase | [13] |
Table 2: Inhibitory Activity of this compound Precursors and other natural extracts.
| Property | Mefenamic Acid (as an example of a related organic acid) | Reference(s) |
| Molecular Formula | C₁₅H₁₅NO₂ | [14] |
| Molecular Weight | 241.29 g/mol | [14] |
| Melting Point | 230-231 °C | [14] |
| Solubility in Water | Practically insoluble | [14] |
| pKa | 4.2 (at 25°C) | [15] |
Table 3: Physicochemical Properties of Mefenamic Acid.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the discovery and isolation of this compound.
Fermentation for Compactin Production (Penicillium citrinum)
Objective: To cultivate Penicillium citrinum for the production of compactin.
Materials:
-
High-yielding strain of Penicillium citrinum (e.g., a mutant derived from SANK 18767).
-
Seed culture medium.
-
Production fermentation medium.
-
Shake flasks or fermenter.
-
Incubator shaker.
Procedure:
-
Inoculum Preparation: Aseptically transfer a stock culture of P. citrinum to a seed culture medium. Incubate at 24°C for 2 days with shaking at 220 rpm.
-
Production Fermentation: Inoculate the production fermentation medium with the seed culture (e.g., 5% v/v).
-
Incubation: Incubate the production culture at 24°C for 7-10 days with agitation (220 rpm).
-
Monitoring: Monitor the production of compactin periodically using analytical techniques such as HPLC.
Extraction and Purification of Compactin
Objective: To isolate and purify compactin from the fermentation broth.
Materials:
-
Fermentation broth containing compactin.
-
Ethyl acetate (B1210297).
-
Sodium bicarbonate solution (5%).
-
Hydrochloric acid (6 M).
-
Anhydrous sodium sulfate.
-
Rotary evaporator.
-
Silica (B1680970) gel for chromatography.
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate).
Procedure:
-
Extraction: Acidify the fermentation broth to pH 3.0 with HCl. Extract the broth three times with an equal volume of ethyl acetate.
-
Washing: Combine the organic extracts and wash with a 5% sodium bicarbonate solution to remove acidic impurities.
-
Drying and Concentration: Dry the ethyl acetate layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain crude compactin.
-
Purification: Purify the crude compactin using silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.
Conversion of Lactone to this compound (Hydroxy Acid Form)
Objective: To hydrolyze the inactive lactone form (compactin or lovastatin) to the active hydroxy acid form.
Materials:
-
Purified compactin or lovastatin.
-
Sodium hydroxide (B78521) (0.1 N) or Potassium hydroxide (0.05 N) in 25% or 50% acetonitrile (B52724).
-
Hydrochloric acid (to neutralize).
Procedure:
-
Hydrolysis: Dissolve the lactone in the alkaline acetonitrile solution. The conversion to the hydroxy acid form occurs almost completely under these conditions.[16]
-
Monitoring: The progress of the hydrolysis can be monitored by HPLC.
-
Neutralization: Once the reaction is complete, the solution can be neutralized with hydrochloric acid if required for subsequent assays.
HMG-CoA Reductase Inhibition Assay
Objective: To determine the inhibitory activity of this compound on HMG-CoA reductase.
Materials:
-
Purified HMG-CoA reductase enzyme.
-
HMG-CoA (substrate).
-
NADPH (cofactor).
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).
-
This compound (test inhibitor).
-
Spectrophotometer capable of reading absorbance at 340 nm.
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing the assay buffer, NADPH, and HMG-CoA in a cuvette or microplate well.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures.
-
Enzyme Addition: Initiate the reaction by adding HMG-CoA reductase.
-
Measurement: Immediately measure the decrease in absorbance at 340 nm over time. The oxidation of NADPH to NADP+ results in a decrease in absorbance.
-
Calculation: The rate of the reaction is determined from the linear portion of the absorbance vs. time curve. The percent inhibition is calculated by comparing the rates in the presence and absence of the inhibitor. The IC50 value (the concentration of inhibitor that causes 50% inhibition) is then determined.
Visualizations: Pathways and Workflows
HMG-CoA Reductase Signaling Pathway
The following diagram illustrates the central role of HMG-CoA reductase in the cholesterol biosynthesis pathway and its inhibition by this compound.
Caption: Inhibition of HMG-CoA Reductase by this compound and Downstream Effects.
Experimental Workflow for this compound Isolation and Analysis
The diagram below outlines the general workflow from fungal fermentation to the analysis of the inhibitory activity of this compound.
Caption: Workflow for this compound Isolation and Bioactivity Assessment.
Conclusion
The discovery and isolation of this compound from fungal sources by pioneering scientists like Akira Endo and Alfred Alberts represent a monumental achievement in medicinal chemistry and pharmacology. Their work laid the foundation for the development of the statin class of drugs, which have become indispensable in the management of hypercholesterolemia and the prevention of cardiovascular diseases. The experimental protocols and the understanding of the underlying biochemical pathways detailed in this guide continue to inform and inspire new research in natural product discovery and drug development.
References
- 1. Discovery and development of statins - Wikipedia [en.wikipedia.org]
- 2. Statins: From Fungus to Pharma | American Scientist [americanscientist.org]
- 3. mdpi.com [mdpi.com]
- 4. From Fleming to Endo: The discovery of statins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Alfred Alberts (1931—2018) [asbmb.org]
- 7. A historical perspective on the discovery of statins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lovastatin and simvastatin--inhibitors of HMG CoA reductase and cholesterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Production of lovastatin by wild strains of Aspergillus terreus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jyoungpharm.org [jyoungpharm.org]
- 13. In Vitro Screening for β-Hydroxy-β-methylglutaryl-CoA Reductase Inhibitory and Antioxidant Activity of Sequentially Extracted Fractions of Ficus palmata Forsk - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Mefenamic acid CAS#: 61-68-7 [m.chemicalbook.com]
- 16. Study on the conversion of three natural statins from lactone forms to their corresponding hydroxy acid forms and their determination in Pu-Erh tea - PubMed [pubmed.ncbi.nlm.nih.gov]
The Linchpin of Statin Synthesis: A Technical Guide to the Mevinic Acid Biosynthesis Pathway in Aspergillus terreus
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mevinic acid, known commercially as lovastatin (B1675250), is a potent inhibitor of HMG-CoA reductase and a cornerstone in the management of hypercholesterolemia. Produced as a secondary metabolite by the filamentous fungus Aspergillus terreus, its biosynthesis is a complex process involving a dedicated gene cluster, intricate enzymatic machinery, and a tightly regulated network of signaling pathways. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway, offering a comprehensive resource for researchers and professionals engaged in its study and exploitation for pharmaceutical development. We will delve into the genetic architecture, the key enzymatic players, the regulatory circuits governing its production, and detailed experimental methodologies for its investigation.
The this compound Biosynthetic Gene Cluster
The biosynthesis of this compound in Aspergillus terreus is orchestrated by a cluster of genes, collectively known as the lov gene cluster. This cluster contains the structural genes encoding the enzymes directly involved in the synthesis of the molecule, as well as regulatory genes that control their expression.
The core of the biosynthetic machinery consists of two multifunctional polyketide synthases (PKSs):
-
Lovastatin Nonaketide Synthase (LNKS), encoded by lovB : This iterative Type I PKS is responsible for the synthesis of the dihydromonacolin L, the nonaketide core of this compound.
-
Lovastatin Diketide Synthase (LDKS), encoded by lovF : This PKS synthesizes the α-S-methylbutyryl side chain.
In addition to the PKSs, several other key enzymes encoded within the cluster are essential for the complete synthesis of this compound:
-
lovA : Encodes a cytochrome P450 monooxygenase responsible for the hydroxylation of monacolin L acid.
-
lovC : Encodes an enoyl reductase that acts in conjunction with LovB.
-
lovD : Encodes a transferase that attaches the α-S-methylbutyryl side chain to the nonaketide core.
-
lovE : Encodes a pathway-specific Zn(II)2Cys6 transcription factor that positively regulates the expression of other lov genes.
The this compound Biosynthesis Pathway
The synthesis of this compound is a bifurcated process, with the parallel construction of the nonaketide and diketide moieties, followed by their esterification.
Nonaketide Synthesis
The formation of the dihydromonacolin L core is an iterative process catalyzed by LovB, in conjunction with LovC. The synthesis begins with an acetyl-CoA starter unit and involves eight successive condensations with malonyl-CoA extender units. The growing polyketide chain undergoes a series of reductions and dehydrations, ultimately leading to the formation of the complex polyketide backbone. A key step in this process is an intramolecular Diels-Alder cyclization that forms the characteristic decalin ring system of the molecule.
Diketide Synthesis
Concurrently, the diketide synthase, LovF, synthesizes the α-S-methylbutyryl side chain from acetyl-CoA and two molecules of malonyl-CoA.
Final Assembly
The final step in this compound biosynthesis is the esterification of the monacolin J acid (the hydroxylated form of dihydromonacolin L) with the α-S-methylbutyryl side chain. This reaction is catalyzed by the LovD transferase, yielding the final product, this compound.
Regulation of this compound Biosynthesis
The production of this compound is a tightly regulated process, influenced by a variety of factors at both the genetic and metabolic levels.
Genetic Regulation
-
Pathway-Specific Regulation : The lovE gene product is a key positive regulator, acting as a transcription factor that binds to the promoter regions of other lov genes to activate their expression.
-
Global Regulation : The global regulator LaeA plays a crucial role in the expression of secondary metabolite gene clusters, including the lov cluster. Overexpression of laeA has been shown to significantly increase the transcription of lov genes and, consequently, this compound production.[1]
Metabolic and Environmental Regulation
-
Carbon and Nitrogen Sources : The biosynthesis of this compound is sensitive to the availability of carbon and nitrogen sources. Typically, high concentrations of readily metabolizable sugars like glucose repress its synthesis, while lactose (B1674315) has been shown to be a favorable carbon source. Nitrogen limitation is also a known trigger for secondary metabolism, including this compound production.
-
Reactive Oxygen Species (ROS) : There is growing evidence that reactive oxygen species act as signaling molecules to induce the expression of the lov gene cluster.[2] An increase in intracellular ROS levels has been correlated with an upregulation of this compound biosynthesis. The exact mechanism of this regulation is still under investigation but may involve the activation of stress-response transcription factors.
Quantitative Data
The production of this compound and the expression of its biosynthetic genes are significantly influenced by fermentation conditions.
| Parameter | Submerged Fermentation (SmF) | Solid-State Fermentation (SSF) | Reference |
| Lovastatin Yield | Lower | Higher | [3] |
| Relative lovE Expression | Lower | Higher | [3] |
| Relative lovF Expression | Lower | Higher | [3] |
| Effect of laeA Overexpression on lov gene transcription | Increased | Increased | [1] |
Experimental Protocols
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
Objective: To accurately quantify the concentration of this compound in fermentation samples.
Methodology:
-
Sample Preparation:
-
Culture Broth: Centrifuge the fermentation broth to separate the supernatant from the mycelia.
-
Mycelia: Harvest the mycelia by filtration, wash with distilled water, and dry. Grind the dried mycelia to a fine powder and extract the this compound with a suitable organic solvent (e.g., ethyl acetate (B1210297) or methanol).
-
-
HPLC Analysis:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (acidified with an acid such as phosphoric acid or trifluoroacetic acid) is commonly employed.
-
Detection: this compound is detected by UV absorbance, typically at 238 nm.
-
Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a standard curve generated with known concentrations of a lovastatin standard.
-
Gene Knockout in Aspergillus terreus via Protoplast Transformation
Objective: To create a targeted deletion of a gene of interest within the lov cluster to study its function.
Methodology:
-
Preparation of Protoplasts:
-
Grow A. terreus in a suitable liquid medium to obtain young, actively growing mycelia.
-
Harvest the mycelia and treat with a mixture of cell wall-degrading enzymes (e.g., lysing enzymes from Trichoderma harzianum, driselase) in an osmotic stabilizer (e.g., KCl, sorbitol) to generate protoplasts.
-
-
Construction of the Knockout Cassette:
-
Using PCR, amplify the upstream and downstream flanking regions of the target gene.
-
Clone these flanking regions on either side of a selectable marker gene (e.g., hygromycin B resistance).
-
-
Protoplast Transformation:
-
Incubate the protoplasts with the knockout cassette in the presence of polyethylene (B3416737) glycol (PEG) and CaCl₂ to facilitate DNA uptake.
-
-
Selection and Screening:
-
Plate the transformed protoplasts on a regeneration medium containing the appropriate selective agent.
-
Isolate individual transformants and confirm the gene replacement event by PCR analysis of genomic DNA and/or Southern blotting.
-
Conclusion
The this compound biosynthesis pathway in Aspergillus terreus represents a fascinating and industrially significant example of fungal secondary metabolism. A thorough understanding of its genetic basis, enzymatic machinery, and regulatory networks is paramount for the rational design of strain improvement strategies aimed at enhancing the production of this vital pharmaceutical. The methodologies and data presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore and manipulate this intricate pathway, paving the way for more efficient and sustainable production of lovastatin and potentially novel statin derivatives.
References
- 1. LaeA, a Regulator of Secondary Metabolism in Aspergillus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidative state in idiophase links reactive oxygen species (ROS) and lovastatin biosynthesis: differences and similarities in submerged- and solid-state fermentations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijcmas.com [ijcmas.com]
- 4. Biochemical characterization of the minimal polyketide synthase domains in the lovastatin nonaketide synthase LovB - PubMed [pubmed.ncbi.nlm.nih.gov]
The Mechanism of Mevinic Acid on HMG-CoA Reductase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mevinic acid, the active form of the fungal metabolite lovastatin, is a potent competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] This document provides a detailed examination of the molecular mechanism by which this compound exerts its inhibitory effect on HMG-CoA reductase. It includes a summary of key quantitative data, detailed experimental protocols for assessing enzyme inhibition, and visualizations of the underlying biochemical pathways and interactions. The information presented is intended for researchers, scientists, and professionals involved in drug development and the study of lipid metabolism.
Introduction
3-Hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase catalyzes the conversion of HMG-CoA to mevalonate (B85504), a critical step in the synthesis of cholesterol and other isoprenoids.[3][4] Due to its role as the rate-limiting enzyme in this pathway, HMG-CoA reductase is a primary target for cholesterol-lowering drugs.[5] this compound, the ring-opened hydroxy acid form of lovastatin, is a powerful inhibitor of this enzyme and serves as a foundational compound for the class of drugs known as statins.[1][2][] Understanding the precise mechanism of its action is crucial for the development of new and more effective therapies for hypercholesterolemia.
Mechanism of Action
This compound functions as a competitive inhibitor of HMG-CoA reductase.[1][2][7] Its chemical structure bears a strong resemblance to the natural substrate, HMG-CoA.[] This structural similarity allows this compound to bind to the active site of the enzyme with high affinity, thereby preventing the binding of the endogenous substrate, HMG-CoA.[][8] The binding affinity of statins, including this compound, for HMG-CoA reductase is approximately 10,000 times higher than that of the natural substrate.[9]
The active form, mevinolinic acid, is a potent competitive inhibitor with a Ki of 0.6 nM.[1][2][10] This strong binding effectively blocks the production of mevalonate and subsequently reduces the intracellular synthesis of cholesterol.[11] The depletion of intracellular cholesterol leads to an upregulation of LDL receptor expression on the surface of hepatocytes, which in turn enhances the clearance of LDL cholesterol from the bloodstream.[11]
Quantitative Data
The inhibitory potency of this compound (mevinolinic acid) on HMG-CoA reductase has been quantified through various enzymatic assays. The key parameter for a competitive inhibitor is the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition.
| Inhibitor | Target Enzyme | Ki (Inhibition Constant) | Reference(s) |
| Mevinolinic Acid | HMG-CoA Reductase | 0.6 nM | [1][2][10] |
Experimental Protocols
The determination of the inhibitory activity of compounds like this compound on HMG-CoA reductase is typically performed using an in vitro enzyme inhibition assay. The following is a generalized protocol based on commonly cited methodologies.[12][13][14]
HMG-CoA Reductase Inhibition Assay (Spectrophotometric Method)
This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the conversion of HMG-CoA to mevalonate by HMG-CoA reductase.[12]
Materials and Reagents:
-
HMG-CoA Reductase: Purified or recombinant enzyme.
-
HMG-CoA: Substrate solution.
-
NADPH: Cofactor solution.
-
This compound (or other inhibitor): Test compound.
-
Assay Buffer: Typically 100 mM Potassium Phosphate (pH 7.4), containing KCl, EDTA, and DTT.[12]
-
DMSO: For dissolving the inhibitor.
-
96-well UV-transparent microplate.
-
Microplate spectrophotometer capable of kinetic measurements at 340 nm.
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the assay buffer.
-
Reconstitute lyophilized NADPH in the assay buffer. Protect from light.
-
Prepare a stock solution of HMG-CoA in ultrapure water and dilute to the desired concentration with assay buffer.
-
Dilute the HMG-CoA reductase enzyme stock with cold assay buffer to a working concentration.
-
Prepare a high-concentration stock solution of the inhibitor (e.g., this compound) in DMSO and perform serial dilutions to obtain a range of concentrations for IC50 determination.
-
-
Assay Setup (in a 96-well plate):
-
Blank Wells: Add assay buffer and all reaction components except the enzyme.
-
Control Wells (No Inhibitor): Add assay buffer, enzyme, NADPH, and HMG-CoA.
-
Inhibitor Wells: Add assay buffer, enzyme, NADPH, HMG-CoA, and the desired concentration of the inhibitor.
-
-
Reaction and Measurement:
-
Add the NADPH and HMG-CoA solutions to all wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the HMG-CoA reductase solution to all wells except the blank.
-
Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm at regular intervals (e.g., every 20-30 seconds) for 10-20 minutes at 37°C.[12]
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption (reaction velocity) from the linear portion of the absorbance vs. time curve.
-
Determine the percent inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation, especially for competitive inhibitors.
-
Visualizations
Cholesterol Biosynthesis Pathway and this compound Inhibition
Caption: this compound competitively inhibits HMG-CoA reductase, blocking the conversion of HMG-CoA to mevalonate.
Competitive Inhibition Mechanism at the Active Site
Caption: this compound competes with the natural substrate (HMG-CoA) for the active site of HMG-CoA reductase.
Experimental Workflow for HMG-CoA Reductase Inhibition Assay
Caption: A typical workflow for determining the inhibitory activity of a compound on HMG-CoA reductase.
Conclusion
This compound is a highly potent, competitive inhibitor of HMG-CoA reductase. Its mechanism of action is well-characterized and relies on its structural mimicry of the natural substrate, HMG-CoA, allowing it to bind with high affinity to the enzyme's active site. This competitive inhibition effectively halts the cholesterol biosynthesis pathway, leading to a reduction in plasma cholesterol levels. The quantitative data and experimental protocols outlined in this guide provide a foundation for further research into the development of novel HMG-CoA reductase inhibitors and a deeper understanding of lipid metabolism.
References
- 1. Mevinolin: a highly potent competitive inhibitor of hydroxymethylglutaryl-coenzyme A reductase and a cholesterol-lowering agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mevinolin: a highly potent competitive inhibitor of hydroxymethylglutaryl-coenzyme A reductase and a cholesterol-lowering agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. The 3-hydroxy-3-methylglutaryl coenzyme-A (HMG-CoA) reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 7. Mevinolin, a competitive inhibitor of hydroxymethylglutaryl coenzyme A reductase, suppresses enterocyte esterification of exogenous but not endogenous cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. profiles.wustl.edu [profiles.wustl.edu]
- 9. HMG-CoA Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. droracle.ai [droracle.ai]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. 3.8. Anti-HMG-CoA Reductase Activity Assay [bio-protocol.org]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Mevinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mevinic acid, a potent inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, is the open-acid form of mevinolin (also known as lovastatin), a clinically significant cholesterol-lowering agent. Understanding the precise chemical structure and stereochemistry of this compound is paramount for elucidating its mechanism of action, designing novel derivatives, and optimizing its therapeutic efficacy. This technical guide provides a comprehensive overview of the structural features of this compound, including its intricate stereochemistry, alongside relevant physicochemical data and experimental methodologies.
Chemical Structure and Stereochemistry
This compound is a complex organic molecule characterized by a polyketide-derived hexahydronaphthalene (B12109599) ring system linked to a β,δ-dihydroxyheptanoic acid side chain. The systematic IUPAC name for this compound is (3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-[(2S)-2-methylbutanoyl]oxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid.
The molecule possesses a total of eight stereocenters, leading to a high degree of stereochemical complexity. The specific spatial arrangement of these chiral centers is crucial for its biological activity. The (3R,5R)-dihydroxyheptanoic acid moiety mimics the structure of the endogenous substrate HMG-CoA, enabling competitive inhibition of HMG-CoA reductase. The stereochemistry of the decalin ring system and the ester side chain also plays a critical role in the binding affinity to the enzyme's active site.
Mevinic Acid: A Comprehensive Technical Guide to its Natural Sources and Microbial Production
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mevinic acid, commonly known as lovastatin (B1675250), is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. This has established it as a cornerstone therapy for hypercholesterolemia. This technical guide provides an in-depth exploration of the natural sources of this compound, with a primary focus on the diverse microorganisms capable of its synthesis. We will delve into the biosynthetic pathways, detail experimental protocols for screening, fermentation, and purification, and present quantitative data on production yields. This document is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug development and microbial biotechnology.
Natural Sources of this compound
This compound is a secondary metabolite primarily produced by various filamentous fungi. While a number of species have been identified as producers, commercial production predominantly relies on a select few that have been optimized for high yields.
Fungal Producers
A diverse range of fungal genera have been reported to produce this compound (lovastatin) and its analogues. Aspergillus terreus is the most well-known and widely used fungus for industrial-scale production of lovastatin.[1][2][3][4] Other significant producers include species from the genera Monascus, Penicillium, Pleurotus, and others.
Other Microbial Sources
While fungi are the most prolific producers of this compound, some actinomycetes have also been investigated for statin production. For instance, pravastatin (B1207561) can be obtained through the biotransformation of mevastatin (B1676542) by Streptomyces carbophilus.[5][6]
This compound Producing Microorganisms and Production Yields
The following table summarizes various microorganisms reported to produce this compound (lovastatin) along with reported production yields under different fermentation conditions.
| Microorganism | Fermentation Type | Substrate/Medium | Yield | Reference |
| Aspergillus terreus | Submerged Fermentation | Complex medium with glucose, peptonized milk, and yeast extract | 304 mg/L | [7] |
| Aspergillus terreus MTCC 1782 | Submerged Fermentation | Optimized medium | 258.26 mg/L | [8] |
| Aspergillus terreus | Solid State Fermentation | Wheat bran | 27.14 mg/100 mL | [9] |
| Aspergillus terreus CCM 8236 | Submerged Fermentation | Glucose and lactose | >2000 mg/L | [10] |
| Aspergillus terreus ATCC 20542 | Repeated Fed-Batch | Maltodextrin and corn steep liquor | 2200 mg/L | [3][11] |
| Aspergillus terreus NCIM 657 | Submerged Fermentation | Production media | 0.989 mg/mL | [12] |
| Aspergillus parasiticus | Submerged Fermentation | Screening production medium | 4.5 mg/L | [13] |
| Aspergillus flavus | Submerged Fermentation | Screening production medium | 9.0 mg/L | [13] |
| Monascus ruber | Not specified | Not specified | Not specified | [4][7] |
| Penicillium citrinum | Not specified | Not specified | Not specified | [5][14] |
| Pleurotus ostreatus | Not specified | Not specified | Not specified | [15] |
Biosynthesis of this compound (Lovastatin)
The biosynthesis of lovastatin is a complex process involving a polyketide pathway.[1] It is synthesized from two separate polyketide chains that are ultimately joined by an ester linkage. The pathway begins with acetate (B1210297) units and involves a series of enzymatic reactions catalyzed by polyketide synthases (PKS) and other tailoring enzymes.[16][17]
The key steps in the lovastatin biosynthetic pathway are as follows:
-
Polyketide Chain Synthesis: Two different polyketide synthases (PKS), a nonaketide synthase (LNKS) and a diketide synthase (LDKS), are responsible for the formation of the two main precursors.
-
Formation of Dihydromonacolin L: The nonaketide chain undergoes a series of reductions and cyclization to form dihydromonacolin L.
-
Hydroxylation to Monacolin J: Dihydromonacolin L is then hydroxylated to form monacolin J.
-
Esterification: Finally, the diketide side chain is attached to monacolin J via an ester linkage to produce lovastatin.[16]
Experimental Protocols
This section provides an overview of the key experimental methodologies for the screening of this compound-producing microorganisms and the subsequent production and extraction of the compound.
Screening of this compound-Producing Microorganisms
Objective: To isolate and identify microorganisms capable of producing this compound.
Methodology:
-
Isolation of Microorganisms: Fungi can be isolated from various environmental samples, such as soil, decaying wood, and plant material.[2] Serial dilution of the samples is performed, and the dilutions are plated on a suitable agar (B569324) medium, such as Potato Dextrose Agar (PDA), supplemented with an antibacterial agent to inhibit bacterial growth.[2] Plates are incubated at an appropriate temperature (e.g., 28-30°C) until fungal colonies appear.[2]
-
Primary Screening (Bioassay): A common method for primary screening is the agar well diffusion bioassay.[12][18]
-
A test microorganism that is sensitive to lovastatin, such as Saccharomyces cerevisiae or Neurospora crassa, is used as an indicator.[8][12]
-
The indicator organism is seeded onto an agar plate.
-
Wells are made in the agar, and crude extracts from the isolated fungal cultures are added to the wells.
-
The plates are incubated, and the presence of a zone of inhibition around a well indicates potential this compound production.[12]
-
-
Secondary Screening (Chromatographic Methods):
-
Thin-Layer Chromatography (TLC): Extracts from promising isolates are spotted on a TLC plate alongside a lovastatin standard. The plate is developed in a suitable solvent system, and the spots are visualized. A spot from the sample with the same Rf value as the standard suggests the presence of lovastatin.[2][13]
-
High-Performance Liquid Chromatography (HPLC): For confirmation and quantification, HPLC is the preferred method. The crude extract is analyzed on a suitable column (e.g., C18) with a specific mobile phase, and the retention time of the peak is compared to that of a lovastatin standard.[2]
-
Fermentation for this compound Production
Objective: To cultivate the selected microorganism under optimized conditions to maximize this compound yield.
Methodology:
-
Inoculum Preparation: A spore suspension of the producing fungus is prepared from a mature culture grown on an agar slant.[2][8]
-
Fermentation: Both submerged fermentation (SmF) and solid-state fermentation (SSF) can be employed.
-
Submerged Fermentation: The spore suspension is inoculated into a liquid fermentation medium in a shake flask or a bioreactor.[2][8] The medium typically contains carbon sources (e.g., glucose, lactose), nitrogen sources (e.g., yeast extract, peptone), and mineral salts.[7] Fermentation is carried out for a specific duration (e.g., 7-14 days) at a controlled temperature, pH, and agitation speed.[8][11]
-
Solid-State Fermentation: A solid substrate, such as wheat bran or rice straw, is moistened with a nutrient solution and sterilized.[9] The substrate is then inoculated with the fungal spores and incubated under controlled temperature and humidity.
-
-
Monitoring: During fermentation, parameters such as pH, substrate consumption, biomass, and this compound concentration are monitored periodically.
Extraction and Purification of this compound
Objective: To isolate and purify this compound from the fermentation broth.
Methodology:
-
Lactonization: The pH of the fermentation broth is typically acidified (e.g., to pH 3.0) to convert the active hydroxy acid form of this compound to its more stable lactone form.[8][12]
-
Solvent Extraction: The acidified broth is extracted with an organic solvent, such as ethyl acetate or methanol.[8][12] The mixture is shaken vigorously and then centrifuged to separate the organic and aqueous phases. The organic phase containing this compound is collected.[13]
-
Purification: The crude extract can be further purified using techniques like column chromatography.
Conclusion
This compound remains a vital therapeutic agent, and its microbial production is a cornerstone of the pharmaceutical industry. This guide has provided a comprehensive overview of the natural sources, particularly the diverse fungal producers, and the intricate biosynthetic pathway of this important secondary metabolite. The detailed experimental protocols for screening, fermentation, and extraction offer a practical framework for researchers and professionals in the field. Continued research into novel microbial sources, strain improvement through genetic engineering, and optimization of fermentation processes will be crucial for enhancing the efficiency and sustainability of this compound production.
References
- 1. jbiochemtech.com [jbiochemtech.com]
- 2. ijbbku.com [ijbbku.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Biosynthesis and biotechnological production of statins by filamentous fungi and application of these cholesterol-lowering drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lovastatin Biosynthesis by Aspergillus terreus in a Chemically Defined Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jetir.org [jetir.org]
- 9. Screening of indigenously isolated fungi for lovastatin production and its in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WO1999019458A1 - A method of fermentation preparation of lovastatin by an aspergillus terreus strain and the strain for performing the method - Google Patents [patents.google.com]
- 11. Microbial Production and Biomedical Applications of Lovastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alliedacademies.org [alliedacademies.org]
- 13. ibj.pasteur.ac.ir [ibj.pasteur.ac.ir]
- 14. Statins: From Fungus to Pharma | American Scientist [americanscientist.org]
- 15. Statins—From Fungi to Pharmacy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Mefenamic Acid: A Versatile Scaffold for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Mefenamic acid, a well-established nonsteroidal anti-inflammatory drug (NSAID), has long been utilized for its analgesic, anti-inflammatory, and antipyretic properties.[1][2] Belonging to the anthranilic acid derivative class, its mechanism of action primarily involves the inhibition of cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins.[2][3][4] While effective for mild to moderate pain, its clinical application can be limited by gastrointestinal side effects and poor water solubility.[5] These limitations, coupled with its inherent biological activity, have positioned mefenamic acid as an attractive lead compound for the development of novel therapeutic agents with improved pharmacological profiles and expanded indications. This guide explores the potential of mefenamic acid as a scaffold in drug discovery, detailing its structure-activity relationships, synthetic derivatization strategies, and the evaluation of its analogs for various therapeutic targets.
Mechanism of Action
Mefenamic acid exerts its primary therapeutic effects through the non-selective inhibition of both COX-1 and COX-2 enzymes.[2][3] This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, inflammation, and fever.[3] The inhibition of prostaglandin (B15479496) synthesis accounts for both its therapeutic efficacy and some of its characteristic side effects, such as gastric irritation, which is primarily linked to the inhibition of COX-1 in the gastric mucosa.
Beyond its well-documented role as a COX inhibitor, recent research has explored the potential of mefenamic acid derivatives to exhibit other biological activities, including anticancer effects.[6] These novel activities may be mediated by different molecular targets and signaling pathways, highlighting the versatility of the mefenamic acid scaffold.
Signaling Pathway: Prostaglandin Synthesis Inhibition
The following diagram illustrates the central role of COX enzymes in the prostaglandin synthesis pathway and the inhibitory action of mefenamic acid.
Caption: Inhibition of Prostaglandin Synthesis by Mefenamic Acid.
Structure-Activity Relationship (SAR)
The chemical structure of mefenamic acid, 2-(2,3-dimethylphenyl)aminobenzoic acid, offers several points for modification to alter its pharmacokinetic and pharmacodynamic properties.[4][7] Key SAR insights for anthranilic acid derivatives include:
-
Anthranilic Acid Ring: Substitution on this ring generally leads to a decrease in activity.[3]
-
N-Aryl Ring: The nature and position of substituents on the N-aryl ring are critical for activity. Disubstitution at the 2' and 3' positions, as seen in mefenamic acid, is beneficial. For disubstituted compounds, substitutions at the ortho and meta positions of the N-aryl ring often result in maximum activity.[3] Non-coplanarity between the N-aryl ring and the anthranilic acid ring, influenced by bulky substituents, can enhance binding and activity.[3]
-
Amine Linker: The secondary amine (NH) moiety is crucial for activity. Replacing it with other groups like oxygen, sulfur, or a methylated nitrogen decreases the drug's efficacy.[3]
-
Carboxylic Acid Group: The acidic function is essential for activity, though its specific nature can be varied.[3] For instance, replacement with an isosteric tetrazole group has been shown to have no significant effect on activity.[3]
Drug Discovery and Derivatization Strategies
The development of mefenamic acid derivatives aims to enhance its therapeutic index by improving efficacy, reducing side effects, and exploring new therapeutic applications.[5] Common strategies include:
-
Prodrug Synthesis: To mitigate gastrointestinal toxicity, prodrugs of mefenamic acid have been synthesized. These compounds are designed to be inactive until they are metabolized to the active drug in the body, potentially reducing direct contact with the gastric mucosa.[5]
-
Heterocyclic Derivatives: The incorporation of various heterocyclic moieties, such as thiadiazoles, has been explored to modulate the biological activity of mefenamic acid.[5][8] These modifications can influence the molecule's solubility, receptor binding, and overall pharmacological profile.
-
Metal Complexes: The synthesis of metal complexes of mefenamic acid has been investigated to enhance its anti-inflammatory and antioxidant activities.[9] For example, a zinc(II) complex of mefenamic acid exhibited superior anti-inflammatory effects compared to the parent drug.[9]
-
Conjugation with Other Pharmacophores: Mefenamic acid has been conjugated with other biologically active molecules to create hybrid compounds with dual or enhanced activities. For instance, indole (B1671886) derivatives of mefenamic acid have been synthesized and evaluated for their anti-proliferative effects against cancer cell lines.[6]
Experimental Protocols
General Synthesis of Mefenamic Acid
A common synthetic route to mefenamic acid involves the condensation of 2-chlorobenzoic acid with 2,3-dimethylaniline.[7]
Protocol:
-
o-Chlorobenzoic acid is reacted with an acid-binding agent, such as sodium carbonate, in a suitable solvent like N,N-dimethylformamide (DMF).[10][11]
-
2,3-Dimethylaniline is added to the reaction mixture.[10][11]
-
The condensation reaction is carried out in the presence of a catalyst, such as copper(II) acetate (B1210297) or anhydrous cupric sulfate, at an elevated temperature (e.g., 120-130°C).[10]
-
The resulting crude mefenamic acid is then purified through processes like bleaching and crystallization from an organic solvent to yield the final product.[10]
Synthesis of a Mefenamic Acid Derivative: 4-Nitrobenzoyl-mefenamic acid
This protocol describes the synthesis of a derivative aimed at enhancing analgesic activity.[12][13]
Protocol:
-
Mefenamic acid is reacted with 4-nitrobenzoyl chloride in a benzoylation reaction.[12][13]
-
The reaction can be predicted and optimized using in silico molecular docking studies to assess the interaction with the target enzyme (e.g., COX-2).[13]
-
The synthesized compound is purified using column chromatography.[12][13]
-
Purity is assessed by Thin Layer Chromatography (TLC)-Densitometry.[12][13]
-
The structure of the final product, 4-nitrobenzoyl-mefenamic acid, is confirmed using spectroscopic methods such as 1H-NMR and FTIR.[12][13]
In Vivo Anti-inflammatory Activity Assessment: Carrageenan-Induced Rat Paw Edema
This is a standard model to evaluate the anti-inflammatory activity of NSAIDs and their derivatives.[14]
Protocol:
-
Experimental animals (e.g., rats) are divided into control and treatment groups.
-
The test compounds (mefenamic acid derivatives) are administered orally at a specific dose.
-
After a set period, a sub-plantar injection of carrageenan is given into the right hind paw of each rat to induce localized inflammation and edema.
-
The paw volume is measured at various time intervals post-carrageenan injection using a plethysmometer.
-
The percentage inhibition of edema in the treated groups is calculated relative to the control group.
Workflow for Mefenamic Acid-Based Drug Discovery
The following diagram outlines a typical workflow for the discovery and development of novel drugs based on the mefenamic acid scaffold.
Caption: A general workflow for mefenamic acid-based drug discovery.
Quantitative Data Summary
The following tables summarize key quantitative data for mefenamic acid and its derivatives from various studies.
Table 1: Anti-proliferative Activity of Mefenamic Acid-Indole Derivative (5g) [6]
| Cell Line | Compound | % Growth Inhibition |
| Normal (HEK293T) | 5g | Not specified as selectively inhibiting cancer cells |
| Oral Cancer (CAL 27) | 5g | Promising |
| Breast Cancer (MCF-7) | 5g | Promising |
Note: The original study describes compound 5g as showing "selective growth inhibition of oral cancer cells" and being "promising" but does not provide specific percentage values in the abstract.
Table 2: Anti-inflammatory Activity of Mefenamic Acid and its Zinc Complex [9]
| Compound | Dose (mmol/Kg B.W.) | Inhibition of Rat Paw Edema (%) |
| Mefenamic Acid | 0.1 | 61.5 ± 2.3 |
| [Zn(mef)2] | 0.1 | 81.5 ± 1.3 |
Table 3: In Vitro Antiproliferative Activity (IC50) of a Copper(II) Complex of Mefenamic Acid [9]
| Cell Line | Compound | IC50 (µM) |
| Bladder Cancer (T24) | Copper(II) complex | Similar to cisplatin (B142131) |
| Breast Cancer (MCF-7) | Copper(II) complex | Similar to cisplatin |
| Mouse Fibroblast (L-929) | Copper(II) complex | Similar to cisplatin |
Note: The study states the IC50 values are in a micromolar range similar to cisplatin but does not provide the exact numerical values in the abstract.
Conclusion
Mefenamic acid serves as a valuable and versatile lead compound in drug discovery. Its well-understood pharmacology, established synthetic routes, and amenability to chemical modification make it an ideal starting point for the development of novel therapeutic agents. By leveraging rational drug design strategies, researchers can address the limitations of mefenamic acid and unlock its potential for new indications, including cancer therapy. The continued exploration of mefenamic acid derivatives holds significant promise for the future of drug development.
References
- 1. Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues [pubs.sciepub.com]
- 2. Mefenamic Acid - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. MEFENAMIC ACID Synthesis, SAR, MCQ, Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 4. Mefenamic Acid | C15H15NO2 | CID 4044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The Chemistry and Bioactivity of Mefenamic Acid Derivatives: A Review of Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mefenamic acid based novel indole analogues: Their synthesis and anti-proliferative effects - Arabian Journal of Chemistry [arabjchem.org]
- 7. Mefenamic acid - Wikipedia [en.wikipedia.org]
- 8. cjes.guilan.ac.ir [cjes.guilan.ac.ir]
- 9. Anti-oxidant, in vitro, in vivo anti-inflammatory activity and antiproliferative activity of mefenamic acid and its metal complexes with manganese(II), cobalt(II), nickel(II), copper(II) and zinc(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN103420863A - Mefenamic acid short-process synthesis preparation and refining method - Google Patents [patents.google.com]
- 11. Synthesis method of mefenamic acid - Eureka | Patsnap [eureka.patsnap.com]
- 12. semanticscholar.org [semanticscholar.org]
- 13. impactfactor.org [impactfactor.org]
- 14. Molecular docking, synthesis and biological screening of mefenamic acid derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Mevinic Acid: A Deep Dive into HMG-CoA Reductase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the scientific literature on mevinic acid, the active form of the widely recognized cholesterol-lowering drug, lovastatin (B1675250). This compound is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. This document details its mechanism of action, presents key quantitative data, outlines relevant experimental protocols, and visualizes the associated biochemical pathways.
Core Mechanism of Action: Competitive Inhibition of HMG-CoA Reductase
This compound functions as a competitive inhibitor of HMG-CoA reductase.[1][2] Its chemical structure closely resembles the natural substrate, HMG-CoA, allowing it to bind to the active site of the enzyme with high affinity. This binding prevents the conversion of HMG-CoA to mevalonate (B85504), a critical precursor for the synthesis of cholesterol and other isoprenoids.[3][4] The inhibition of this key step leads to a reduction in endogenous cholesterol production.
Quantitative Analysis of this compound's Inhibitory Potency
The efficacy of this compound as an HMG-CoA reductase inhibitor has been quantified in various studies. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics used to assess its potency.
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 3.4 nM | Cell-free assay | [5][6] |
| IC50 | 2.3 nmol/L | Rat liver cells | [7] |
| IC50 | 5 nmol/L | Human liver hepatocellular carcinoma cell line (HepG2) | [7] |
| IC50 | 0.05 µM | Inhibition of [14C]acetate incorporation into cholesterol in HepG2 cells | [5] |
| Ki | 0.1-0.2 nM | Cell-free assays (for the related statin, simvastatin) | [6] |
Signaling Pathway: The Cholesterol Biosynthesis Pathway
This compound's primary impact is on the cholesterol biosynthesis pathway, also known as the mevalonate pathway. By inhibiting HMG-CoA reductase, it disrupts the cascade of reactions that lead to the production of cholesterol.
Experimental Protocols
HMG-CoA Reductase Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of compounds against HMG-CoA reductase by measuring the decrease in NADPH absorbance.
Materials:
-
Recombinant HMG-CoA reductase enzyme
-
HMG-CoA substrate
-
NADPH
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, containing 120 mM KCl, 1 mM EDTA, and 5 mM DTT)
-
Test inhibitor (this compound/Lovastatin) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare working solutions of HMG-CoA, NADPH, and the test inhibitor in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, NADPH solution, and varying concentrations of the test inhibitor.
-
Enzyme Addition: Add the HMG-CoA reductase enzyme solution to each well to initiate the reaction. Include control wells without the inhibitor and blank wells without the enzyme.
-
Substrate Addition: Add the HMG-CoA substrate solution to all wells.
-
Kinetic Measurement: Immediately place the microplate in the spectrophotometer and measure the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes) at 37°C. The rate of NADPH oxidation is proportional to the HMG-CoA reductase activity.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.[8][9][10]
Fermentation of Lovastatin (this compound Precursor) from Aspergillus terreus
This protocol provides a general overview of the submerged fermentation process for producing lovastatin.
Materials:
-
Aspergillus terreus strain (e.g., MTCC 1782)
-
Seed culture medium
-
Production medium (containing specific carbon and nitrogen sources)
-
Shaker incubator
-
Erlenmeyer flasks
-
Autoclave
Procedure:
-
Inoculum Preparation: Prepare a seed culture of Aspergillus terreus by inoculating spores into a suitable liquid medium and incubating for a specified period (e.g., 48 hours) to obtain a high density of viable mycelia.
-
Fermentation: Inoculate the production medium in Erlenmeyer flasks with the seed culture. The production medium typically contains a carbon source (e.g., glucose) and a nitrogen source (e.g., peptone, yeast extract).
-
Incubation: Incubate the flasks in a shaker incubator at a controlled temperature (e.g., 28°C) and agitation speed (e.g., 200 rpm) for a defined fermentation period (e.g., 7-10 days).
-
Extraction: After fermentation, acidify the broth to convert the produced lovastatin (in its lactone form) to this compound (the hydroxy acid form). Extract the this compound using an appropriate organic solvent (e.g., ethyl acetate).
-
Purification and Quantification: The extracted this compound can be further purified using techniques like chromatography and quantified using methods such as High-Performance Liquid Chromatography (HPLC).[11][12][13]
Biosynthesis of this compound
This compound is a polyketide, and its biosynthesis in Aspergillus terreus involves a complex series of enzymatic reactions catalyzed by a polyketide synthase (PKS) and other modifying enzymes. The biosynthesis starts from acetyl-CoA and malonyl-CoA as building blocks.
This in-depth guide serves as a foundational resource for professionals engaged in the study and development of HMG-CoA reductase inhibitors. The provided data and protocols offer a starting point for further research and application in the fields of pharmacology and drug discovery.
References
- 1. Mevinolinic acid biosynthesis by Aspergillus terreus and its relationship to fatty acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multivalent feedback regulation of HMG CoA reductase, a control mechanism coordinating isoprenoid synthesis and cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 4. Cholesterol and mevalonic acid modulation in cell metabolism and multiplication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. apexbt.com [apexbt.com]
- 8. benchchem.com [benchchem.com]
- 9. assaygenie.com [assaygenie.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. jetir.org [jetir.org]
- 12. rjlbpcs.com [rjlbpcs.com]
- 13. Lovastatin Production by Aspergillus terreus Using Agro-Biomass as Substrate in Solid State Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
Beyond Cholesterol: An In-depth Technical Guide to the Pleiotropic Biological Activities of Mevinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mevinic acid, the active form of lovastatin (B1675250), is a well-established inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. While its lipid-lowering properties are widely recognized, a growing body of evidence reveals a spectrum of biological activities that extend far beyond cholesterol reduction. These "pleiotropic" effects, primarily stemming from the inhibition of the mevalonate (B85504) pathway, position this compound and other statins as compounds of interest for a range of therapeutic applications beyond cardiovascular disease.
This technical guide provides a comprehensive overview of the non-cholesterol-related biological activities of this compound. It delves into the core molecular mechanisms, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the intricate signaling pathways involved.
Core Mechanism: Inhibition of the Mevalonate Pathway
The pleiotropic effects of this compound are largely attributed to the depletion of isoprenoid intermediates, namely farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are downstream products of mevalonate. These isoprenoids are essential for the post-translational modification of a variety of proteins, a process known as prenylation.
Protein Prenylation: Farnesylation and geranylgeranylation involve the covalent attachment of FPP and GGPP, respectively, to the C-terminus of target proteins. This lipid modification is crucial for the proper subcellular localization and function of many signaling proteins, particularly small GTPases of the Ras superfamily, which include the Rho, Rac, and Ras subfamilies. By inhibiting the synthesis of FPP and GGPP, this compound prevents the prenylation of these GTPases, thereby modulating their activity and downstream signaling cascades.
Figure 1: Core mechanism of this compound's pleiotropic effects.
Key Biological Activities Beyond Cholesterol Lowering
Improvement of Endothelial Function
This compound enhances endothelial function primarily by increasing the bioavailability of nitric oxide (NO), a potent vasodilator with anti-inflammatory and anti-thrombotic properties.
Molecular Mechanism:
-
Upregulation of eNOS: this compound increases the expression and activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for NO production in the endothelium. This effect is mediated, in part, through the PI3K/Akt signaling pathway.[1]
-
Inhibition of RhoA/ROCK Pathway: By preventing the geranylgeranylation of RhoA, this compound inhibits the RhoA/Rho-kinase (ROCK) signaling pathway.[2] Activated ROCK destabilizes eNOS mRNA and promotes the production of reactive oxygen species (ROS), which scavenge NO. Inhibition of this pathway leads to increased eNOS expression and NO bioavailability.[3]
Figure 2: this compound's effect on endothelial function.
Quantitative Data:
| Parameter | Cell/Animal Model | This compound/Lovastatin Concentration | Effect | Reference |
| eNOS Expression | Rat Aortic Smooth Muscle Cells | Atorvastatin (statin) | Upregulation via Akt/NF-κB pathway | [4] |
| Nitric Oxide Production | Raw 264.7 Cells | Lovastatin (dose-dependent) | Increased NO production | [1] |
| ICAM-1 Expression (IFN-γ induced) | ECV304 Endothelial Cells | Lovastatin | Suppression | [5][6] |
| VCAM-1 Expression (TNF-α induced) | HUVECs | Lovastatin (0.1-2.5 µM) | Potentiated increase | [7] |
Anti-inflammatory and Immunomodulatory Effects
This compound exhibits potent anti-inflammatory and immunomodulatory properties by interfering with key inflammatory signaling pathways and modulating the function of immune cells.
Molecular Mechanisms:
-
Inhibition of NF-κB Signaling: this compound can suppress the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation.[8][9] This is achieved by preventing the degradation of its inhibitor, IκB, thereby blocking the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes.[10] This effect can be independent of the classical IKK pathway and may involve inhibition of PI3-kinase/Akt signaling.[1]
-
Modulation of Cytokine Production: By inhibiting NF-κB and other signaling pathways, this compound can reduce the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[11][12]
-
T-Cell Modulation: Lovastatin has been shown to inhibit the proliferation of both CD4+ and CD8+ T cells upon T-cell receptor (TCR) stimulation, while preserving their cytotoxic function.[13] It can also modulate the production of certain cytokines by T cells, with a slight decrease in IL-2 but maintained levels of IFN-γ and TNF-α.[13]
Figure 3: Anti-inflammatory mechanism of this compound.
Quantitative Data:
| Parameter | Cell/Animal Model | Lovastatin Concentration | Effect | Reference |
| NF-κB Activation (LPS-induced) | Human Monocytes | 0.001-5 µM (dose-dependent) | Inhibition | [14] |
| NF-κB Activation (CRP-induced) | HUVECs | 10⁻⁵ mol/l | Diminished activation | [10] |
| IL-6 Production | Human PBMC | Not affected | No significant change | [15] |
| TNF-α mRNA Level | RAW264.7 Macrophages | Lovastatin | Reduced | [8][16] |
| C-Reactive Protein (CRP) | Patients with dyslipidemia or CHD | Various statins and doses | Significant reduction | [17] |
| T-Cell Proliferation (MART-1 stimulated) | Human TILs | Lovastatin | Significant reduction (26.5% vs 70.3% in control) | [13] |
Anti-Cancer Properties
This compound has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines, suggesting its potential as an adjunct in cancer therapy.
Molecular Mechanisms:
-
Induction of Apoptosis: this compound can induce apoptosis (programmed cell death) in cancer cells through multiple pathways. This includes the activation of caspases (e.g., caspase-3 and caspase-8) and modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio.[18][19]
-
Cell Cycle Arrest: Statins can cause cell cycle arrest, typically at the G1 phase, by upregulating cell cycle inhibitors like p21 and p27, and downregulating cyclins and cyclin-dependent kinases (CDKs).[20]
-
Inhibition of Metastasis: By inhibiting the prenylation of Rho and Rac GTPases, this compound can interfere with cytoskeletal organization, cell motility, and invasion, thereby potentially reducing cancer metastasis.
Figure 4: Anti-cancer mechanisms of this compound.
Quantitative Data:
| Parameter | Cell Line | Lovastatin Concentration | Effect | Reference |
| Apoptosis | HT29 (Colon Cancer) | 20 µM (48h) | 10.6% apoptotic cells | [21] |
| HT29 (Colon Cancer) | 40 µM (48h) | 18% apoptotic cells | [21] | |
| HT29 (Colon Cancer) | 40 µM (72h) | 42.6% apoptotic cells | [21] | |
| Apoptosis | A2780 (Ovarian Cancer) | 20 µM (24h) | Dose- and time-dependent increase in pre-G1 cells | [19] |
| Cell Viability | HepG-2 (Liver Cancer) | 5 µM (12h) | ~40% decrease | [22] |
| Caspase-3 Activity | Human Melanoma Cells | Lovastatin | 50-fold increase | [23] |
Effects on Bone Metabolism
This compound has been shown to influence bone metabolism, with potential anabolic effects.
Molecular Mechanism:
-
Stimulation of Osteoblast Differentiation: By inhibiting the mevalonate pathway, statins can promote the differentiation of osteoblasts, the cells responsible for bone formation. This is thought to occur through the increased expression of bone morphogenetic protein-2 (BMP-2).
-
Inhibition of Osteoclast Activity: this compound can induce apoptosis in osteoclasts, the cells that resorb bone, and inhibit their formation and activity. This effect is also linked to the inhibition of protein prenylation, which is essential for osteoclast function.
Quantitative Data: Currently, there is a lack of specific quantitative data from in vitro studies on the direct dose-dependent effects of this compound on bone cell activity in the provided search results. Clinical trial data on bone mineral density often involves various statins and patient populations, making direct attribution to this compound challenging.[5][24][25]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's pleiotropic effects.
In Vitro Protein Prenylation Assay
This assay measures the incorporation of a labeled isoprenoid analog into proteins in cell lysates, providing a direct measure of protein prenylation.[26][27][28][29][30]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Recombinant prenyltransferase (e.g., GGTase I or RabGGTase)
-
Biotinylated isoprenoid pyrophosphate (e.g., Biotin-GPP)
-
Cell lysates from control and this compound-treated cells
-
Streptavidin-HRP conjugate
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis: Lyse control and this compound-treated cells in lysis buffer on ice.
-
In Vitro Prenylation Reaction: Incubate cell lysates with recombinant prenyltransferase and biotinylated isoprenoid pyrophosphate.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Detection: Probe the membrane with streptavidin-HRP to detect biotinylated (prenylated) proteins.
-
Quantification: Quantify the band intensities to determine the extent of protein prenylation.
RhoA/Rac1 Activation Assay (G-LISA)
This ELISA-based assay quantifies the active, GTP-bound form of RhoA or Rac1 in cell lysates.[2][4][12][14][20][22][31][32][33][34][35]
Materials:
-
G-LISA activation assay kit (containing plates pre-coated with Rho-GTP or Rac-GTP binding proteins)
-
Cell lysis buffer provided in the kit
-
Anti-RhoA or anti-Rac1 primary antibody
-
HRP-conjugated secondary antibody
-
Substrate solution
Procedure:
-
Cell Lysis: Lyse control and this compound-treated cells using the provided lysis buffer.
-
Binding: Add cell lysates to the wells of the G-LISA plate and incubate to allow active GTPases to bind.
-
Washing: Wash the wells to remove unbound proteins.
-
Primary Antibody Incubation: Add the anti-RhoA or anti-Rac1 primary antibody.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody.
-
Detection: Add substrate solution and measure the absorbance at the appropriate wavelength.
In Vitro Osteoclastogenesis and Bone Resorption Assay
This assay assesses the formation of osteoclasts from precursor cells and their ability to resorb bone.[31][33][36][37][38]
Materials:
-
Bone marrow cells or peripheral blood mononuclear cells (PBMCs)
-
M-CSF and RANKL (for osteoclast differentiation)
-
Bone slices or calcium phosphate-coated plates
-
TRAP staining kit
-
Toluidine blue or other stains for visualizing resorption pits
Procedure:
-
Osteoclast Differentiation: Culture bone marrow cells or PBMCs with M-CSF and RANKL in the presence or absence of this compound.
-
Co-culture with Bone Slices: Plate the differentiating osteoclasts onto bone slices or calcium phosphate-coated plates.
-
TRAP Staining: After a period of culture, fix and stain the cells for Tartrate-Resistant Acid Phosphatase (TRAP), a marker of osteoclasts.
-
Resorption Pit Visualization: Remove the cells from the bone slices and stain the slices to visualize the resorption pits.
-
Quantification: Quantify the number of TRAP-positive multinucleated cells and the area of bone resorption.
Osteoblast Differentiation and Mineralization Assay
This assay evaluates the differentiation of pre-osteoblasts into mature osteoblasts and their ability to mineralize the extracellular matrix.[39][40][41][42]
Materials:
-
Pre-osteoblastic cell line (e.g., MC3T3-E1)
-
Osteogenic differentiation medium (containing ascorbic acid and β-glycerophosphate)
-
Alkaline phosphatase (ALP) activity assay kit
-
Alizarin Red S staining solution
Procedure:
-
Osteoblast Differentiation: Culture pre-osteoblastic cells in osteogenic differentiation medium with or without this compound.
-
ALP Activity Assay: At various time points, measure the ALP activity in cell lysates, a marker of early osteoblast differentiation.
-
Alizarin Red S Staining: After several weeks of culture, fix the cells and stain with Alizarin Red S to visualize calcium deposits, indicating matrix mineralization.
-
Quantification: Quantify the ALP activity and the extent of Alizarin Red S staining.
Conclusion
The biological activities of this compound extend significantly beyond its well-established role in cholesterol metabolism. By inhibiting the mevalonate pathway and subsequent protein prenylation, this compound modulates a diverse array of cellular processes, including endothelial function, inflammation, immune responses, cancer cell proliferation, and bone metabolism. The pleiotropic effects of this compound underscore its potential for therapeutic applications in a variety of diseases. Further research into the nuanced molecular mechanisms and the development of more targeted therapeutic strategies based on these non-cholesterol-related actions are warranted. This technical guide provides a foundational understanding for researchers and drug development professionals to explore the full therapeutic potential of this compound and other statins.
References
- 1. Statins prevent NF-kappaB transactivation independently of the IKK-pathway in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Roles of the RhoA-ROCK Signaling Pathway in the Endothelial H2S Production and Vasodilation in Rat Cerebral Arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Statin inhibits interferon-gamma-induced expression of intercellular adhesion molecule-1 (ICAM-1) in vascular endothelial and smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lovastatin-stimulated superinduction of E-selectin, ICAM-1 and VCAM-1 in TNF-alpha activated human vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Reversal of Chemoresistance and Enhancement of Apoptosis by Statins Through Downegulation of the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lovastatin reduces nuclear factor kappaB activation induced by C-reactive protein in human vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lovastatin alleviates DSS-induced colitis by modulating macrophage polarization via the PPARγ-NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jurnal.uinsu.ac.id [jurnal.uinsu.ac.id]
- 13. Rac GTPase Signaling in Immune-Mediated Mechanisms of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Statins differ in their ability to block NF-kappaB activation in human blood monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of Statins on Serum level of hs-CRP and CRP in Patients with Cardiovascular Diseases: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-inflammatory effect of lovastatin is mediated via the modulation of NF-κB and inhibition of HDAC1 and the PI3K/Akt/mTOR pathway in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The effect of various types and doses of statins on C-reactive protein levels in patients with dyslipidemia or coronary heart disease: A systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. RhoA, RhoB and RhoC differentially regulate endothelial barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Lovastatin induces apoptosis of ovarian cancer cells and synergizes with doxorubicin: potential therapeutic relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. abeomics.com [abeomics.com]
- 21. Determination of Cell Death Induced by Lovastatin on Human Colon Cell Line HT29 Using the Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Lovastatin induces apoptosis of HepG-2 cells by activating ROS-dependent mitochondrial and ER stress pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Rac Activation by the T-Cell Receptor Inhibits T Cell Migration | PLOS One [journals.plos.org]
- 26. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. In vitro prenylation assay of Arabidopsis proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. Protein Prenylation - Jena Bioscience [jenabioscience.com]
- 31. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
- 32. promocell.com [promocell.com]
- 33. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro [jove.com]
- 34. aacrjournals.org [aacrjournals.org]
- 35. researchgate.net [researchgate.net]
- 36. In vitro Osteoclastogenesis Assays Using Primary Mouse Bone Marrow Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 37. bio-protocol.org [bio-protocol.org]
- 38. An In Vitro Model of Murine Osteoclast-Mediated Bone Resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 39. takara.co.kr [takara.co.kr]
- 40. Osteoblast differentiation and mineralization assays [bio-protocol.org]
- 41. promocell.com [promocell.com]
- 42. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Mevalonic Acid and Mefenamic Acid
A Note on "Mevinic Acid": The term "this compound" does not correspond to a recognized chemical compound in major chemical databases. It is likely a typographical error. This guide provides comprehensive information on two structurally and functionally distinct compounds that might have been the intended subject of the query: Mevalonic Acid , a key intermediate in cholesterol biosynthesis, and Mefenamic Acid , a non-steroidal anti-inflammatory drug (NSAID).
Part 1: Mevalonic Acid
Mevalonic acid is a crucial precursor in the mevalonate (B85504) pathway, the metabolic route responsible for the synthesis of cholesterol, other sterols, and numerous isoprenoids essential for cellular function.[1][2] The biologically active form is the (3R)-enantiomer.[2]
Chemical Properties of Mevalonic Acid
The quantitative chemical properties of mevalonic acid are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 150-97-0 | [3][4][5] |
| Molecular Formula | C₆H₁₂O₄ | [2][3][6] |
| Molecular Weight | 148.16 g/mol | [4][5][7] |
| Physical State | Oily Liquid | [5][7] |
| Solubility | Very soluble in water and polar organic solvents.[2][5][7] | Various |
| pKa | A pKa value has been reported, indicating its acidic nature.[3] | [3] |
Experimental Protocols: Determination of Mevalonic Acid in Serum
An ultrasensitive enzymatic assay can be employed for the quantification of mevalonic acid in serum samples.[8]
Principle: This method is based on an enzyme cycling reaction involving HMG-CoA reductase (HMGR) and mevalonate kinase (MVK) for high specificity. The concentration of mevalonic acid is determined by measuring the production of thio-NADH, which is quantified by the change in absorbance at 405 nm.[8]
Materials and Reagents:
-
HMG-CoA reductase (HMGR)
-
Mevalonate kinase (MVK)
-
Thio-NAD
-
NADH
-
Coenzyme A (CoA)
-
Serum samples
-
Calibration solutions with known concentrations of mevalonic acid
-
Hitachi 7170S automatic analyzer or equivalent spectrophotometer[8]
Procedure:
-
Sample Preparation: Serum samples are divided into two portions. One portion is treated with MVK to convert mevalonic acid to phosphomevalonate, which is not a substrate for HMGR. This serves as a blank to account for other potential substrates in the HMGR cycling reaction.[8]
-
Enzymatic Reaction:
-
Measurement:
-
Quantification:
-
A calibration curve is generated using the absorbance changes from the standard solutions of mevalonic acid.
-
The mevalonic acid concentration in the serum samples is determined by subtracting the absorbance change of the MVK-treated sample from the untreated sample and comparing it to the calibration curve.[8]
-
Signaling Pathway: The Mevalonate Pathway
The mevalonate pathway is a fundamental metabolic pathway for the synthesis of isoprenoids.[1] It starts with acetyl-CoA and culminates in the production of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are the building blocks for a vast array of biomolecules including cholesterol, steroid hormones, and coenzyme Q10.[1]
Caption: The Mevalonate Pathway, highlighting the conversion of Acetyl-CoA to isoprenoids.
Part 2: Mefenamic Acid
Mefenamic acid is a non-steroidal anti-inflammatory drug (NSAID) belonging to the anthranilic acid derivatives class.[9] It is utilized for its analgesic, anti-inflammatory, and antipyretic properties.[10]
Chemical Properties of Mefenamic Acid
The quantitative chemical properties of mefenamic acid are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 61-68-7 | [9][11] |
| Molecular Formula | C₁₅H₁₅NO₂ | [11][12] |
| Molecular Weight | 241.29 g/mol | [11] |
| Physical State | White to off-white crystalline powder | [11][12][13] |
| Melting Point | 230-231 °C | [11][12][14] |
| Boiling Point | 398.8 °C | [12] |
| Solubility | Practically insoluble in water; soluble in ethanol, chloroform, ether, and solutions of alkali hydroxides.[11][13] | [11][13] |
| pKa | 4.2 | Various |
Experimental Protocols: Spectrophotometric Determination of Mefenamic Acid in Tablets
A simple and rapid spectrophotometric method can be used to quantify mefenamic acid in pharmaceutical tablets.[15]
Principle: Mefenamic acid exhibits a strong UV absorbance at a specific wavelength in a suitable solvent, allowing for its quantification based on Beer-Lambert's law. 1,4-dioxane (B91453) is an effective solvent for this purpose.[15]
Materials and Reagents:
-
Mefenamic acid standard
-
1,4-dioxane (GR grade)
-
Commercial mefenamic acid tablets
-
Shimadzu double beam UV/Vis Spectrophotometer (model 1800) or equivalent[15]
-
Quartz cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solution:
-
Accurately weigh 0.0603 g (0.25 mmol) of pure mefenamic acid and dissolve it in 100 mL of 1,4-dioxane to prepare a standard stock solution.[15]
-
Prepare a series of dilutions from the stock solution to construct a calibration curve.
-
-
Preparation of Sample Solution:
-
Weigh and powder 20 tablets to get a homogenous mixture.
-
Accurately weigh a quantity of the powdered tablets equivalent to 0.0603 g of mefenamic acid into a 100 mL volumetric flask.[15]
-
Add approximately 75 mL of 1,4-dioxane, shake for 10 minutes, and then dilute to the mark with the same solvent.[15]
-
Allow the solution to stand for 10 minutes for any insoluble excipients to settle.[15]
-
Transfer a 1.0 mL aliquot of the supernatant into a 20 mL volumetric flask and dilute to the mark with 1,4-dioxane.[15]
-
-
Measurement:
-
Measure the absorbance of the sample solution at 353.2 nm using 1,4-dioxane as a blank.[15]
-
-
Quantification:
-
Determine the concentration of mefenamic acid in the sample solution from the previously prepared calibration curve.[15]
-
Mechanism of Action of Mefenamic Acid
The primary mechanism of action of mefenamic acid, like other NSAIDs, involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[10][16][17] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[10][17][18]
Caption: Mechanism of action of Mefenamic Acid via inhibition of COX-1 and COX-2.
References
- 1. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 2. Mevalonic acid - Wikipedia [en.wikipedia.org]
- 3. CAS 150-97-0: Mevalonic acid | CymitQuimica [cymitquimica.com]
- 4. Mevalonic acid | Sigma-Aldrich [sigmaaldrich.com]
- 5. Mevalonic Acid [drugfuture.com]
- 6. L-Mevalonic acid|CAS 32451-23-3|DC Chemicals [dcchemicals.com]
- 7. Mevalonic Acid | C6H12O4 | CID 449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. An ultrasensitive enzymatic method for measuring mevalonic acid in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. drugs.com [drugs.com]
- 11. Mefenamic acid | 61-68-7 [chemicalbook.com]
- 12. aareydrugs.com [aareydrugs.com]
- 13. researchgate.net [researchgate.net]
- 14. Mefenamic Acid | C15H15NO2 | CID 4044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Spectrophotometric Assay of Mefenamic Acid in Tablets Using 1,4-dioxane as Solvent for Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mefenamic acid - Wikipedia [en.wikipedia.org]
- 17. What is the mechanism of Mefenamic Acid? [synapse.patsnap.com]
- 18. discovery.researcher.life [discovery.researcher.life]
Methodological & Application
Application Notes & Protocols: Mevinic Acid (Lovastatin) Extraction from Fungal Cultures
Introduction
Mevinic acid, commonly known as lovastatin (B1675250), is a potent inhibitor of HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway.[1] It is widely prescribed as a hypercholesterolemia treatment.[2] Lovastatin is a secondary metabolite produced by various fungal species, most notably Aspergillus terreus, but also by fungi from genera such as Penicillium, Monascus, and Pleurotus.[2][3][4] The production of lovastatin is typically achieved through fermentation processes, either Submerged Fermentation (SmF) or Solid-State Fermentation (SSF), with SSF often yielding higher concentrations.[4] This document provides detailed protocols for the extraction of this compound from fungal cultures, tailored for researchers, scientists, and professionals in drug development.
Data Presentation: Comparative Overview of Lovastatin Production
The following table summarizes quantitative data from various studies on lovastatin production, highlighting the differences in fungal strains, fermentation methods, and yields.
| Fungal Strain | Fermentation Type | Substrate/Medium | Key Parameters | Lovastatin Yield | Reference |
| Aspergillus terreus MTCC 1782 | Submerged (SmF) | Fermentation Medium-2 | 10 days, 28°C | 258.26 mg/L | [5] |
| Aspergillus terreus ATCC 74135 | Solid-State (SSF) | Rice Straw | 8 days, 25°C, 50% moisture | 260.85 mg/kg Dry Matter | [6] |
| Aspergillus terreus ATCC 20542 | Solid-State (SSF) | Rice | 11 days, 28°C, pH 5.5, 50-60% moisture | 2.9 mg/g Dry Substrate | [7] |
| Aspergillus terreus UV-4 (Mutant) | Submerged (SmF) | Optimized medium with 5% glucose | 120 hours, 28°C, pH 6.0 | 3249.95 µg/mL | [8] |
| Aspergillus terreus IIB-F3 | Submerged (SmF) | Potato Dextrose Broth | 72 hours, 30°C, 120 rpm | 66 mg/mL* | [2] |
*Note: This reported yield of 66 mg/mL is exceptionally high and may be a typographical error in the source publication; yields are more commonly reported in mg/L or mg/kg.
Experimental Workflow Visualization
The overall process for this compound production and extraction involves several key stages, from initial culture preparation to final analysis.
Experimental Protocols
Protocol 1: Production via Submerged Fermentation (SmF)
This protocol details the production of this compound in a liquid culture medium.
1. Fungal Strain and Culture Maintenance:
-
Maintain the culture on Potato Dextrose Agar (PDA) slants.[5]
2. Inoculum Preparation:
-
Prepare a spore suspension by adding sterile distilled water to a mature PDA slant and gently scraping the surface to release spores.
-
Adjust the spore concentration as needed (e.g., 1x10⁶ spores/mL).
3. Fermentation:
-
Prepare the fermentation medium (e.g., Potato Dextrose Broth or an optimized medium containing specific carbon and nitrogen sources).[2][5][8]
-
Dispense the medium into Erlenmeyer flasks (e.g., 50 mL in 250 mL flasks).[5]
-
Inoculate the flasks with the spore suspension (e.g., 1-3 mL).[2][5]
-
Incubate the flasks in a shaking incubator at 120-200 rpm, with a temperature of 28-30°C for 5 to 10 days.[2][5][8] An optimal pH of 6.0 has been reported for high yields.[8]
Protocol 2: Production via Solid-State Fermentation (SSF)
This protocol is for producing this compound on a solid substrate, which can result in higher yields.[4]
1. Substrate Preparation:
-
Use an agro-biomass substrate such as rice bran, wheat bran, or rice straw.[6][7]
-
Place the substrate in Erlenmeyer flasks (e.g., 20-25 g in a 500 mL flask).[6]
-
Adjust the moisture content to 50-60% using distilled water or a mineral solution.[6][7]
-
Autoclave the flasks to sterilize the substrate.
2. Inoculation and Fermentation:
-
Inoculate the sterile substrate with a spore suspension of A. terreus under aseptic conditions.
-
Incubate the flasks at room temperature or a controlled temperature of 25-30°C for 8 to 11 days.[6][7]
Protocol 3: this compound Extraction
The following details the extraction procedures for both SmF and SSF cultures.
A. Extraction from Submerged Fermentation Broth:
-
After the incubation period, separate the fungal biomass from the fermentation broth by filtering through muslin cloth or Whatman filter paper.[2][5]
-
Acidify the collected filtrate to a pH of 3.0 using 1N HCl.[2][5]
-
Add an equal volume of an organic solvent, such as methanol or ethyl acetate, to the acidified broth.[5][9]
-
Shake the mixture vigorously (e.g., 180 rpm) for at least 2 hours. For methanol extraction, heating to 70°C can be applied.[5]
-
Separate the organic phase containing the this compound from the aqueous phase. This crude extract can then be concentrated.
B. Extraction from Solid-State Fermentation Culture:
-
At the end of the fermentation period, dry the solid culture in an oven at 40-60°C for 24 to 48 hours.[6][7]
-
Grind the dried biomass into a fine powder.
-
Add an appropriate volume of extraction solvent, such as methanol or a butanol-water mixture (1:1 v/v), to the powdered biomass (e.g., 15-25 mL of solvent per 0.5-1 g of dry culture).[6][7]
-
Place the mixture on a rotary shaker at 180-220 rpm for 1 to 2 hours at room temperature.[6][7]
-
Filter the mixture through Whatman filter paper No. 1.
-
Centrifuge the resulting filtrate (e.g., 5000 rpm for 20 minutes) to remove any remaining solids.
-
Collect the supernatant, which contains the crude this compound extract. This can be dried to form a powder.
Protocol 4: Analysis and Quantification
1. Spectrophotometry:
-
For a rapid quantitative estimate, the absorbance of the extract (dissolved in acetonitrile) can be measured at 232 nm using a UV-visible spectrophotometer. A standard curve should be prepared using pure lovastatin.
2. Thin Layer Chromatography (TLC):
-
TLC can be used for the initial detection of lovastatin in the crude extract.[2]
3. High-Performance Liquid Chromatography (HPLC):
-
For accurate quantification and purity assessment, Reverse-Phase HPLC is the preferred method.[2]
-
Mobile Phase: A common mobile phase is a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v), often containing 0.5% acetic acid.[6]
-
Flow Rate: A typical flow rate is 1 mL/min.[6]
-
Detection: UV detection at 237 nm.[6]
-
The concentration is determined by comparing the peak area to that of a known standard.[2] A purification process involving solvent extraction can yield lovastatin with over 98% chromatographic purity.[8]
References
- 1. Exploitation of Aspergillus terreus for the Production of Natural Statins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijbbku.com [ijbbku.com]
- 3. researchgate.net [researchgate.net]
- 4. Statins—From Fungi to Pharmacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jetir.org [jetir.org]
- 6. Lovastatin Production by Aspergillus terreus Using Agro-Biomass as Substrate in Solid State Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Upstream and downstream processing of lovastatin by Aspergillus terreus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WO1999010499A1 - Statin production by fermentation - Google Patents [patents.google.com]
Application Note: Quantification of Mevinic Acid using HPLC-UV
Introduction
Mevinic acid, the active hydroxy acid form of lovastatin (B1675250), is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. Lovastatin itself is an inactive lactone prodrug that is converted to this compound in the body. Accurate quantification of this compound is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control in pharmaceutical formulations. This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the determination of this compound. The method is based on reversed-phase chromatography, which is widely used for the analysis of statins and their metabolites.[1][2]
Principle
The method employs reversed-phase HPLC, where the stationary phase is nonpolar (typically C8 or C18) and the mobile phase is a polar mixture, usually of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727).[1][3][4] this compound, being a moderately polar compound, is separated from other components based on its partitioning between the stationary and mobile phases. Detection is achieved by a UV detector set at a wavelength where the analyte exhibits maximum absorbance, typically around 238-240 nm for statins.[3][5][6] Quantification is performed by comparing the peak area of the analyte in a sample to that of a standard of known concentration.
Experimental Protocols
1. Apparatus and Materials
-
Apparatus:
-
HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Chromatography data station (CDS) for data acquisition and processing.
-
Analytical balance.
-
pH meter.
-
Sonicator.
-
Vortex mixer.
-
Centrifuge.
-
Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) apparatus (for biological samples).
-
-
Chemicals and Reagents:
-
This compound reference standard.
-
Methanol (HPLC grade).[4]
-
Water (HPLC grade or Milli-Q).
-
Phosphoric acid, potassium phosphate (B84403) monobasic, or ammonium (B1175870) acetate (B1210297) for buffer preparation.[1][3][4][5]
-
Internal Standard (IS), e.g., lovastatin or another statin not present in the sample.[3][7]
-
2. Chromatographic Conditions
The following conditions are a general guideline and may require optimization.
-
Column: Reversed-phase C8 or C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][2][4]
-
Mobile Phase: Isocratic mixture of Acetonitrile and a buffer (e.g., 0.05 M phosphate buffer or 0.1% phosphoric acid) in a ratio between 65:35 and 55:45 (v/v).[1][2][3][7] The pH of the aqueous phase is typically adjusted to be between 3.0 and 7.0.[3][5]
-
Injection Volume: 10 to 20 µL.
-
Column Temperature: 30°C.[1]
3. Preparation of Solutions
-
Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase or methanol.[4] This solution should be stored at 2-8°C.[4]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to create a calibration curve (e.g., 0.5 - 200 µg/mL).[4]
-
Internal Standard (IS) Solution: Prepare a stock solution of the IS in the mobile phase at a concentration of approximately 1 mg/mL. Dilute this stock to obtain a working IS solution at a suitable concentration (e.g., 20 ng/mL).[7]
4. Sample Preparation
-
For Pharmaceutical Dosage Forms (Tablets):
-
Weigh and finely powder at least 20 tablets to ensure homogeneity.[4]
-
Accurately weigh a portion of the powder equivalent to a specific amount of the active ingredient (e.g., 100 mg).[4]
-
Transfer the powder to a volumetric flask and add the mobile phase to about 90% of the volume.[4]
-
Shake or sonicate the mixture for approximately 5-10 minutes to ensure complete dissolution of the drug.[4]
-
Make up the volume with the mobile phase and mix well.[4]
-
Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.[1]
-
-
For Biological Samples (e.g., Plasma):
-
Liquid-Liquid Extraction (LLE): A one-step LLE procedure can be employed.[3] To a plasma sample, add the internal standard and an extraction solvent like diethyl ether.[3][7] Vortex the mixture and then centrifuge to separate the layers. Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase for injection.[7]
-
Solid-Phase Extraction (SPE): Condition an SPE cartridge (e.g., C8 or C10) with methanol and then water or buffer.[9][10] Load the plasma sample (pre-treated with IS) onto the cartridge. Wash the cartridge to remove interferences and then elute the analyte with a suitable solvent (e.g., a mixture of acetonitrile and water).[11] The eluate can then be injected into the HPLC system.
-
Quantitative Data Summary
The performance of HPLC-UV methods for the quantification of this compound and related statins is summarized below. These values are compiled from various validated methods and demonstrate the typical performance characteristics of the technique.
| Parameter | Value | Comments |
| Linearity Range | 1 - 100 ng/mL[3][12] | For lovastatin in human plasma. |
| 0.5 - 20 ng/mL[7] | For simvastatin (B1681759) in human plasma. | |
| 0.4 - 1000 µg/mL[4] | For pravastatin (B1207561) in pharmaceutical forms. | |
| 0.5 - 200 µg/mL | For various statins in solution. | |
| Correlation Coefficient (r²) | > 0.998[7] | Indicates excellent linearity. |
| Limit of Quantification (LOQ) | 1.0 ng/mL[3][8] | For lovastatin in human plasma. |
| 0.5 ng/mL[7] | For simvastatin in human plasma. | |
| 0.04 - 0.26 µg/mL | For various statins in solution. | |
| Limit of Detection (LOD) | 0.5 ng/mL[3][8] | For lovastatin in human plasma. |
| 0.01 - 0.09 µg/mL | For various statins in solution. | |
| Accuracy (Recovery) | 88.61 ± 7.00%[3][12] | For lovastatin from human plasma. |
| 89.7% (average)[7] | For simvastatin from human plasma. | |
| 98.8 - 101.6%[1] | For various statins in dosage forms. | |
| Precision (RSD%) | < 15%[7] | Inter- and Intra-day precision for simvastatin. |
| < 2%[1] | For various statins in dosage forms. | |
| Intra-day: 10.45 ± 6.88%[3] | For lovastatin in plasma. | |
| Inter-day: 8.68 ± 5.13%[3] | For lovastatin in plasma. |
Workflow Visualization
The logical flow of the analytical procedure, from sample handling to final data analysis, is depicted in the diagram below.
Caption: General experimental workflow for the HPLC-UV quantification of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. wjbphs.com [wjbphs.com]
- 3. A simple and sensitive HPLC-UV method for quantitation of lovastatin in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Determination of Pravastatin in Pharmaceutical Dosage Forms by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. tandfonline.com [tandfonline.com]
- 8. scispace.com [scispace.com]
- 9. Determination of lovastatin in human plasma using reverse-phase high-performance liquid chromatography with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of pravastatin by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Mevinic Acid in Biological Samples by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of mevinic acid, the active metabolite of the cholesterol-lowering drug lovastatin (B1675250), in biological samples such as plasma and serum. The protocol employs a straightforward protein precipitation for sample preparation, followed by analysis using liquid chromatography with tandem mass spectrometry (LC-MS/MS). The method is highly selective and provides accurate and precise quantification suitable for pharmacokinetic studies and other research applications.
Introduction
Lovastatin is a widely prescribed medication for the treatment of hypercholesterolemia.[1] It is administered as an inactive lactone prodrug and is rapidly hydrolyzed in vivo to its active β-hydroxy acid form, this compound (also known as lovastatin acid).[1][2] this compound is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][3] Accurate measurement of this compound in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments. This application note presents a validated LC-MS/MS method for the reliable quantification of this compound in plasma.
Signaling Pathway and Mechanism of Action
Lovastatin, in its inactive lactone form, is converted to the active this compound. This compound competitively inhibits HMG-CoA reductase, preventing the conversion of HMG-CoA to mevalonate, a key precursor in the cholesterol synthesis pathway. This inhibition leads to a reduction in endogenous cholesterol production.
Figure 1: Mechanism of action of lovastatin and this compound.
Experimental
Materials and Reagents
-
This compound reference standard
-
Simvastatin (B1681759) acid (Internal Standard, IS)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Ultrapure water
-
Human plasma (K2EDTA)
Sample Preparation
A protein precipitation method is employed for its simplicity and high recovery.
-
Allow plasma samples to thaw on ice.
-
To 100 µL of plasma, add 20 µL of internal standard working solution (Simvastatin acid, 1 µg/mL in 50% acetonitrile).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
Time (min) %B 0.0 30 1.0 30 5.0 95 6.0 95 6.1 30 | 8.0 | 30 |
Mass Spectrometry
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization: Electrospray Ionization (ESI), Negative Mode
-
MRM Transitions:
Analyte Precursor Ion (m/z) Product Ion (m/z) This compound 421.3 319.2 | Simvastatin Acid (IS) | 435.3 | 319.2 |
-
Source Parameters:
-
IonSpray Voltage: -4500 V
-
Temperature: 550°C
-
Curtain Gas: 35 psi
-
Collision Gas: Medium
-
Experimental Workflow
The overall workflow for the analysis of this compound in biological samples is depicted below.
Figure 2: LC-MS/MS experimental workflow for this compound analysis.
Results and Discussion
The developed method demonstrated excellent performance for the quantification of this compound in human plasma.
Linearity and Sensitivity
The method was linear over a concentration range of 0.2 to 200 ng/mL. The lower limit of quantification (LLOQ) was established at 0.2 ng/mL.
| Parameter | Value |
| Linearity Range | 0.2 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| LLOQ | 0.2 ng/mL |
| LOD | 0.05 ng/mL |
Table 1: Linearity and Sensitivity of the Method
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels. The results are summarized in Table 2.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.2 | < 15 | 85-115 | < 15 | 85-115 |
| Low | 0.6 | < 10 | 90-110 | < 10 | 90-110 |
| Medium | 20 | < 10 | 90-110 | < 10 | 90-110 |
| High | 160 | < 10 | 90-110 | < 10 | 90-110 |
Table 2: Accuracy and Precision Data
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed and found to be consistent and within acceptable limits.
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| This compound | 85.2 ± 5.4 | 92.1 ± 6.8 |
| Simvastatin Acid (IS) | 88.9 ± 4.9 | 95.3 ± 5.2 |
Table 3: Recovery and Matrix Effect
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound in biological samples. The simple sample preparation procedure and the high selectivity of the mass spectrometric detection make this method well-suited for high-throughput analysis in a research setting.
Protocols
Protocol 1: Stock and Working Solution Preparation
-
This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve in 1 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of simvastatin acid and dissolve in 1 mL of methanol.
-
Working Solutions: Prepare working solutions by serial dilution of the stock solutions with 50% acetonitrile to achieve the desired concentrations for calibration standards and quality controls.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) - Alternative Method
For samples requiring more extensive cleanup, an SPE protocol can be used.
-
Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 100 µL of plasma, add 20 µL of internal standard and 200 µL of 4% phosphoric acid. Vortex and load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
-
Elution: Elute the analytes with 1 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase A for LC-MS/MS analysis.
References
Application Notes and Protocols for Studying Cholesterol Homeostasis In Vitro Using Mevinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mevinic acid, also known as lovastatin (B1675250) or mevastatin, is a potent and widely studied inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[1][2] This enzyme catalyzes the conversion of HMG-CoA to mevalonate (B85504), a critical rate-limiting step in the biosynthesis of cholesterol.[1] By competitively inhibiting HMG-CoA reductase, this compound effectively reduces endogenous cholesterol synthesis, making it an invaluable tool for in vitro studies of cholesterol homeostasis. Its application in cell culture models, such as the human hepatoma cell line HepG2, allows for the detailed investigation of the molecular mechanisms that govern cellular cholesterol levels.[2]
These application notes provide a comprehensive guide for utilizing this compound to study cholesterol biosynthesis, its regulatory feedback mechanisms involving Sterol Regulatory Element-Binding Protein 2 (SREBP-2), and the subsequent impact on gene expression.
Mechanism of Action
This compound mimics the natural substrate, HMG-CoA, and binds to HMG-CoA reductase with high affinity, thereby blocking the production of mevalonate and all downstream products of this pathway, including cholesterol. The depletion of intracellular cholesterol triggers a homeostatic response primarily mediated by the SREBP-2 signaling pathway. This leads to the upregulation of genes involved in cholesterol synthesis and uptake to restore cellular cholesterol levels.[3]
Data Presentation
The following tables summarize the quantitative effects of this compound (lovastatin) on key parameters of cholesterol homeostasis in the HepG2 human hepatoma cell line, a widely used in vitro model for studying liver function and cholesterol metabolism.
Table 1: Inhibitory Potency of this compound (Lovastatin) on Sterol Synthesis in HepG2 Cells
| Compound | Cell Line | Parameter | IC50 Value | Reference |
| This compound (Lovastatin) | HepG2 | Sterol Synthesis Inhibition | 24 nM | [2] |
| This compound (Lovastatin) | HepG2 | Sterol Synthesis Inhibition | 34 nM | [2] |
| This compound (Lovastatin) | Rat Liver Cells | HMG-CoA Reductase Inhibition | 2.3 nM | [1] |
| This compound (Lovastatin) | HepG2 | HMG-CoA Reductase Inhibition | 5 nM | [1] |
Table 2: Effects of this compound (Lovastatin) on Key Markers of Cholesterol Homeostasis in HepG2 Cells
| Treatment | Parameter | Observed Effect | Reference |
| This compound (Lovastatin) | Nuclear SREBP-2 Protein | Increased | [3] |
| This compound (Lovastatin) | HMG-CoA Reductase mRNA | Increased | [2][4] |
| This compound (Lovastatin) | LDL Receptor mRNA | Increased | [3] |
Mandatory Visualizations
Caption: this compound inhibits HMG-CoA reductase, blocking cholesterol synthesis.
Caption: this compound-induced low cholesterol activates SREBP-2 signaling.
Caption: General experimental workflow for studying this compound effects in vitro.
Experimental Protocols
Protocol 1: Determination of this compound IC50 for Cholesterol Synthesis Inhibition in HepG2 Cells
Materials:
-
HepG2 cells (ATCC HB-8065)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (Lovastatin) stock solution (in DMSO)
-
[1,2-14C]Acetic acid
-
Scintillation cocktail and counter
-
Lipid extraction solvents (e.g., hexane/isopropanol)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed HepG2 cells in 96-well plates at a density of 2 x 10^4 cells/well and allow them to adhere and grow for 24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound (e.g., 0, 1, 10, 25, 50, 100, 500, 1000 nM). Include a vehicle control (DMSO). Incubate for 18-24 hours.
-
Radiolabeling: Add [1,2-14C]acetic acid to each well to a final concentration of 1 µCi/mL. Incubate for an additional 2-4 hours.
-
Cell Lysis and Lipid Extraction: Aspirate the medium and wash the cells with PBS. Lyse the cells and extract lipids using an appropriate solvent mixture.
-
Quantification: Transfer the lipid extract to scintillation vials, evaporate the solvent, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of cholesterol synthesis against the logarithm of this compound concentration. Determine the IC50 value using non-linear regression analysis.
Protocol 2: Analysis of SREBP-2 Activation by Western Blot
Materials:
-
HepG2 cells
-
6-well cell culture plates
-
This compound (Lovastatin)
-
Cell lysis buffer for nuclear and cytoplasmic fractionation
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against SREBP-2 (N-terminus)
-
Loading control antibody (e.g., Lamin B1 for nuclear fraction)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed HepG2 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound (e.g., 10 µM) or vehicle control for 16-24 hours.
-
Nuclear and Cytoplasmic Extraction: Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercially available kit or a standard protocol.
-
Protein Quantification: Determine the protein concentration of the nuclear extracts using a protein assay.
-
Western Blotting: a. Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against SREBP-2 overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and develop the blot using a chemiluminescent substrate. g. Image the blot and perform densitometric analysis to quantify the levels of the mature, nuclear form of SREBP-2 relative to the loading control.
Protocol 3: Quantification of Total Cellular Cholesterol
Materials:
-
HepG2 cells
-
6-well cell culture plates
-
This compound (Lovastatin)
-
Cholesterol quantification kit (colorimetric or fluorometric)
-
Cell lysis buffer compatible with the cholesterol assay
Procedure:
-
Cell Culture and Treatment: Seed HepG2 cells and treat with this compound as described in Protocol 2.
-
Cell Lysis: Aspirate the medium, wash the cells with PBS, and lyse the cells according to the instructions of the cholesterol quantification kit.
-
Cholesterol Measurement: Perform the cholesterol assay according to the manufacturer's protocol. This typically involves an enzymatic reaction that produces a colored or fluorescent product.
-
Data Analysis: Measure the absorbance or fluorescence and calculate the cholesterol concentration based on a standard curve. Normalize the cholesterol content to the total protein concentration of the cell lysate.
Conclusion
This compound is a cornerstone tool for the in vitro investigation of cholesterol homeostasis. By employing the protocols outlined in these application notes, researchers can effectively dissect the intricate cellular responses to the inhibition of cholesterol synthesis. These studies are fundamental for understanding the regulation of lipid metabolism and for the development of novel therapeutic strategies for cholesterol-related disorders.
References
- 1. apexbt.com [apexbt.com]
- 2. Pravastatin inhibited the cholesterol synthesis in human hepatoma cell line Hep G2 less than simvastatin and lovastatin, which is reflected in the upregulation of 3-hydroxy-3-methylglutaryl coenzyme A reductase and squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Mevinic Acid: A Powerful Tool for Interrogating Isoprenoid Biosynthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Mevinic acid, widely known as lovastatin (B1675250), is a potent and specific inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway. This pathway is a fundamental metabolic cascade responsible for the synthesis of cholesterol and a diverse array of non-sterol isoprenoids. These isoprenoid compounds are critical for a multitude of cellular processes, including membrane integrity, cell signaling, protein prenylation, and the synthesis of essential molecules like coenzyme Q10 and dolichol. By inhibiting HMG-CoA reductase, this compound serves as an invaluable tool for researchers to dissect the intricate roles of isoprenoids in cellular physiology and pathophysiology. These application notes provide a comprehensive guide to utilizing this compound for studying isoprenoid biosynthesis, complete with detailed protocols and quantitative data.
Mechanism of Action
This compound is a competitive inhibitor of HMG-CoA reductase, with a high affinity for the enzyme's active site.[1][2] In its inactive lactone form (lovastatin), it is cell-permeable and is hydrolyzed in vivo to its active β-hydroxy acid form, mevinolinic acid.[2][3] This active form mimics the structure of the natural substrate, HMG-CoA, and binds to the reductase with a much higher affinity, effectively blocking the conversion of HMG-CoA to mevalonate.[4] This inhibition curtails the production of all downstream products of the mevalonate pathway.
Quantitative Data: Inhibitory Potency of this compound
The inhibitory potency of this compound (lovastatin) has been characterized in various systems. The following tables summarize key quantitative data for easy reference and comparison.
| Parameter | Value | Enzyme/Cell Line | Reference |
| Ki (Inhibition Constant) | 0.6 nM | HMG-CoA Reductase | [1][2] |
| IC50 (HMG-CoA Reductase Activity) | 2.3 nM | Rat Liver Cells | [4] |
| 5 nM | HepG2 (Human Liver Carcinoma) | [4] | |
| 61 nM | HepG2 Cell Homogenates | [5] | |
| IC50 (Cholesterol Synthesis) | 24 nM | HepG2 Cells (18-hr incubation) | [5] |
| 0.079 µM | HepG2 Cells | [6] |
Table 1: Inhibitory Potency of this compound (Lovastatin) against HMG-CoA Reductase and Cholesterol Synthesis. This table provides a summary of the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for this compound, demonstrating its potent inhibition of HMG-CoA reductase and overall cholesterol biosynthesis in different experimental systems.
Signaling Pathways and Experimental Workflows
To visually represent the key concepts and procedures, the following diagrams have been generated using the DOT language.
Caption: The Mevalonate Pathway and the Site of this compound Inhibition.
Caption: General Experimental Workflow for Studying Isoprenoid Biosynthesis.
Experimental Protocols
Herein are detailed protocols for key experiments utilizing this compound to investigate isoprenoid biosynthesis.
Protocol 1: Preparation of this compound (Lovastatin) Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments. Lovastatin is a prodrug that needs to be converted to its active hydroxy acid form for direct use in in vitro enzyme assays. For cell culture, the lactone form is typically used as it is cell-permeable and is hydrolyzed intracellularly.
Materials:
-
Lovastatin (this compound, lactone form) powder (e.g., from Sigma-Aldrich, Tocris Bioscience)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Ethanol, absolute
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Sterile 0.22 µm syringe filter (optional)
Procedure for Cell Culture Stock Solution (Lactone Form):
-
Aseptic Technique: Perform all steps in a sterile biological safety cabinet.
-
Weighing: Accurately weigh the desired amount of lovastatin powder. For a 10 mM stock solution, weigh 4.05 mg of lovastatin (MW = 404.54 g/mol ).
-
Dissolution: Transfer the powder to a sterile amber tube. Add the appropriate volume of DMSO to achieve the desired concentration. For a 10 mM stock from 4.05 mg, add 1 mL of DMSO.[1][7] Vortex thoroughly until completely dissolved. Gentle warming may be applied if necessary.
-
Sterilization (Optional): If starting with non-sterile powder, filter the stock solution through a sterile 0.22 µm syringe filter into a new sterile tube. Note that this may result in some loss of the compound.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.[8] The stock solution in DMSO is stable for several months when stored properly.[4]
Procedure for In Vitro Enzyme Assays (Hydroxy Acid Form):
-
Hydrolysis of Lactone: To convert the lactone to the active hydroxy acid, dissolve lovastatin in ethanol.
-
Add an equal volume of 1 N NaOH and incubate at 50°C for 2 hours.
-
Neutralize the solution with HCl to a pH of approximately 7.4.
-
The resulting solution contains the active mevinolinic acid and can be used for in vitro HMG-CoA reductase activity assays.
Protocol 2: In Vitro HMG-CoA Reductase Activity Assay (Colorimetric)
Objective: To measure the activity of HMG-CoA reductase in the presence and absence of this compound to determine its inhibitory effect.
Principle: The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the reduction of HMG-CoA to mevalonate by HMG-CoA reductase.
Materials:
-
Purified HMG-CoA Reductase enzyme
-
HMG-CoA Reductase Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, 1 mM EDTA, 2 mM DTT)
-
NADPH solution (e.g., 10 mM in assay buffer)
-
HMG-CoA solution (e.g., 10 mM in water)
-
This compound (hydroxy acid form) at various concentrations
-
96-well clear, flat-bottom microplate
-
Microplate spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Prepare Reaction Mix: In a microcentrifuge tube, prepare a reaction mix containing assay buffer, NADPH (final concentration ~0.2 mM), and HMG-CoA (final concentration ~0.1 mM).
-
Inhibitor and Enzyme Preparation:
-
In designated wells of the 96-well plate, add the HMG-CoA reductase enzyme.
-
Add this compound at various concentrations to the test wells.
-
Include a solvent control well (enzyme + solvent used for this compound).
-
Include a no-inhibitor control well (enzyme + assay buffer).
-
Include a blank well (assay buffer without enzyme).
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the reaction mix to all wells to start the reaction.
-
Kinetic Measurement: Immediately begin measuring the absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of NADPH consumption (ΔA340/min) from the linear portion of the kinetic curve for each well.
-
Subtract the rate of the blank from all other readings.
-
Calculate the percent inhibition for each this compound concentration: % Inhibition = [(Rate_no_inhibitor - Rate_inhibitor) / Rate_no_inhibitor] * 100
-
Plot the percent inhibition against the this compound concentration to determine the IC50 value.
-
Protocol 3: Quantification of Isoprenoid Intermediates by LC-MS/MS
Objective: To quantify the intracellular levels of key isoprenoid pyrophosphates (GPP, FPP, GGPP) in cells treated with this compound.
Materials:
-
Cultured cells (e.g., HepG2)
-
This compound (lovastatin, lactone form)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Cell scraper
-
2-propanol:100 mM NH4HCO3 (1:1, v/v)
-
Stable isotope-labeled internal standards (e.g., GPP-d3, FPP-d3, GGPP-d3)
-
LC-MS/MS system with a C18 reversed-phase column
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in culture plates and grow to ~80% confluency.
-
Treat cells with various concentrations of this compound (and a vehicle control) for a specified duration (e.g., 24-48 hours).
-
-
Cell Harvesting and Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 2-propanol:100 mM NH4HCO3 to each plate and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube and sonicate on ice.[9]
-
-
Extraction and Deproteinization:
-
Add internal standards to each sample.
-
Add acetonitrile for deproteinization, vortex, and incubate on ice for 10 minutes.[9]
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
-
Sample Analysis by LC-MS/MS:
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase.
-
Inject the sample onto the LC-MS/MS system.
-
Separate the isoprenoid pyrophosphates using a gradient elution with a mobile phase consisting of an ammonium (B1175870) carbonate buffer and acetonitrile.[9][10]
-
Detect and quantify the analytes using multiple reaction monitoring (MRM) in negative ionization mode.[10]
-
-
Data Analysis:
-
Construct calibration curves for each isoprenoid using the peak area ratios of the analyte to the internal standard.
-
Quantify the concentration of each isoprenoid in the cell samples.
-
Normalize the results to the cell number or protein concentration.
-
Protocol 4: Assessment of Protein Prenylation by Western Blot
Objective: To determine the effect of this compound on the prenylation of specific proteins by observing changes in their electrophoretic mobility or subcellular localization. Unprenylated proteins often migrate slower on SDS-PAGE.
Materials:
-
Cultured cells
-
This compound (lovastatin, lactone form)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting transfer system and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against prenylated proteins (e.g., anti-Ras, anti-RhoA, anti-HDJ2) and unprenylated forms if available.
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Treat cells with this compound as described in Protocol 3.
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and image the blot.
-
Analyze the band intensities to compare the levels of prenylated and unprenylated proteins between treated and control samples. A shift to a higher molecular weight or the appearance of a slower-migrating band in this compound-treated samples can indicate an accumulation of the unprenylated protein.
-
Conclusion
This compound is an indispensable pharmacological tool for elucidating the complex roles of the mevalonate pathway and its isoprenoid products in cellular biology. By specifically inhibiting HMG-CoA reductase, researchers can effectively probe the consequences of isoprenoid depletion on a wide range of cellular functions. The protocols and data presented in these application notes provide a solid foundation for designing and executing experiments to investigate isoprenoid biosynthesis and its downstream effects, ultimately contributing to a deeper understanding of cellular metabolism and the development of novel therapeutic strategies.
References
- 1. Lovastatin | HMG-CoA Reductase | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. apexbt.com [apexbt.com]
- 5. Pravastatin inhibited the cholesterol synthesis in human hepatoma cell line Hep G2 less than simvastatin and lovastatin, which is reflected in the upregulation of 3-hydroxy-3-methylglutaryl coenzyme A reductase and squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Lovastatin | C24H36O5 | CID 53232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Detection of non-sterol isoprenoids by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Mevinic Acid in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mevinic acid, widely known as lovastatin (B1675250), is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway. This pathway is crucial for the synthesis of cholesterol and numerous non-sterol isoprenoids essential for various cellular functions, including cell growth, proliferation, and signaling. By inhibiting HMG-CoA reductase, this compound not only blocks cholesterol production but also depletes the isoprenoid intermediates necessary for the post-translational modification and function of key signaling proteins like Ras and Rho.[1][2] These effects make this compound a valuable tool for studying cellular metabolism and signaling, and a compound of interest in cancer research for its pro-apoptotic and anti-proliferative activities.
This document provides detailed application notes and experimental protocols for the use of this compound in cell culture, including data on its effects on various cell lines, methodologies for key assays, and visualizations of the relevant signaling pathways.
Data Presentation
Quantitative Effects of this compound (Lovastatin) on Various Cell Lines
The following table summarizes the effective concentrations and half-maximal inhibitory concentrations (IC50) of this compound (lovastatin) in different human cell lines. It is important to note that the inactive lactone form of lovastatin requires conversion to its active open-ring hydroxy acid form for optimal activity in cell culture experiments.[2]
| Cell Line | Cancer Type | Parameter | Concentration (µM) | Incubation Time (hours) | Notes |
| MCF-7 | Breast Cancer | Cell Cycle Arrest (G1) | 10 | 36 | Resulted in 85% of cells arrested in G1 phase.[3] |
| MDA-MB-231 | Breast Cancer | Cell Cycle Arrest (G1) | 10 | 36 | Resulted in 83% of cells arrested in G1 phase.[3] |
| MDA-MB-231 | Breast Cancer | IC50 | 5 (hydroxy acid) | 72 | The hydroxy acid form was slightly more effective.[2] |
| MDA-MB-468 | Breast Cancer | IC50 | 8 (hydroxy acid) | 72 | The hydroxy acid form was slightly more effective.[2] |
| A549 | Lung Cancer | IC50 | 11.4 | 72 | Determined by MTT assay.[4] |
| HepG2 | Liver Cancer | IC50 | 0.05 | Not specified | Inhibition of [14C]acetate incorporation into cholesterol.[5] |
| HEL | Erythroleukemia | IC50 | 18.2 | Not specified | |
| K562 | Erythroleukemia | IC50 | 30.2 | Not specified | |
| CB3 | Erythroleukemia | IC50 | 35.3 | Not specified | |
| HL-60 | Promyelocytic Leukemia | Cell Cycle Arrest (G2) | < 10 | Not specified | At higher concentrations (50 µM), arrest also occurs at G1.[6] |
| MOLT-4 | T-cell Leukemia | Cell Cycle Arrest (G2) | < 10 | Not specified | At higher concentrations (50 µM), arrest also occurs at G1.[6] |
Signaling Pathways
The Mevalonate Pathway and Downstream Effects of this compound
This compound's primary mechanism of action is the competitive inhibition of HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a critical precursor for the synthesis of cholesterol and isoprenoids. Isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), are essential for the prenylation of small GTPases like Ras and Rho. Prenylation is a post-translational modification that anchors these proteins to the cell membrane, a prerequisite for their activation and downstream signaling. By inhibiting this pathway, this compound disrupts multiple signaling cascades that control cell proliferation, survival, and cytoskeletal organization.
Caption: this compound inhibits HMG-CoA reductase, blocking the mevalonate pathway.
Experimental Workflows
General Workflow for Studying this compound Effects in Cell Culture
The following diagram illustrates a typical experimental workflow for investigating the cellular effects of this compound. The process begins with cell culture and treatment, followed by various assays to assess cell viability, signaling pathway modulation, and changes in protein expression.
Caption: A standard workflow for in vitro analysis of this compound's effects.
Experimental Protocols
Preparation of Active this compound (Lovastatin) Stock Solution
This compound is typically supplied as an inactive lactone. For cell culture experiments, it must be hydrolyzed to its active β-hydroxy acid form.
Materials:
-
This compound (Lovastatin) powder
-
Ethanol (B145695) (100%, sterile)
-
NaOH (1N, sterile)
-
HCl (1N, sterile)
-
Sterile water
-
Sterile microcentrifuge tubes
Protocol:
-
Dissolve 20 mg of this compound in 1 mL of 100% ethanol in a sterile tube.
-
Add 1.5 mL of 1N NaOH.
-
Heat the mixture at 50°C for 2 hours to facilitate hydrolysis.
-
Allow the solution to cool to room temperature.
-
Adjust the pH to 7.2 with 1N HCl.
-
Bring the final volume to 5 mL with sterile water to achieve a 10 mM stock solution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on cell viability using a 96-well plate format.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Active this compound stock solution (10 mM)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of the active this compound stock solution in complete medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the drug stock).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
This protocol is for analyzing changes in protein expression or phosphorylation in cells treated with this compound.
Materials:
-
Cells treated with this compound
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-ERK, total ERK, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Culture and treat cells with the desired concentrations of this compound for the appropriate time.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.[7]
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations for all samples. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[8]
Cholesterol Synthesis Assay
This protocol provides a method to measure the rate of cholesterol synthesis in cultured cells treated with this compound using a radiolabeled precursor.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Active this compound stock solution (10 mM)
-
[¹⁴C]-acetate
-
Lipid extraction solvents (e.g., hexane:isopropanol, 3:2 v/v)
-
Thin-layer chromatography (TLC) plates and chamber
-
Scintillation counter and vials
-
Scintillation fluid
Protocol:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired duration.
-
During the last 2-4 hours of the treatment period, add [¹⁴C]-acetate to the culture medium.
-
After incubation, wash the cells with PBS and harvest them.
-
Extract the total lipids from the cell pellets using a suitable solvent system like hexane:isopropanol.
-
Separate the cholesterol from other lipids by running the lipid extract on a TLC plate.
-
Scrape the silica (B1680970) corresponding to the cholesterol band into a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
The amount of [¹⁴C] incorporated into cholesterol is indicative of the rate of cholesterol synthesis. A reduction in radioactivity in this compound-treated cells compared to control cells demonstrates the inhibitory effect of the compound.[5]
References
- 1. Microbial Production and Biomedical Applications of Lovastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of lovastatin on breast cancer cells: a proteo-metabonomic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synchronization of the cell cycle using lovastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Dose-dependent effects of lovastatin on cell cycle progression. Distinct requirement of cholesterol and non-sterol mevalonate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio-rad.com [bio-rad.com]
- 8. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
Synthesis of Mevinic Acid Derivatives for Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mevinic acids, a class of natural products and their synthetic derivatives, are potent inhibitors of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. This inhibition makes them valuable tools for research into hypercholesterolemia and related cardiovascular diseases. This document provides detailed application notes and experimental protocols for the synthesis of key mevinic acid derivatives, intended to guide researchers in the preparation of these compounds for preclinical studies.
Introduction
The discovery of mevinolin (also known as lovastatin) and compactin, naturally occurring mevinic acids, revolutionized the treatment of high cholesterol. Their core structure, featuring a highly substituted hexahydronaphthalene (B12109599) ring system and a β-hydroxy-δ-lactone side chain, has been the subject of extensive synthetic efforts. The development of synthetic routes to these complex molecules and their analogs allows for the exploration of structure-activity relationships (SAR) and the generation of novel derivatives with potentially improved pharmacological properties. This document outlines established synthetic strategies and provides detailed protocols for key transformations.
Signaling Pathway: Cholesterol Biosynthesis and HMG-CoA Reductase Inhibition
This compound derivatives exert their therapeutic effect by competitively inhibiting HMG-CoA reductase, a key enzyme in the mevalonate (B85504) pathway, which is responsible for the endogenous synthesis of cholesterol. By blocking this enzyme, these compounds reduce the intracellular pool of cholesterol, leading to the upregulation of LDL receptor expression on the surface of hepatocytes. This, in turn, enhances the clearance of LDL cholesterol from the bloodstream.
Caption: Inhibition of HMG-CoA Reductase by this compound Derivatives in the Cholesterol Biosynthesis Pathway.
Synthetic Strategies: An Overview
The total synthesis of this compound and its analogs is a significant challenge in organic chemistry due to the presence of multiple stereocenters and complex ring systems. Several elegant strategies have been developed, with a common approach being the convergent synthesis of two key fragments: the polyfunctional decalin core and the chiral lactone side-chain.
Caption: Convergent Synthetic Workflow for this compound Derivatives.
Experimental Protocols
The following protocols are based on established and published synthetic routes and are provided as a guide for the synthesis of key intermediates and the final assembly of a this compound analog.
Protocol 1: Enantioselective Synthesis of the β-Hydroxy-δ-Lactone Moiety
This protocol describes a biocatalytic approach to obtaining the chiral lactone side-chain, a crucial component of this compound derivatives.
Table 1: Reagents and Materials for Lactone Synthesis
| Reagent/Material | Grade | Supplier |
| Racemic bicyclic enone | ≥98% | Commercially available |
| Pseudomonas fluorescens lipase (B570770) (PFL) | - | Commercially available |
| Vinyl acetate (B1210297) | Anhydrous | Commercially available |
| Diisobutylaluminium hydride (DIBAL-H) | 1.0 M in hexanes | Commercially available |
| Ozone | - | Generated in situ |
| Sodium borohydride (B1222165) | ≥98% | Commercially available |
| Dichloromethane (B109758) (DCM) | Anhydrous | Commercially available |
| Ethyl acetate (EtOAc) | ACS grade | Commercially available |
| Hexanes | ACS grade | Commercially available |
Procedure:
-
Enzymatic Resolution: To a solution of the racemic bicyclic enone (1.0 eq) in anhydrous vinyl acetate (10-20 volumes), add Pseudomonas fluorescens lipase (0.5-1.0 weight eq). Stir the suspension at room temperature and monitor the reaction by chiral HPLC.
-
Upon reaching approximately 50% conversion, filter off the enzyme and wash with dichloromethane. Concentrate the filtrate under reduced pressure.
-
Separate the unreacted enone and the acetylated product by column chromatography on silica (B1680970) gel (eluent: hexanes/ethyl acetate gradient).
-
Lactone Formation: Dissolve the resolved, unreacted enone (1.0 eq) in anhydrous dichloromethane (0.1 M) and cool to -78 °C.
-
Add DIBAL-H (1.1 eq) dropwise and stir for 1 hour at -78 °C.
-
Quench the reaction by the slow addition of methanol (B129727), followed by a saturated aqueous solution of Rochelle's salt. Allow the mixture to warm to room temperature and stir until two clear layers form.
-
Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Dissolve the resulting crude lactol in a mixture of dichloromethane and methanol (3:1) and cool to -78 °C.
-
Bubble ozone through the solution until a persistent blue color is observed.
-
Purge the solution with nitrogen or oxygen to remove excess ozone.
-
Add sodium borohydride (2.0-3.0 eq) in portions and allow the reaction to warm to room temperature.
-
Quench the reaction with acetone (B3395972) and then add a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to afford the desired chiral lactone.
Table 2: Expected Yield and Characterization Data for Chiral Lactone
| Parameter | Expected Value |
| Yield | 35-45% over 2 steps |
| Enantiomeric Excess (ee) | >98% |
| ¹H NMR (CDCl₃, 400 MHz) | Consistent with published data |
| ¹³C NMR (CDCl₃, 100 MHz) | Consistent with published data |
| Optical Rotation [α]D | Consistent with published data |
Protocol 2: Synthesis of the Decalin Core via Diels-Alder Reaction
This protocol outlines the construction of the hexahydronaphthalene (decalin) core, which forms the backbone of this compound derivatives, using a Diels-Alder cycloaddition.
Table 3: Reagents and Materials for Decalin Core Synthesis
| Reagent/Material | Grade | Supplier |
| Chiral acrylate (B77674) dienophile | ≥98% | Synthesized separately |
| Substituted diene | ≥98% | Commercially available or synthesized |
| Lewis Acid (e.g., Et₂AlCl, BF₃·OEt₂) | 1.0 M in hexanes/DCM | Commercially available |
| Toluene (B28343) | Anhydrous | Commercially available |
| Diethyl ether | Anhydrous | Commercially available |
| Saturated aqueous NaHCO₃ | - | Prepared in-house |
| Anhydrous MgSO₄ | - | Commercially available |
Procedure:
-
To a solution of the chiral acrylate dienophile (1.0 eq) in anhydrous toluene (0.2 M) at -78 °C, add the Lewis acid (1.1 eq) dropwise.
-
Stir the mixture for 15 minutes, then add a solution of the substituted diene (1.2 eq) in anhydrous toluene dropwise over 30 minutes.
-
Maintain the reaction at -78 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the Diels-Alder adduct.
-
The adduct is then carried forward through a series of functional group manipulations to yield the fully elaborated decalin core fragment.
Table 4: Expected Yield and Diastereoselectivity for Diels-Alder Adduct
| Parameter | Expected Value |
| Yield | 70-85% |
| Diastereomeric Ratio (dr) | >10:1 |
| ¹H NMR (CDCl₃, 400 MHz) | Consistent with published data |
| ¹³C NMR (CDCl₃, 100 MHz) | Consistent with published data |
Conclusion
The synthesis of this compound derivatives remains a challenging yet rewarding endeavor for medicinal chemists and researchers in drug discovery. The protocols outlined in this document provide a foundation for the preparation of these potent HMG-CoA reductase inhibitors. The convergent strategy, combining a biocatalytically resolved lactone with a stereocontrolled decalin core synthesis, represents an efficient approach to accessing these valuable research compounds. Further exploration of synthetic methodologies will undoubtedly lead to the discovery of novel analogs with enhanced therapeutic potential.
Application Notes and Protocols for Biochemical Assay of HMG-CoA Reductase Inhibition by Mevinic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase (HMGCR) is the rate-limiting enzyme in the mevalonate (B85504) pathway, which is responsible for the biosynthesis of cholesterol and other isoprenoids.[1] As such, it is a critical therapeutic target for managing hypercholesterolemia. Mevinic acid, commonly known as lovastatin, is a potent competitive inhibitor of HMG-CoA reductase.[2][3] This document provides detailed application notes and protocols for conducting a biochemical assay to determine the inhibitory activity of this compound on HMG-CoA reductase.
The most common method for assaying HMG-CoA reductase activity is a spectrophotometric assay that measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the reduction of HMG-CoA to mevalonate.[4] This method is robust, reliable, and suitable for high-throughput screening of potential inhibitors.
Data Presentation
Table 1: Inhibitory Potency of this compound (Lovastatin) and Other Statins against HMG-CoA Reductase
| Inhibitor | IC50 (nM) | Ki (nM) | Target |
| This compound (Lovastatin) | 3.4 | - | Recombinant Human HMG-CoA Reductase |
| Pravastatin | - | 103 | Recombinant Human HMG-CoA Reductase |
| Fluvastatin | - | 256 | Recombinant Human HMG-CoA Reductase |
| Atorvastatin | - | 14 | Recombinant Human HMG-CoA Reductase |
| Cerivastatin | - | 5.7 | Recombinant Human HMG-CoA Reductase |
| Rosuvastatin | - | 2.3 | Recombinant Human HMG-CoA Reductase |
IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor that causes 50% inhibition of the enzyme activity under the specified assay conditions. Ki (Inhibition constant) is a measure of the binding affinity of the inhibitor to the enzyme.
Experimental Protocols
Principle of the Assay
The activity of HMG-CoA reductase is determined by monitoring the rate of NADPH consumption, which is directly proportional to the rate of mevalonate production. NADPH has a distinct absorbance peak at 340 nm, while NADP+ does not. The decrease in absorbance at 340 nm as NADPH is oxidized to NADP+ is measured over time. In the presence of an inhibitor like this compound, the rate of this decrease is reduced.
Materials and Reagents
-
HMG-CoA Reductase: Purified, recombinant human HMG-CoA reductase (catalytic domain).
-
HMG-CoA: Substrate solution.
-
NADPH: Nicotinamide adenine (B156593) dinucleotide phosphate, reduced form.
-
This compound (Lovastatin): Inhibitor.
-
Assay Buffer: 100 mM Potassium Phosphate (pH 7.4), 120 mM KCl, 1 mM EDTA, and 5 mM DTT. Commercially available assay buffers can also be used.
-
Dimethyl Sulfoxide (DMSO): For dissolving this compound.
-
96-well UV-transparent microplates.
-
Microplate spectrophotometer capable of kinetic measurements at 340 nm.
-
Multichannel pipettes.
-
Ultrapure water.
Reagent Preparation
-
Assay Buffer (1x): If using a concentrated stock, dilute it to 1x with ultrapure water. Keep the buffer on ice.
-
NADPH Solution (400 µM): Reconstitute lyophilized NADPH in the assay buffer. Prepare this solution fresh and protect it from light.
-
HMG-CoA Solution (400 µM): Prepare a stock solution of HMG-CoA in ultrapure water and then dilute it to the final working concentration with the assay buffer.
-
HMG-CoA Reductase Solution: Thaw the enzyme on ice. Dilute the enzyme stock with cold assay buffer to a working concentration that produces a linear rate of NADPH consumption. The optimal concentration should be determined empirically.
-
This compound Stock Solution (10 mM): Dissolve this compound in DMSO.
-
This compound Dilutions: Perform serial dilutions of the stock solution in the assay buffer to create a range of concentrations for determining the IC50 value.
Assay Procedure
This procedure is described for a single well in a 96-well plate format. It is recommended to perform all measurements in triplicate.
-
Prepare the Reaction Plate:
-
Blank Wells: Add assay buffer and all reaction components except for the enzyme.
-
Control Wells (No Inhibitor): Add assay buffer, NADPH, HMG-CoA, and the same amount of DMSO as in the inhibitor wells.
-
Inhibitor Wells: Add assay buffer, NADPH, HMG-CoA, and the desired concentration of this compound.
-
-
Reaction Setup (per well):
-
Add 50 µL of 2x Assay Buffer.
-
Add 20 µL of NADPH solution.
-
Add 10 µL of this compound solution (or DMSO for control).
-
Add 10 µL of HMG-CoA solution.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the components to reach thermal equilibrium.
-
Initiate the Reaction: Add 10 µL of the diluted HMG-CoA reductase solution to each well (except the blank wells) to start the reaction. The final volume in each well should be 100 µL.
-
Kinetic Measurement: Immediately place the microplate in the spectrophotometer and measure the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes at 37°C.
Data Analysis
-
Calculate the Rate of Reaction: Determine the rate of NADPH consumption by calculating the change in absorbance per minute (ΔA340/min) from the linear portion of the kinetic curve for each well.
-
Calculate Percent Inhibition: % Inhibition = [ (Ratecontrol - Rateinhibitor) / Ratecontrol ] * 100
-
Determine IC50: Plot the percent inhibition against the logarithm of the this compound concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathways and Workflows
References
- 1. Simvastatin, a competitive inhibitor of HMG-CoA reductase, lowers cholesterol saturation index of gallbladder bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lovastatin: an HMG-CoA reductase inhibitor for lowering cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lovastatin inhibits erythroleukemia progression through KLF2-mediated suppression of MAPK/ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mevastatin, an HMG-CoA reductase inhibitor, reduces stroke damage and upregulates endothelial nitric oxide synthase in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Mevinic Acid in Metabolic Engineering: A Detailed Guide for Researchers
Introduction
Mevinic acid and its derivatives, notably as a core component of statin drugs like lovastatin (B1675250), represent a significant area of interest in metabolic engineering. These compounds are potent inhibitors of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2] The unique polyketide-derived structure of this compound makes it a valuable building block for the synthesis of pharmaceuticals and other specialty chemicals. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in the metabolic engineering of this compound biosynthesis. The focus is on the production of this compound-containing compounds through the well-characterized lovastatin biosynthetic pathway in Aspergillus terreus and its heterologous expression in other microbial hosts.
Metabolic Pathway and Engineering Strategies
The biosynthesis of lovastatin, which contains a this compound moiety, is a complex process involving a cluster of genes. The core of the pathway involves two key polyketide synthases (PKSs): a highly reducing iterative type I PKS known as lovastatin nonaketide synthase (LNKS or LovB) and a diketide synthase (LDKS or LovF).[3][4]
Key Genes in the Lovastatin Biosynthetic Pathway: [4][5]
-
lovB : Encodes the lovastatin nonaketide synthase (LNKS), which synthesizes the dihydromonacolin L intermediate.
-
lovF : Encodes the lovastatin diketide synthase (LDKS), responsible for synthesizing the α-methylbutyryl side chain.
-
lovC : Encodes an enoyl reductase that acts in conjunction with LovB.[3]
-
lovD : Encodes a transesterase that attaches the side chain to the monacolin J core.
-
lovA : Encodes a cytochrome P450 monooxygenase involved in the conversion of monacolin L to monacolin J.
-
lovE : A positive regulatory gene.
Metabolic engineering efforts to enhance the production of this compound-containing compounds typically focus on several key strategies:
-
Overexpression of Precursor Supply Pathways: Increasing the intracellular pool of acetyl-CoA and malonyl-CoA, the primary building blocks for polyketide synthesis, is a common strategy. This can be achieved by overexpressing enzymes such as acetyl-CoA carboxylase.[6]
-
Deletion of Competing Pathways: Eliminating the biosynthesis of other secondary metabolites that compete for the same precursors can redirect metabolic flux towards lovastatin production. For example, the deletion of the gene for (+)-geodin biosynthesis in A. terreus has been shown to increase lovastatin titers.[6]
-
Heterologous Expression: The entire lovastatin biosynthetic gene cluster can be expressed in more tractable host organisms like Saccharomyces cerevisiae or other Aspergillus species to facilitate easier genetic manipulation and potentially higher yields.[7]
-
Optimization of Fermentation Conditions: Fine-tuning of media components (carbon and nitrogen sources) and process parameters (pH, temperature, aeration) is crucial for maximizing product yield.[8][9]
Signaling Pathway for Lovastatin Biosynthesis
The following diagram illustrates the core biosynthetic pathway for lovastatin, highlighting the key enzymatic steps and intermediates.
Quantitative Data from Metabolic Engineering Studies
The following tables summarize quantitative data from various studies on lovastatin production, providing insights into the impact of different substrates, fermentation methods, and genetic modifications.
Table 1: Lovastatin Production in Aspergillus terreus under Different Fermentation Conditions
| Strain | Carbon Source | Nitrogen Source | Fermentation Type | Titer | Reference |
| A. terreus | Glucose | Glutamate | Submerged | 220 mg/L | [8] |
| A. terreus | Lactose | Soybean Meal | Submerged | ~30 mg/g biomass | [2] |
| A. terreus ATCC 74135 | Rice Straw | None | Solid-State | 157.07 mg/kg | [9] |
| A. terreus ATCC 74135 | Rice Straw | Soybean Meal | Solid-State | 260.85 mg/kg | [9] |
| A. terreus MTCC 1782 | Medium 2 | - | Submerged | 258.26 mg/L | [8] |
| A. terreus MTCC 1782 | - | - | Submerged (Optimized) | 270.28 mg/L | [1] |
Table 2: Enhanced Lovastatin and Intermediate Production through Metabolic Engineering
| Host Organism | Genetic Modification | Product | Titer | Reference |
| A. terreus | Overexpression of acc (acetyl-CoA carboxylase), deletion of gedC (+)-geodin biosynthesis) | Lovastatin | 152 mg/L | [6] |
| Pichia pastoris | Heterologous expression of lovB, lovC, lovG, lovA | Monacolin J | 60 mg/L | [7] |
| Saccharomyces cerevisiae | Heterologous expression of lovastatin pathway | Simvastatin (from Monacolin J) | 55 mg/L | [7] |
| Aspergillus niger | Heterologous expression of lovB, lovC, lovG, lovA | Monacolin J | 92.90 mg/L | [7] |
| Aspergillus niger | Heterologous expression (optimized fed-batch) | Monacolin J | 142.61 mg/L | [7] |
Experimental Protocols
Protocol 1: Solid-State Fermentation of Aspergillus terreus for Lovastatin Production
This protocol is adapted from studies on solid-state fermentation (SSF) for lovastatin production.[9]
1. Materials:
- Aspergillus terreus strain (e.g., ATCC 20542 or ATCC 74135)
- Substrate: Rice straw (ground to 1.4-2 mm particle size)
- Mineral solution: KH₂PO₄ (2.1 g/L), MgSO₄ (0.3 g/L), CaCl₂ (0.3 g/L), FeSO₄ (0.11 g/L), ZnSO₄ (0.3 g/L)
- Nitrogen source (optional): Soybean meal
- 500 mL Erlenmeyer flasks
- Autoclave
- Incubator
2. Inoculum Preparation: a. Grow A. terreus on potato dextrose agar (B569324) (PDA) slants at 28°C for 7-10 days until sporulation. b. Prepare a spore suspension by adding sterile distilled water with 0.1% Tween 80 to the slant and gently scraping the surface. c. Adjust the spore concentration to approximately 1 x 10⁷ spores/mL.
3. Fermentation: a. Place 20 g of ground rice straw into each 500 mL Erlenmeyer flask. b. If using a nitrogen source, add 10% (w/w) soybean meal. c. Adjust the moisture content to ~75% by adding the mineral solution (or distilled water if no additional minerals are desired). Adjust the pH to 6.0 before adding to the substrate.[9] d. Autoclave the flasks at 121°C for 20 minutes and allow them to cool to room temperature. e. Inoculate each flask with the prepared spore suspension. f. Incubate the flasks at 25°C for 8-12 days.[9]
4. Extraction and Analysis: a. After fermentation, dry the solid substrate at 60°C. b. Grind the dried fermented substrate into a fine powder. c. Extract a known amount of the powder with ethyl acetate (B1210297) by shaking at 150 rpm for 24 hours.[10] d. Filter the extract and analyze for lovastatin content using HPLC.
Protocol 2: Heterologous Expression of Lovastatin Biosynthesis Genes in Aspergillus niger
This protocol outlines a general workflow for expressing the genes required for monacolin J production in A. niger, based on the strategy described by Liu et al. (2022).[7]
1. Materials:
- Aspergillus terreus ATCC 20542 genomic DNA (for template)
- Aspergillus niger host strain (e.g., CBS 513.88)
- Expression vectors for A. niger
- Restriction enzymes, DNA ligase, and other molecular biology reagents
- Protoplasting enzymes (e.g., lysing enzymes from Trichoderma harzianum)
- PEG solution for transformation
2. Gene Cloning and Vector Construction: a. Amplify the open reading frames (ORFs) of lovB, lovC, lovG, and lovA from A. terreus genomic DNA using high-fidelity polymerase. b. For large genes like lovB, a yeast homologous recombination-based assembly method can be employed.[7] c. Clone the amplified genes into A. niger expression vectors under the control of strong promoters. d. Use CRISPR/Cas9 technology for targeted integration of the expression cassettes into the A. niger genome to ensure stable expression.
3. Aspergillus niger Transformation (Protoplast-Mediated): a. Prepare protoplasts from young mycelia of A. niger by enzymatic digestion of the cell wall. b. Co-transform the protoplasts with the constructed expression vectors using a PEG-mediated method.[11] c. Regenerate the protoplasts on an appropriate selective medium.
4. Screening and Fermentation: a. Screen the resulting transformants for the production of monacolin J using HPLC-MS. b. Cultivate positive transformants in a suitable fermentation medium for submerged fermentation. c. Optimize fermentation conditions (e.g., media composition, pH, temperature, aeration) to maximize monacolin J production.
Protocol 3: Quantification of this compound Derivatives by HPLC
This protocol provides a general method for the analysis of lovastatin and its acid form (mevinolinic acid) in fermentation broths.
1. Materials:
- HPLC system with a UV detector
- C18 reverse-phase column
- Acetonitrile (B52724) (HPLC grade)
- Potassium dihydrogen orthophosphate
- Phosphoric acid
- Lovastatin standard
- Methanol
- Ethyl acetate
2. Sample Preparation: a. For Submerged Fermentation: Centrifuge the fermentation broth to separate the mycelia from the supernatant. The product may be present in both. b. Extraction: Acidify the sample to pH ~3.0 with phosphoric acid. Extract the compounds with an equal volume of ethyl acetate. Evaporate the organic solvent and redissolve the residue in the mobile phase. c. Conversion to Acid Form (Optional but Recommended for a Single Peak): To quantify the total potential this compound, the lactone form (lovastatin) can be hydrolyzed to the open-ring hydroxy acid form. Adjust the pH of the fermentation broth sample to ~7.7 and extract with methanol. This promotes the conversion to mevinolinic acid, which can be quantified as a single peak.[12]
3. HPLC Analysis: a. Mobile Phase: A common mobile phase is a mixture of acetonitrile and a phosphate (B84403) buffer (e.g., 50 mM KH₂PO₄, pH adjusted to 3.5) in a ratio of approximately 60:40 (v/v).[13] b. Flow Rate: 1.0 mL/min. c. Detection: UV at 238 nm.[14] d. Quantification: Create a standard curve using a known concentration of lovastatin (or mevinolinic acid if available) and compare the peak areas of the samples to the standard curve.
Experimental Workflows and Logical Relationships
Workflow for Engineering a this compound-Producing Strain
The following diagram illustrates a typical workflow for the metabolic engineering of a microorganism to produce this compound-containing compounds.
Logical Relationship for Enhancing this compound Precursor Supply
This diagram shows the logical steps to increase the availability of precursors for this compound biosynthesis.
Conclusion
The metabolic engineering of this compound and its derivatives offers significant opportunities for the production of valuable pharmaceuticals. While the direct production of this compound is not widely reported, the extensive research on lovastatin biosynthesis provides a robust framework for engineering microbial strains to produce this compound-containing compounds. By leveraging the genetic and procedural information from lovastatin-producing organisms like Aspergillus terreus, researchers can apply the detailed protocols and strategies outlined in this document to develop novel biocatalysts for the synthesis of this compound-based molecules. Further research into the heterologous expression of truncated or modified PKS systems from the lovastatin pathway may enable the direct production of this compound or its immediate precursors for use as versatile building blocks in synthetic biology and drug development.
References
- 1. ijcrt.org [ijcrt.org]
- 2. Microbial Production and Biomedical Applications of Lovastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis for the biosynthesis of lovastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Increasing Lovastatin Production by Re-routing the Precursors Flow of Aspergillus terreus via Metabolic Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Heterologous Synthesis of Monacolin J by Reconstructing Its Biosynthetic Gene Cluster in Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jetir.org [jetir.org]
- 9. Lovastatin Production by Aspergillus terreus Using Agro-Biomass as Substrate in Solid State Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. media.neliti.com [media.neliti.com]
- 11. Editing Aspergillus terreus using the CRISPR-Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PlumX [plu.mx]
- 13. researchgate.net [researchgate.net]
- 14. microbiologyjournal.org [microbiologyjournal.org]
Mevinic Acid (Lovastatin) for Inducing Specific Cellular Responses: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mevinic acid, more commonly known as lovastatin (B1675250), is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway.[1][2] While widely recognized for its cholesterol-lowering effects, this compound has garnered significant attention for its anticancer properties.[1][2] This compound has been demonstrated to induce specific cellular responses, including apoptosis and cell cycle arrest, in a variety of cancer cell lines.[1][3][4] These application notes provide an overview of the mechanisms of action of this compound and detailed protocols for its use in inducing these cellular responses for research and drug development purposes.
Mechanism of Action
This compound exerts its cellular effects primarily by inhibiting HMG-CoA reductase, which blocks the synthesis of mevalonate and subsequent downstream products essential for cell growth and survival.[1][5] The depletion of these metabolites, particularly non-sterol isoprenoids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), disrupts the function of small GTP-binding proteins such as Ras, Rho, Rac1, and Cdc42, which are critical for various cellular processes including proliferation, survival, and cytoskeletal organization.[5][6][7]
The anticancer effects of this compound are multifaceted and involve the modulation of several key signaling pathways:
-
Induction of Apoptosis: this compound triggers programmed cell death through both intrinsic and extrinsic pathways. It can induce mitochondrial oxidative stress, leading to the release of mitochondrial DNA (mtDNA) into the cytosol, which in turn activates the cGAS-STING signaling pathway to promote apoptosis.[8][9] Additionally, it can activate the JNK pathway via Rac1 and Cdc42, leading to apoptosis in macrophages.[6] In some cancer cells, the pro-drug lactone form of lovastatin induces apoptosis through a COX-2/PPARγ-dependent pathway.[10][11]
-
Cell Cycle Arrest: this compound can reversibly arrest cells in the G1 phase of the cell cycle.[12][13][14] This arrest is often associated with the accumulation of cyclin-dependent kinase inhibitors (CKIs) such as p21 and p27.[13][14] One mechanism for this is the inhibition of the proteasome by the β-lactone ring form of lovastatin, leading to the stabilization of these CKIs.[13][14][15]
Data Presentation
Quantitative Effects of this compound (Lovastatin) on Cancer Cells
| Cell Line | Cancer Type | Concentration | Effect | Reference |
| Apoptosis Induction | ||||
| HCT116 | Colorectal Cancer | Not specified | Induces apoptosis partly via cGAS-STING pathway | [8] |
| Macrophages | Not applicable | Not specified | Induces apoptosis via Rac1/Cdc42/JNK pathway | [6] |
| A549 | Lung Carcinoma | 50 µM (lactone form) | Induction of DNA fragmentation and apoptosis | [10] |
| H358 | Lung Carcinoma | 75 µM (lactone form) | Induction of DNA fragmentation and apoptosis | [10] |
| MDA-MB231 | Mammary Carcinoma | 20 µM | Significant increase in TUNEL-positive cells | [3] |
| Melanoma cell lines | Melanoma | Not specified | Induces caspase-dependent apoptosis | [4] |
| Mesangial cells | Not applicable | 50 µM | Induces apoptosis | [7] |
| Ovarian cancer cells | Ovarian Cancer | Not specified | Induces p53-independent apoptosis | [16] |
| HT29 | Colon Cancer | 20 µM | 10.6% apoptotic cells after 48h | [17] |
| HT29 | Colon Cancer | 40 µM | 18% apoptotic cells after 48h | [17] |
| HT29 | Colon Cancer | 20 µM | 30% apoptotic cells after 72h | [17] |
| HT29 | Colon Cancer | 40 µM | 42.6% apoptotic cells after 72h | [17] |
| HepG-2 | Liver Cancer | 5 µM | Significant induction of apoptosis | [18] |
| HL-60 | Promyelocytic Leukemia | Not specified | Induces apoptosis through caspase-3 and DNase II activation | [19] |
| Cell Cycle Arrest | ||||
| MCF-7 | Breast Cancer | 10 µM | 85% of cells accumulate in G1 phase | [12][20] |
| MDA-MB-231 | Breast Cancer | 10 µM | 85% of cells accumulate in G1 phase | [12][20] |
| T24 | Bladder Carcinoma | 2-10 µM | Arrests cells in G1 phase | [21] |
Experimental Protocols
Protocol 1: Induction of Apoptosis with this compound (Lovastatin)
This protocol describes a general method for inducing apoptosis in cancer cells using this compound. Optimization of concentration and incubation time for specific cell lines is recommended.
Materials:
-
Cancer cell line of interest (e.g., HCT116, A549, MDA-MB231)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% fetal bovine serum (FBS)
-
This compound (Lovastatin) stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
-
Flow cytometer
-
96-well plates or 6-well plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well or 6-well plate at a density that will allow for approximately 70-80% confluency at the time of analysis. Incubate overnight to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution to achieve the desired final concentrations (e.g., 5, 10, 20, 50 µM). Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO at the same concentration as the highest this compound treatment).
-
Incubation: Incubate the cells for a predetermined time period (e.g., 24, 48, or 72 hours). The optimal incubation time will vary depending on the cell line and this compound concentration.
-
Harvesting:
-
For adherent cells, aspirate the medium, wash once with PBS, and detach the cells using trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
For suspension cells, directly collect the cells into a centrifuge tube.
-
-
Staining: Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant. Resuspend the cell pellet in 1X binding buffer provided in the apoptosis detection kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation for Staining: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour of staining. Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.
Protocol 2: Cell Cycle Analysis Following this compound (Lovastatin) Treatment
This protocol outlines the procedure for analyzing the effect of this compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium with 10% FBS
-
This compound (Lovastatin) stock solution (e.g., 10 mM in DMSO)
-
Mevalonate solution (optional, for release from arrest)
-
PBS
-
70% ice-cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
6-well plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to attach overnight.
-
Treatment: Treat the cells with the desired concentration of this compound (e.g., 10 µM) for a duration sufficient to induce cell cycle arrest (e.g., 24-48 hours).[12][20]
-
(Optional) Release from Arrest: To study synchronous entry into the cell cycle, remove the this compound-containing medium, wash the cells with PBS, and add fresh medium containing mevalonate (at a concentration 100-fold higher than lovastatin).[12]
-
Harvesting: At the desired time points, harvest the cells by trypsinization, collect them in a centrifuge tube, and wash with PBS.
-
Fixation: Resuspend the cell pellet in 1 ml of ice-cold PBS. While vortexing gently, add 4 ml of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the cells in PI staining solution containing RNase A.
-
Incubation for Staining: Incubate the cells in the dark at room temperature for 30 minutes or at 4°C for 1 hour.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualization of Signaling Pathways
Below are diagrams of key signaling pathways modulated by this compound, generated using the DOT language.
Caption: Inhibition of the HMG-CoA Reductase Pathway by this compound.
Caption: Apoptosis Signaling Pathways Induced by this compound.
Caption: Experimental Workflow for Cell Cycle Analysis.
References
- 1. An overview on the biological activity and anti-cancer mechanism of lovastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Lovastatin-induced apoptosis in human melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microarray and biochemical analysis of lovastatin-induced apoptosis of squamous cell carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lovastatin-induced apoptosis in macrophages through the Rac1/Cdc42/JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lovastatin induces apoptosis by inhibiting mitotic and post-mitotic events in cultured mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Lovastatin-Induced Mitochondrial Oxidative Stress Leads to the Release of mtDNA to Promote Apoptosis by Activating cGAS-STING Pathway in Human Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. Lovastatin lactone elicits human lung cancer cell apoptosis via a COX-2/PPARγ-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synchronization of the cell cycle using lovastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lovastatin-mediated G1 arrest is through inhibition of the proteasome, independent of hydroxymethyl glutaryl-CoA reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lovastatin-mediated G1 arrest is through inhibition of the proteasome, independent of hydroxymethyl glutaryl-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 16. Lovastatin induces apoptosis of ovarian cancer cells and synergizes with doxorubicin: potential therapeutic relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Determination of Cell Death Induced by Lovastatin on Human Colon Cell Line HT29 Using the Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. e-century.us [e-century.us]
- 19. researchgate.net [researchgate.net]
- 20. tandfonline.com [tandfonline.com]
- 21. Cell cycle-specific effects of lovastatin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Elucidation of Mevinic Acid using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mevinic acid is the fundamental structural component of the statin class of drugs, which are potent inhibitors of HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway. The structural elucidation of this compound and its analogues, such as compactin (mevastatin) and lovastatin, is crucial for drug discovery, development, and quality control. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the complex stereochemistry and constitution of these natural products. These application notes provide a comprehensive overview and detailed protocols for the structural characterization of this compound using a suite of NMR techniques.
Structural Overview and Key Features for NMR Analysis
This compound consists of a hexahydronaphthalene (B12109599) ring system, a β-hydroxy lactone moiety (or the corresponding dihydroxy acid), and a side chain ester. The key challenges in its structural elucidation lie in the determination of the relative and absolute stereochemistry of multiple chiral centers.
Key Structural Features to be Determined by NMR:
-
Constitution: The connectivity of all atoms in the molecule.
-
Relative Stereochemistry: The spatial arrangement of substituents at the chiral centers relative to each other.
-
Conformation: The preferred three-dimensional arrangement of the molecule in solution.
NMR Data Presentation
The following tables summarize typical ¹H and ¹³C NMR chemical shift assignments for lovastatin, a close analogue of this compound, in its lactone form. These values can serve as a reference for the analysis of this compound and related compounds.
Table 1: ¹H NMR Data of Lovastatin (Lactone Form) in CDCl₃
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2 | 2.45 | m | |
| 3 | 4.39 | m | |
| 4 | 2.70, 2.85 | m | |
| 5 | 5.51 | d | 9.6 |
| 6 | 6.02 | dd | 9.6, 6.0 |
| 7 | 2.40 | m | |
| 8 | 5.38 | br s | |
| 1' | 2.55 | m | |
| 2' | 1.25, 1.65 | m | |
| 3' | 0.88 | d | 6.8 |
| 4' | 1.10 | d | 7.0 |
| 6-Me | 1.08 | d | 7.5 |
| 2-Me | 0.86 | t | 7.4 |
Table 2: ¹³C NMR Data of Lovastatin (Lactone Form) in CDCl₃
| Position | Chemical Shift (δ, ppm) |
| 1 | 170.5 |
| 2 | 36.3 |
| 3 | 68.7 |
| 4 | 41.2 |
| 5 | 129.8 |
| 6 | 130.5 |
| 7 | 31.5 |
| 8 | 77.8 |
| 1' | 45.9 |
| 2' | 25.0 |
| 3' | 22.8 |
| 4' | 11.9 |
| 6-Me | 16.2 |
| 2-Me | 19.8 |
| C=O (lactone) | 172.1 |
| C=O (ester) | 176.4 |
Experimental Protocols
Sample Preparation
-
Dissolution: Accurately weigh 5-10 mg of the purified this compound analogue and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆) in a 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (δ 0.00 ppm) for both ¹H and ¹³C NMR.
-
Solubility: Ensure the sample is fully dissolved. Gentle sonication may be applied if necessary.
-
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool directly into the NMR tube.
1D NMR Spectroscopy Protocol
3.2.1. ¹H NMR Spectroscopy
-
Objective: To obtain an overview of the proton environment in the molecule.
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Temperature: 298 K.
-
-
Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Calibrate the spectrum to the TMS signal.
3.2.2. ¹³C NMR Spectroscopy
-
Objective: To identify the number and types of carbon atoms.
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard proton-decoupled single-pulse sequence (e.g., 'zgpg30').
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096 scans, depending on the sample concentration.
-
Temperature: 298 K.
-
-
Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Calibrate the spectrum to the TMS signal.
3.2.3. DEPT (Distortionless Enhancement by Polarization Transfer)
-
Objective: To differentiate between CH, CH₂, and CH₃ groups.
-
Pulse Programs: DEPT-45, DEPT-90, and DEPT-135.
-
Procedure: Run each DEPT experiment using standard instrument parameters.
-
Interpretation:
-
DEPT-45: Shows all protonated carbons.
-
DEPT-90: Shows only CH carbons.
-
DEPT-135: Shows CH and CH₃ carbons as positive signals and CH₂ carbons as negative signals.
-
2D NMR Spectroscopy Protocols
3.3.1. COSY (Correlation Spectroscopy)
-
Objective: To identify proton-proton scalar couplings (typically through 2-3 bonds).
-
Pulse Program: Standard COSY sequence (e.g., 'cosygpqf').
-
Parameters:
-
Spectral Width: 12-16 ppm in both dimensions.
-
Number of Increments: 256-512 in the indirect dimension (t₁).
-
Number of Scans per Increment: 8-16.
-
-
Processing: Apply a sine-bell window function in both dimensions and perform a 2D Fourier transform.
3.3.2. HSQC (Heteronuclear Single Quantum Coherence)
-
Objective: To correlate protons directly to their attached carbons.
-
Pulse Program: Standard HSQC sequence with gradient selection (e.g., 'hsqcedetgpsisp2.3').
-
Parameters:
-
¹H Spectral Width: 12-16 ppm.
-
¹³C Spectral Width: 160-200 ppm.
-
Number of Increments: 128-256 in the indirect dimension (t₁).
-
Number of Scans per Increment: 16-32.
-
-
Processing: Apply a sine-bell window function in both dimensions and perform a 2D Fourier transform.
3.3.3. HMBC (Heteronuclear Multiple Bond Correlation)
-
Objective: To identify long-range correlations between protons and carbons (typically over 2-4 bonds).
-
Pulse Program: Standard HMBC sequence with gradient selection (e.g., 'hmbcgplpndqf').
-
Parameters:
-
¹H Spectral Width: 12-16 ppm.
-
¹³C Spectral Width: 200-240 ppm.
-
Number of Increments: 256-512 in the indirect dimension (t₁).
-
Number of Scans per Increment: 32-64.
-
Long-range Coupling Delay: Optimized for a J-coupling of 8-10 Hz.
-
-
Processing: Apply a sine-bell window function in both dimensions and perform a 2D Fourier transform.
3.3.4. NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Objective: To identify protons that are close in space (through-space correlations), which is critical for stereochemical assignments.
-
Pulse Program: Standard NOESY sequence with gradient selection (e.g., 'noesygpph').
-
Parameters:
-
Spectral Width: 12-16 ppm in both dimensions.
-
Number of Increments: 256-512 in the indirect dimension (t₁).
-
Number of Scans per Increment: 16-32.
-
Mixing Time: 500-800 ms.
-
-
Processing: Apply a sine-bell window function in both dimensions and perform a 2D Fourier transform.
Visualization of Workflows and Pathways
Experimental Workflow for Structural Elucidation
Caption: General experimental workflow for the structural elucidation of this compound using NMR spectroscopy.
HMG-CoA Reductase Signaling Pathway
This compound and its analogues function by inhibiting HMG-CoA reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway of cholesterol synthesis.[1][2][3]
Caption: Inhibition of the HMG-CoA reductase pathway by this compound.
Data Interpretation and Structure Elucidation Strategy
-
¹H and ¹³C NMR: The initial 1D spectra provide the fundamental framework, including the number of protons and carbons and their chemical environments. The DEPT spectra are used to classify the carbon signals.
-
COSY: Establish proton-proton coupling networks, which helps to piece together fragments of the molecule, such as the spin systems within the ring and the side chain.
-
HSQC: Correlate each proton to its directly attached carbon, allowing for the unambiguous assignment of carbon signals based on the more dispersed and easily assigned proton signals.
-
HMBC: Connect the fragments identified from the COSY spectrum by identifying long-range correlations. For instance, correlations from methyl protons to quaternary carbons are particularly useful for defining the overall carbon skeleton.
-
NOESY: Determine the relative stereochemistry. Key NOE correlations, such as those between axial protons on the hexahydronaphthalene ring and between the ring protons and the side chain, are critical for establishing the 3D structure. The spatial proximity of protons on different parts of the molecule can be deduced from the presence of NOE cross-peaks.
By systematically applying this suite of NMR experiments and integrating the data, a complete and unambiguous structural elucidation of this compound and its analogues can be achieved. This detailed characterization is fundamental for understanding their structure-activity relationships and for the development of new therapeutic agents.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Mevinic Acid Fermentation Yield
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the fermentation of mevinic acid (lovastatin).
Troubleshooting Guide
This section addresses common issues encountered during this compound fermentation experiments.
Question: My this compound yield is consistently low or has significantly decreased. What are the potential causes and how can I troubleshoot this?
Answer:
Low this compound yield is a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is recommended.
1. Suboptimal Fermentation Conditions:
-
pH Imbalance: The pH of the fermentation broth is critical. For Aspergillus terreus, an optimal pH is generally between 6.0 and 7.0.[1][2] A drop in pH due to the accumulation of organic acids can inhibit lovastatin (B1675250) production.[3]
-
Troubleshooting: Monitor the pH throughout the fermentation and adjust it using appropriate buffers or by adding a controlled feed of a base.
-
-
Incorrect Temperature: The optimal temperature for this compound production by A. terreus is typically between 25°C and 30°C.[3] Deviations can negatively impact enzyme activity and overall productivity.
-
Troubleshooting: Ensure your incubator or bioreactor maintains a stable temperature within the optimal range.
-
-
Inadequate Aeration (Dissolved Oxygen - DO): Aspergillus terreus is a strictly aerobic fungus, and sufficient dissolved oxygen is crucial for high lovastatin yields.[4][5] However, excessive agitation to increase DO can lead to shear stress, affecting fungal morphology and potentially reducing production.[3]
-
Troubleshooting: Monitor DO levels and adjust agitation and aeration rates to maintain a balance that supports both fungal growth and secondary metabolite production. Large, fluffy pellets have been associated with higher lovastatin production in some cases.[6]
-
2. Nutrient and Precursor Limitation:
-
Carbon-to-Nitrogen (C:N) Ratio: An optimal C:N ratio is crucial, with a higher ratio often favoring this compound production.[1] An optimal initial C:N mass ratio of around 40 has been suggested for high productivity.[7]
-
Troubleshooting: Optimize the C:N ratio in your medium. Slowly metabolized carbon sources like lactose (B1674315), in combination with a suitable nitrogen source, have been shown to enhance yields.[7]
-
-
Precursor Scarcity: this compound is a polyketide synthesized from acetyl-CoA and malonyl-CoA.[8] A limited supply of these precursors will directly impact the final yield.
-
Troubleshooting: Consider supplementing the medium with precursors like acetate (B1210297) or ethanol. Methionine has also been reported to favor lovastatin biosynthesis.
-
3. Genetic and Regulatory Issues:
-
Low Expression of Biosynthetic Genes: The lov gene cluster is responsible for this compound biosynthesis. Low expression of key genes, such as the polyketide synthases (lovB, lovF) and the transcriptional regulator (lovE), will result in poor yields.
-
Troubleshooting: Analyze the expression levels of these genes using RT-qPCR (see Experimental Protocols section). Genetic engineering strategies, such as overexpressing lovE, have been shown to significantly increase production.[9]
-
Question: I am observing significant batch-to-batch variability in my fermentation results. What could be the cause?
Answer:
Batch-to-batch variability can be frustrating. Key areas to investigate include:
-
Inoculum Quality: The age, concentration, and physiological state of the inoculum (spores or mycelia) can significantly impact fermentation kinetics and final yield.
-
Troubleshooting: Standardize your inoculum preparation protocol. Using a consistent spore suspension is often more reliable.
-
-
Media Preparation Inconsistencies: Minor variations in media components, their concentrations, or the sterilization process can lead to different outcomes.
-
Troubleshooting: Implement strict quality control for media preparation. Ensure all components are accurately weighed and dissolved, and that sterilization parameters are consistent.
-
-
Environmental Fluctuations: Even minor changes in temperature, pH, or aeration between batches can cause significant differences.
-
Troubleshooting: Calibrate and monitor your fermentation equipment regularly to ensure consistent operating conditions.
-
Question: How can I reduce the production of unwanted co-metabolites?
Answer:
Aspergillus terreus can produce other secondary metabolites that may compete for precursors with this compound.
-
Media Optimization: The composition of the fermentation medium can influence the metabolic flux towards different pathways.
-
Troubleshooting: Experiment with different carbon and nitrogen sources to find a composition that favors this compound production over other metabolites.
-
-
Genetic Modification: In some instances, it may be possible to genetically modify the organism to knock out the biosynthetic pathways of competing metabolites.
Frequently Asked Questions (FAQs)
Q1: What is the primary organism used for industrial this compound production?
A1: The filamentous fungus Aspergillus terreus is the most commonly used microorganism for the commercial production of this compound (lovastatin).[3]
Q2: What is the role of the lovE gene in this compound biosynthesis?
A2: The lovE gene encodes a Zn(II)2Cys6 transcription factor that acts as a positive regulator for the other genes within the lovastatin biosynthetic cluster.[10] Overexpression of lovE has been shown to significantly increase this compound production.[9]
Q3: How does feedback inhibition affect this compound fermentation?
A3: this compound acts as a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis in humans. In the producing organism, high concentrations of this compound or its intermediates could potentially exert feedback inhibition on enzymes within its own biosynthetic pathway, although this is less well-characterized than its effect on HMG-CoA reductase. More prominently, carbon catabolite repression, where a preferred carbon source like glucose represses the expression of genes for secondary metabolism, is a significant regulatory mechanism.[7][11][12]
Q4: What is a suitable carbon and nitrogen source for this compound fermentation?
A4: Slowly metabolized carbon sources like lactose are often preferred over glucose, as high glucose concentrations can cause catabolite repression.[7] For nitrogen sources, organic sources such as peptone, yeast extract, or specific amino acids like glutamate (B1630785) and histidine have been shown to support good this compound production.[7][13]
Q5: What is the general morphology of Aspergillus terreus that is favorable for this compound production?
A5: The formation of pellets is a common morphology for Aspergillus terreus in submerged fermentation. The size and density of these pellets can influence nutrient and oxygen transfer, and consequently, this compound production. Some studies suggest that large, fluffy pellets are associated with higher yields, while others have found that smaller pellets can also be productive, especially with enhanced oxygenation.[6]
Data Presentation
Table 1: Effect of pH on this compound Production by Aspergillus terreus
| pH | Relative this compound Yield (%) | Reference(s) |
| 5.0 | Suboptimal | [1][2] |
| 6.0 | Optimal | [1] |
| 7.0 | Near Optimal | [2][3] |
| 8.0 | Near Optimal | [3] |
| > 8.5 | Decreased | [3] |
Table 2: Effect of Temperature on this compound Production by Aspergillus terreus
| Temperature (°C) | Relative this compound Yield (%) | Reference(s) |
| 25 | Optimal | [1] |
| 28 | Optimal | [14] |
| 30 | Optimal | [3] |
| > 30 | Decreased | [3] |
Table 3: Effect of Carbon Source on this compound Production by Aspergillus terreus
| Carbon Source | Relative this compound Yield (%) | Reference(s) |
| Glucose | Can cause catabolite repression | [7][15] |
| Lactose | High | [7] |
| Glycerol | High | [7] |
| Fructose | Moderate | [13] |
| Ethanol | Moderate | [13] |
Table 4: Effect of C:N Ratio on this compound Production by Aspergillus terreus
| C:N Mass Ratio | Observation | Reference(s) |
| Low (~15) | Lower Productivity | [1] |
| High (~40) | High Productivity | [7] |
| Very High | May become limiting in nitrogen |
Experimental Protocols
Protocol 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the quantification of this compound from a fermentation broth.
1. Sample Preparation (Extraction):
-
Harvest a sample of the fermentation broth.
-
Acidify the broth to approximately pH 3.0 using an acid such as HCl or phosphoric acid. This converts the this compound into its lactone form, which is more readily extractable.
-
Extract the acidified broth with an equal volume of a non-polar organic solvent, such as ethyl acetate.
-
Agitate the mixture vigorously for at least 1 hour.
-
Separate the organic and aqueous phases by centrifugation.
-
Collect the organic phase (top layer) and evaporate it to dryness under vacuum.
-
Re-dissolve the dried extract in a known volume of the mobile phase (e.g., acetonitrile (B52724):water mixture).
-
Filter the re-dissolved sample through a 0.22 µm syringe filter into an HPLC vial.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (acidified with a small amount of an acid like phosphoric or formic acid). A common starting point is a 65:35 (v/v) mixture of acetonitrile and acidified water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 238 nm.
-
Injection Volume: 20 µL.
-
Quantification: Create a standard curve using a certified standard of this compound (lovastatin). Compare the peak area of the sample to the standard curve to determine the concentration.
Protocol 2: Analysis of this compound Biosynthetic Gene Expression by RT-qPCR
This protocol outlines the steps to analyze the relative expression of key genes in the this compound biosynthetic pathway.
1. RNA Extraction and cDNA Synthesis:
-
Harvest fungal mycelia from the fermentation broth by filtration.
-
Quickly freeze the mycelia in liquid nitrogen to preserve RNA integrity.
-
Grind the frozen mycelia to a fine powder under liquid nitrogen.
-
Extract total RNA using a suitable kit or a Trizol-based method.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess the quality and quantity of the RNA using a spectrophotometer (e.g., NanoDrop) and by running a sample on an agarose (B213101) gel.
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
2. Quantitative PCR (qPCR):
-
Primer Design: Design or obtain primers for the target genes (e.g., lovE, lovF, lovB) and a reference gene (e.g., β-actin). Note: Specific primer sequences should be designed and validated for your particular strain of Aspergillus terreus.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or probe-based master mix, the cDNA template, and the specific primers.
-
Cycling Conditions: Use a standard three-step cycling protocol (denaturation, annealing, extension) on a real-time PCR instrument.
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).
-
Calculate the relative gene expression using the 2-ΔΔCt method, comparing the gene expression under different experimental conditions to a control condition.
-
Visualizations
Caption: Simplified biosynthetic pathway of this compound in Aspergillus terreus.
Caption: A typical experimental workflow for optimizing this compound fermentation.
References
- 1. LaeA, a Regulator of Secondary Metabolism in Aspergillus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of lovastatin and itaconic acid by Aspergillus terreus: a comparative perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Influence of oxygen on lovastatin biosynthesis by Aspergillus terreus ATCC 20542 quantitatively studied on the level of individual pellets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of oxygen on lovastatin biosynthesis by Aspergillus terreus ATCC 20542 quantitatively studied on the level of individual pellets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lovastatin Biosynthesis by Aspergillus terreus in a Chemically Defined Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Screening and genetic engineering of marine-derived Aspergillus terreus for high-efficient production of lovastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Catabolite repression - Wikipedia [en.wikipedia.org]
- 12. Carbon catabolite regulation of secondary metabolite formation, an old but not well‐established regulatory system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jbiochemtech.com [jbiochemtech.com]
- 14. LaeA, a regulator of secondary metabolism in Aspergillus spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. cdn-links.lww.com [cdn-links.lww.com]
Technical Support Center: Mevinic Acid Stability in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mevinic acid (the active hydroxy acid form of lovastatin) in aqueous solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution is showing a decrease in potency over a short period. What is happening?
A1: this compound is susceptible to pH-dependent degradation in aqueous solutions.[1][2] The primary degradation pathway is intramolecular esterification, also known as lactonization, where the hydroxy acid cyclizes to form the inactive lovastatin (B1675250) lactone.[3][4] This equilibrium between the active this compound and the inactive lovastatin lactone is a common cause of decreased potency.
Q2: I've observed precipitation in my aqueous this compound formulation. What could be the cause?
A2: this compound has poor water solubility.[5][6] Precipitation can occur if the concentration of this compound exceeds its solubility in the aqueous medium. Factors that can influence this include pH, temperature, and the presence of other solutes. The conversion of the more soluble salt form of this compound back to its less soluble free acid form at lower pH can also lead to precipitation.
Q3: How does pH affect the stability of this compound in my experiments?
A3: The stability of this compound is highly dependent on pH.[1][7]
-
Acidic Conditions (pH < 4.5): In acidic solutions, the equilibrium favors the lactone form (lovastatin). This means that this compound will readily convert to its inactive lactone prodrug, leading to a loss of the active compound.[7]
-
Neutral to Alkaline Conditions (pH ≥ 7): In neutral to alkaline solutions, the hydroxy acid form (this compound) is more stable.[1][2][7] Hydrolysis of the lovastatin lactone to this compound is accelerated under alkaline conditions.[1][2]
Q4: I am seeing unexpected peaks in my HPLC analysis of a this compound solution. What are these?
A4: Unexpected peaks in your chromatogram likely represent degradation products. The most common "degradation" product is the lovastatin lactone, due to the equilibrium reaction. Other potential degradation products can arise from hydrolysis of the ester side chain, oxidation, or exposure to light.[2][8] A forced degradation study can help identify potential degradation products under various stress conditions (acid, base, oxidation, heat, light).[8]
Q5: What are the best practices for preparing and storing aqueous solutions of this compound to ensure stability?
A5: To maintain the stability of this compound in aqueous solutions:
-
Control pH: Maintain a pH of 7.4 or higher to favor the hydroxy acid form and minimize lactonization.[1][9]
-
Temperature: Store solutions at recommended temperatures, typically refrigerated or frozen (-20°C to -80°C for long-term storage), to slow down degradation reactions.[10]
-
Solvent: For preparing stock solutions, it is often recommended to first dissolve lovastatin (which can then be hydrolyzed to this compound) in an organic solvent like DMSO or ethanol (B145695) before diluting with an aqueous buffer.[11] Aqueous solutions should not be stored for more than a day unless their stability has been established.[11]
-
Light Protection: Protect solutions from light to prevent photodegradation, especially if the molecule has chromophores that absorb UV light.[12]
-
Inert Atmosphere: For highly sensitive applications, purging the solution and container with an inert gas can prevent oxidation.[11]
Quantitative Data on this compound Stability
The stability of this compound is intrinsically linked to the hydrolysis of its corresponding lactone, lovastatin. The rate of this interconversion is heavily influenced by pH and temperature.
| Condition | Major Species Present | Relative Stability of this compound | Observations |
| Acidic (pH < 4.5) | Lovastatin (Lactone) | Low | Rapid conversion to the inactive lactone form.[7] |
| Neutral (pH ~7.0) | Equilibrium Mixture | Moderate | Both hydrolysis of the lactone and lactonization of the acid occur.[2] |
| Alkaline (pH > 7.4) | This compound (Hydroxy Acid) | High | Hydrolysis of the lactone is favored, leading to the active acid form.[1][2] Complete degradation of the lactone form is observed in strong alkaline media.[1] |
| Increased Temperature | Dependent on pH | Decreased | Higher temperatures generally accelerate both hydrolysis and lactonization reactions.[13] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Lovastatin to this compound and Other Degradants
Objective: To identify potential degradation products of lovastatin, including this compound, under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of lovastatin in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Add an aliquot of the stock solution to a solution of 0.1 M HCl. Reflux for a specified period (e.g., 2-4 hours) or store at room temperature and monitor over time.[8]
-
Base Hydrolysis: Add an aliquot of the stock solution to a solution of 0.05 M NaOH. Store at room temperature and monitor. Complete conversion to this compound is expected rapidly.[8]
-
Oxidative Degradation: Add an aliquot of the stock solution to a solution of 3% hydrogen peroxide. Store at room temperature and monitor.[8]
-
Thermal Degradation: Expose a solid sample or a solution of lovastatin to elevated temperatures (e.g., 60-80°C) for a defined period.
-
Photodegradation: Expose a solution of lovastatin to UV light (e.g., 254 nm) for a defined period.
-
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase to an appropriate concentration.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. A typical method might use a C18 column with a mobile phase of acetonitrile and a phosphate (B84403) buffer at a slightly acidic pH to achieve good separation of lovastatin, this compound, and other degradants.[1][14] UV detection is commonly performed at around 238 nm.[8][13][15]
Protocol 2: HPLC Method for Quantification of this compound and Lovastatin
Objective: To quantify the amounts of this compound and lovastatin in an aqueous solution to assess stability.
Methodology:
-
Chromatographic System:
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).[14]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer (e.g., 0.1% ortho-phosphoric acid in water or a phosphate buffer at a controlled pH).[8][16] A common mobile phase composition is a mixture of acetonitrile and water, sometimes with a small amount of acetic acid.[14]
-
Column Temperature: Maintained at a constant temperature, for example, 25°C.[8]
-
-
Preparation of Standards: Prepare standard solutions of both lovastatin and this compound of known concentrations in the mobile phase or a suitable solvent.
-
Sample Preparation: Dilute the aqueous test solution with the mobile phase to a concentration within the linear range of the assay.
-
Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph.
-
Quantification: Calculate the concentration of this compound and lovastatin in the sample by comparing the peak areas with those of the standards.
Visualizations
Caption: Reversible equilibrium between this compound and lovastatin.
Caption: A logical workflow for troubleshooting this compound instability.
References
- 1. researchgate.net [researchgate.net]
- 2. akjournals.com [akjournals.com]
- 3. This compound (CHEBI:39508) [ebi.ac.uk]
- 4. tutorchase.com [tutorchase.com]
- 5. LOVASTATIN [dailymed.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Chemical Stability Characterization and Kinetics of Statins in Aqueous Cyclodextrin Ocular Preparations: A Formulation Perspective [mdpi.com]
- 8. emergingstandards.usp.org [emergingstandards.usp.org]
- 9. Lovastatin release from polycaprolactone coated β-tricalcium phosphate: Effects of pH, concentration and drug - polymer interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Lovastatin | C24H36O5 | CID 53232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. An investigation involving a comparison between the hydrolytic degradation of lovastatin and simvastatin using HPLC - Lancashire Online Knowledge [knowledge.lancashire.ac.uk]
- 15. gsconlinepress.com [gsconlinepress.com]
- 16. Determination of lovastatin, mevastatin, rosuvastatin and simvastatin with HPLC by means of gradient elution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Mevinic Acid Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of mevinic acid (the active, hydrolyzed form of lovastatin) for in vivo studies. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it related to lovastatin (B1675250)?
A1: this compound, also known as lovastatin acid, is the active, open-ring hydroxy acid form of the prodrug lovastatin.[1] Lovastatin is a fungal metabolite from Aspergillus terreus that is hydrolyzed in vivo to this compound.[1][2][3] this compound is a potent competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway, which is crucial for cholesterol synthesis.[2][4]
Q2: What is the primary mechanism of action of this compound?
A2: this compound's primary mechanism is the inhibition of HMG-CoA reductase. This leads to a reduction in the synthesis of mevalonate, a precursor for cholesterol and various non-steroidal isoprenoid compounds. These isoprenoids are essential for the post-translational modification (e.g., farnesylation and geranylgeranylation) of small GTP-binding proteins like Ras and Rho, which are critical components of intracellular signaling pathways.[5][6][7] By inhibiting this pathway, this compound can modulate signaling cascades such as the Ras-ERK1/2 pathway.[5][6]
Q3: What are typical starting doses for this compound (lovastatin) in rodent models?
A3: The appropriate starting dose depends on the animal model, the disease context, and the experimental endpoint. Based on published literature, doses for lovastatin in mice can range from 1 mg/kg/day to as high as 100 mg/kg. For example, in cancer models, doses of 5 or 10 mg/kg/day have been shown to inhibit tumor growth, while a low dose of 1 mg/kg/day unexpectedly promoted it.[8] In a mouse model of fragile X syndrome, doses of 30 mg/kg and 100 mg/kg were used to assess effects on audiogenic seizures.[5] It is crucial to perform a dose-range finding study to determine the optimal dose for your specific application.
Q4: How should I prepare and administer this compound (lovastatin) for in vivo studies?
A4: Lovastatin is often administered orally. A common method for preparing lovastatin for oral gavage involves dissolving it in a small amount of ethanol, followed by the addition of NaOH to open the lactone ring to the active this compound form. The solution is then neutralized with HCl and brought to the final volume with a vehicle like sterile water or PBS.[9] It is essential to include a vehicle control group in your experiments to account for any effects of the administration vehicle. Intraperitoneal injection has also been used in some studies.[7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability in experimental results. | 1. Inconsistent drug preparation and administration.2. Animal-to-animal variation in metabolism.3. Instability of the compound in the vehicle. | 1. Ensure a standardized and consistent protocol for drug preparation and administration.2. Increase the number of animals per group to improve statistical power.3. Prepare fresh formulations for each administration and assess the stability of your formulation. |
| No observable therapeutic effect. | 1. The dose is too low.2. Poor bioavailability with the chosen route of administration.3. The animal model is not responsive to the treatment. | 1. Conduct a dose-escalation study to test higher concentrations.2. Consider an alternative route of administration (e.g., intraperitoneal instead of oral) to potentially increase systemic exposure.[7]3. Verify the suitability of the animal model for the targeted pathway. |
| Unexpected adverse effects or toxicity. | 1. The dose is too high.2. Off-target effects of the compound.3. Vehicle toxicity. | 1. Reduce the dose or the frequency of administration.2. Monitor for known toxicities, such as central nervous system effects at high doses.[5]3. Run a vehicle-only control group to rule out toxicity from the administration vehicle. |
| Contradictory results (e.g., disease promotion instead of inhibition). | Dose-dependent dual effects of the compound. | Be aware that lovastatin has shown biphasic effects in some models, such as promoting tumor growth at low doses while inhibiting it at higher doses.[8] A comprehensive dose-response study is critical to identify the therapeutic window. |
Quantitative Data Summary
Table 1: Examples of In Vivo Dosages of Lovastatin in Mouse Models
| Animal Model | Dosage Range | Route of Administration | Observed Effect | Reference |
| Nude Mouse Cancer Model | 1, 5, 10 mg/kg/day | - | 1 mg/kg: Tumor promotion5, 10 mg/kg: Tumor inhibition | [8] |
| Murine Tumor Models | 15 mg/kg for 10 days | - | Potentiation of doxorubicin's antitumor activity | [10] |
| Fragile X Syndrome Mouse Model | 30 mg/kg, 100 mg/kg | Acute injection | Reduction of audiogenic seizure incidence and severity | [5] |
| Rett Syndrome Mouse Model | 1.5 mg/kg, twice weekly | - | No effect on motor deficits or survival | [9] |
Table 2: Pharmacokinetic Parameters of a Sample Compound (ZM241385) in Rats (for illustrative purposes)
| Parameter | Intravenous (5 mg/kg) | Oral (1 mg/kg) | Oral (5 mg/kg) |
| Cmax (ng/mL) | 4458.03 | - | - |
| AUClast (ng*min/mL) | 100,446.26 | - | - |
| Clearance (mL/min/kg) | 54.57 | - | - |
| Volume of Distribution (Vss, mL/kg) | 1880.38 | - | - |
| Data adapted from a study on ZM241385 for illustrative purposes of pharmacokinetic parameters.[11] |
Experimental Protocols
Protocol: Dose-Range Finding Study for this compound (as Lovastatin) in a Mouse Model
-
Objective: To determine the maximum tolerated dose (MTD) and identify a range of effective doses for subsequent efficacy studies.
-
Animal Model: Select a relevant mouse strain for your disease model (e.g., C57BL/6, BALB/c, or a specific transgenic model).[5][12] Use a sufficient number of animals per group (typically 3-5) for this initial study.
-
Drug Preparation:
-
Prepare lovastatin as described by Kita et al. (1980).[9]
-
Briefly, dissolve the required amount of lovastatin in 100% ethanol.
-
Add 0.6 M NaOH to hydrolyze the lactone ring to the active this compound.
-
After a 30-minute incubation at room temperature, add 10x PBS and adjust the pH to 7.2 with 0.6 M HCl.
-
Bring the final volume to the desired concentration with sterile water.
-
Prepare a vehicle control solution using the same procedure but omitting lovastatin.
-
-
Dose Selection:
-
Administration:
-
Administer the selected doses and the vehicle control to respective groups of mice via oral gavage.
-
-
Monitoring and Data Collection:
-
Monitor the animals daily for clinical signs of toxicity, including weight loss, changes in behavior, ruffled fur, and lethargy.
-
Record body weight at baseline and at regular intervals throughout the study.
-
At the end of the study, collect blood for hematology and serum chemistry analysis to assess organ toxicity.
-
Perform gross necropsy and collect major organs for histopathological examination.
-
-
Data Analysis:
-
Determine the MTD as the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss or severe clinical signs).
-
Based on the MTD and any preliminary efficacy signals, select 2-3 doses for future efficacy studies.
-
Visualizations
Caption: this compound's mechanism of action.
References
- 1. Lovastatin Acid | C24H38O6 | CID 64727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mevinolin: a highly potent competitive inhibitor of hydroxymethylglutaryl-coenzyme A reductase and a cholesterol-lowering agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mevinolinic acid biosynthesis by Aspergillus terreus and its relationship to fatty acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Lovastatin corrects excess protein synthesis and prevents epileptogenesis in a mouse model of fragile X syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lovastatin, not Simvastatin, Corrects Core Phenotypes in the Fragile X Mouse Model | eNeuro [eneuro.org]
- 7. In vitro and in vivo anticancer effects of mevalonate pathway modulation on human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo evidence of duality effects for lovastatin in a nude mouse cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lovastatin fails to improve motor performance and survival in methyl-CpG-binding protein2-null mice | eLife [elifesciences.org]
- 10. Lovastatin potentiates antitumor activity and attenuates cardiotoxicity of doxorubicin in three tumor models in mice [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385 [mdpi.com]
- 12. Lovastatin Dose-Dependently Potentiates the Pro-inflammatory Activity of Lipopolysaccharide Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mevinic Acid and Mevalonate Pathway Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with mevinic acid and related compounds of the mevalonate (B85504) pathway in cell culture media.
A Note on Terminology: "this compound" is not a standard biochemical term. It is often used interchangeably with mevalonic acid or refers to the active form of statins like mevastatin (B1676542) (mevinolinic acid). This guide addresses solubility issues for mevalonic acid, its lactone form (mevalonolactone), and related lipophilic statins that inhibit the mevalonate pathway.
Frequently Asked Questions (FAQs)
Q1: Why is my compound precipitating when I add it to my cell culture media?
A: Immediate precipitation, often called "crashing out," is a common issue with hydrophobic compounds. It typically occurs when a compound dissolved in a high-concentration organic solvent stock is diluted into the aqueous environment of cell culture media, where its solubility is much lower.[1][2] Factors like the final concentration exceeding the solubility limit, rapid dilution, and the use of cold media can exacerbate this problem.[2]
Q2: What is the recommended solvent for preparing a stock solution?
A: For lipophilic compounds like mevalonolactone (B1676541) and many statins (e.g., atorvastatin, simvastatin), Dimethyl sulfoxide (B87167) (DMSO) is a highly recommended solvent for preparing concentrated stock solutions.[1][3][4][5] Anhydrous, sterile DMSO should be used to prevent moisture absorption and contamination.[1] Ethanol (B145695) is another commonly used solvent.[3][6] Water-soluble compounds, such as pravastatin (B1207561) or mevalonic acid itself, can often be dissolved directly in sterile water or the cell culture medium.[3][7][8]
Q3: What is the maximum final concentration of DMSO that is safe for most cell lines?
A: To prevent solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible. It is critical to keep the final concentration below 0.5%, with an ideal target of less than 0.1%.[1] Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of DMSO used in the treatment groups, to account for any potential effects of the solvent itself.[1][3]
Q4: Can I dissolve compounds like mevalonolactone or lipophilic statins directly in water or PBS?
A: This is generally not recommended for creating high-concentration stock solutions. For example, DL-Mevalonolactone's solubility is approximately 0.5 mg/mL in PBS (pH 7.2), which is significantly lower than its solubility in organic solvents like ethanol (~20 mg/mL) or DMSO (~10 mg/mL).[4] Similarly, Fluvastatin sodium salt has good water solubility but is much less soluble in PBS.[1] Attempting to dissolve these compounds directly in aqueous buffers may lead to incomplete dissolution and inaccurate concentrations.
Q5: How should I properly store my stock solutions?
A: Stock solutions prepared in organic solvents should be aliquoted into sterile, single-use polypropylene (B1209903) tubes to avoid repeated freeze-thaw cycles, which can cause the compound to precipitate and degrade.[1] These aliquots should be stored at -20°C or -80°C and protected from light.[1] It is not recommended to store diluted, aqueous working solutions for more than a day.[1][4]
Troubleshooting Guide
This guide addresses common issues encountered when preparing and using mevalonate pathway-related compounds in cell culture.
| Symptom | Potential Cause | Recommended Solution |
| Immediate Precipitation | The final concentration exceeds the compound's aqueous solubility limit. | Decrease the final working concentration. Perform a preliminary solubility test to determine the maximum soluble concentration in your specific medium. |
| Rapid solvent exchange from direct dilution of a concentrated stock. | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[2] Alternatively, add the stock solution dropwise while gently swirling or vortexing the media.[1][2] | |
| The cell culture medium is cold, reducing compound solubility. | Always use media that has been pre-warmed to 37°C before adding the compound.[2] | |
| Precipitate Forms Over Time | The compound has limited stability in the aqueous, pH, and temperature conditions of the incubator. | Ensure the medium is properly buffered for the CO2 concentration in your incubator. Use freshly prepared working solutions for each experiment and minimize the time between preparation and use. |
| Interaction with media components (e.g., proteins in serum). | Consider reducing the serum percentage during treatment, if experimentally viable. Test solubility in a serum-free version of your basal medium first. | |
| Inconsistent Experimental Results | Inhomogeneous stock solution due to incomplete dissolution or precipitation after freeze-thaw cycles. | Before each use, warm the stock solution aliquot to room temperature and vortex thoroughly. Aliquot stock solutions into single-use vials to prevent freeze-thaw issues.[1] |
| Compound degradation. | Store stock solutions properly at -20°C or -80°C, protected from light.[1] Prepare fresh working dilutions for every experiment. | |
| Cytotoxicity from the solvent. | Ensure the final DMSO concentration is non-toxic for your cell line (ideally <0.1%).[1] Always include a vehicle control group.[1][3] |
Experimental Protocols & Methodologies
Protocol 1: Preparation of a Mevalonolactone Stock Solution
This protocol describes the preparation of a 10 mM stock solution of DL-Mevalonolactone (MW: 130.1 g/mol ) in DMSO.
-
Weighing: Accurately weigh 1.30 mg of DL-Mevalonolactone powder.
-
Dissolution: Add the powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous, sterile DMSO.
-
Mixing: Vortex the solution thoroughly until the neat oil is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Sterilization: While not always necessary for DMSO stocks, if sterility is a major concern, the solution can be filtered through a 0.2 µm chemical-resistant (e.g., PTFE) syringe filter.
-
Storage: Aliquot the stock solution into single-use, sterile polypropylene tubes. Label clearly and store at -20°C, protected from light.
Protocol 2: Dilution of Stock Solution into Cell Culture Medium
This protocol provides a method to minimize precipitation when preparing a final working solution.
-
Preparation: Pre-warm the required volume of complete cell culture medium to 37°C in a sterile tube.
-
Thaw Stock: Thaw one aliquot of your concentrated stock solution (from Protocol 1) at room temperature and vortex gently to ensure it is homogeneous.
-
Dilution: To prepare a 10 µM final concentration from a 10 mM stock (a 1:1000 dilution), carefully pipette 1 µL of the stock solution for every 1 mL of medium.
-
Mixing Technique: Add the stock solution dropwise directly into the pre-warmed medium while gently swirling or vortexing the tube.[1][2] This ensures rapid and even dispersion, preventing localized high concentrations that can cause precipitation.
-
Application: Use the freshly prepared working solution immediately for your cell culture experiments. Do not store the diluted aqueous solution.
Visualized Workflows and Pathways
Mevalonate Signaling Pathway
The diagram below illustrates the key steps of the mevalonate pathway. This pathway is essential for producing cholesterol and other isoprenoids.[9] The enzyme HMG-CoA Reductase is the rate-limiting step and is the primary target of statin drugs.[10][11][12]
Caption: Figure 1. The Mevalonate Biosynthesis Pathway
Experimental Workflow for Compound Preparation
This workflow diagram outlines the standard procedure for preparing a compound stock solution and diluting it for use in cell culture experiments to ensure reproducibility and minimize solubility issues.
Caption: Figure 2. Workflow for Preparing Working Solutions
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Lipophilic statins inhibit growth and reduce invasiveness of human endometrial stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Lipophilic statins limit cancer cell growth and survival, via involvement of Akt signaling | PLOS One [journals.plos.org]
- 7. Mevalonic Acid | C6H12O4 | CID 449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Mevalonic acid - Wikipedia [en.wikipedia.org]
- 9. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 10. HMG-CoA reductase - Wikipedia [en.wikipedia.org]
- 11. The 3-hydroxy-3-methylglutaryl coenzyme-A (HMG-CoA) reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
how to minimize cytotoxicity of mevinic acid in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to minimize the cytotoxicity of mevinic acid and its derivatives (e.g., lovastatin) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
This compound and other statins act as competitive inhibitors of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway.[1] This pathway is crucial for the synthesis of cholesterol and numerous non-sterol isoprenoids.[2][3] The primary driver of cytotoxicity is not the reduction in cholesterol but the depletion of essential isoprenoid intermediates, particularly farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[4][5] These molecules are vital for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rac, which are critical for cell signaling, proliferation, and survival.[6] Inhibition of prenylation leads to the mislocalization and inactivation of these proteins, ultimately triggering apoptosis.[7][8]
Q2: How can I differentiate between the intended therapeutic effect and general cytotoxicity of this compound?
A key strategy to distinguish specific anti-cancer or other therapeutic effects from general cytotoxicity is to perform "rescue" experiments.[5] By co-administering this compound with downstream products of the mevalonate pathway, you can determine if the observed effects can be reversed.
-
Mevalonate (Mevalonic Acid): Adding mevalonate, the direct product of the HMG-CoA reductase reaction, should rescue cells from the cytotoxic effects if they are primarily due to the inhibition of this enzyme.[5][9]
-
Geranylgeranyl Pyrophosphate (GGPP): In many cancer cell lines, the depletion of GGPP is the critical event leading to apoptosis.[5] Therefore, co-treatment with GGPP can often rescue cells from statin-induced cell death.[5][10]
-
Farnesyl Pyrophosphate (FPP): While also important, FPP is often less effective than GGPP in rescuing cells from statin-induced cytotoxicity.[5]
If the addition of mevalonate or GGPP reverses the observed cell death but not the desired therapeutic effect, it suggests that the therapeutic effect is independent of the general cytotoxic mechanism.
Q3: What are the typical working concentrations for this compound (lovastatin) in cell culture?
The effective concentration of lovastatin (B1675250) can vary significantly depending on the cell line and the duration of the experiment. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system. However, based on published literature, a general range can be provided:
-
For cell cycle arrest: 10–40 µM for 24–48 hours has been shown to induce G1 arrest in various cell lines.[9]
-
For inducing apoptosis: Concentrations can range from low micromolar to 50 µM or higher.[6]
-
Therapeutic levels: Studies modeling clinical situations have used concentrations in the nanomolar range (50 to 500 nM).[11]
Q4: What is the difference between the lactone and hydroxy acid forms of lovastatin?
Lovastatin is administered as an inactive lactone prodrug that is converted to its active hydroxy acid form in the body. In cell culture media, a significant portion of the lactone form can convert to the acid form.[7] While some studies suggest the hydroxy acid form is slightly more effective, both forms are commonly used.[7] It is important to be consistent with the form used throughout an experiment.
Troubleshooting Guides
Issue 1: High Levels of Cell Death Observed After this compound Treatment
-
Potential Cause 1: Concentration is too high.
-
Solution: Perform a dose-response experiment (e.g., using an MTT or other viability assay) to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line and experimental duration. Start with a broad range of concentrations and narrow it down to find a concentration that achieves the desired effect without excessive cell death.
-
-
Potential Cause 2: Depletion of essential isoprenoids.
-
Solution: Conduct a rescue experiment by co-incubating the cells with this compound and mevalonate or GGPP. This will help confirm that the cytotoxicity is due to the inhibition of the mevalonate pathway and can help maintain cell viability while studying other effects. (See Experimental Protocol 2).
-
-
Potential Cause 3: Cell line is highly sensitive.
-
Solution: If your cell line is particularly sensitive, consider using lower concentrations of this compound and/or shorter incubation times.
-
Issue 2: Inconsistent or Non-reproducible Results
-
Potential Cause 1: Inconsistent cell health or density.
-
Solution: Ensure that cells are seeded at a consistent density for all experiments. Use cells from a similar passage number and regularly check for signs of stress or contamination.
-
-
Potential Cause 2: Degradation of this compound or rescue agents.
-
Solution: Prepare fresh stock solutions of this compound and rescue agents. Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Potential Cause 3: Issues with the solvent.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is consistent across all conditions and is at a non-toxic level (typically <0.5%).
-
Data Presentation
Table 1: IC50 Values for Lovastatin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |
| HEL | Human Erythroleukemia | 18.2 | Not Specified |
| K562 | Human Erythroleukemia | 30.2 | Not Specified |
| CB3 | Human Erythroleukemia | 35.3 | Not Specified |
| MDAMB468 | Breast Cancer | 9 (lactone), 8 (acid) | Not Specified |
| MDAMB231 | Breast Cancer | 7 (lactone), 5 (acid) | Not Specified |
| A549 | Lung Cancer | ~25-50 | 24 |
| HL60 | Acute Myeloid Leukemia | ~4.5 | 144 (6 days) |
| U937 | Acute Myeloid Leukemia | ~71.1 (2 days), ~4.5 (6 days) | 48 and 144 |
Note: IC50 values are highly dependent on experimental conditions and should be determined empirically for each cell line.
Table 2: Recommended Concentrations for Rescue Agents
| Rescue Agent | Typical Concentration |
| Mevalonic Acid | 100 µM - 1 mM |
| Geranylgeranyl Pyrophosphate (GGPP) | 5 - 10 µM |
| Farnesyl Pyrophosphate (FPP) | 10 µM |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare a 2X stock solution of this compound in complete culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM).
-
Treatment: Remove the medium from the cells and add 100 µL of the 2X this compound dilutions to the appropriate wells (resulting in a 1X final concentration). Include a vehicle control (medium with the same final concentration of solvent).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Rescue of this compound-Induced Cytotoxicity
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Treatment Preparation: Prepare treatment media containing:
-
Vehicle control
-
This compound at a cytotoxic concentration (e.g., 2X the IC50)
-
This compound + Mevalonate (e.g., 100 µM)
-
This compound + GGPP (e.g., 10 µM)
-
Mevalonate alone
-
GGPP alone
-
-
Treatment: Replace the existing medium with the prepared treatment media.
-
Incubation: Incubate for the same duration as the cytotoxicity experiment.
-
Viability Assessment: Assess cell viability using an MTT assay (as in Protocol 1) or another suitable method (e.g., Annexin V/PI staining for apoptosis).
-
Analysis: Compare the viability of cells treated with this compound alone to those co-treated with the rescue agents. A significant increase in viability in the co-treated wells indicates a successful rescue.
Visualizations
Caption: Inhibition of HMG-CoA reductase by this compound.
Caption: Workflow for minimizing this compound cytotoxicity.
References
- 1. Mefenamic acid exhibits antitumor activity against osteosarcoma by impeding cell growth and prompting apoptosis in human osteosarcoma cells and xenograft mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 3. Frontiers | The Mevalonate Pathway, a Metabolic Target in Cancer Therapy [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitory effect of lovastatin on human lung cancer cell proliferation by regulating the ERK1/2 and COX-2 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of lovastatin on breast cancer cells: a proteo-metabonomic study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Lovastatin inhibits erythroleukemia progression through KLF2-mediated suppression of MAPK/ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Mevinic Acid (Lovastatin) Purification
Welcome to the technical support center for the purification of mevinic acid, commonly known as lovastatin (B1675250). This resource is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during the extraction, purification, and crystallization of lovastatin.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the purification of this compound (lovastatin).
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Lovastatin | Incomplete Extraction: The organic solvent is not efficiently extracting lovastatin from the fermentation broth or mycelia. | - Ensure the pH of the fermentation broth is acidified to pH 3-6 before extraction.[1] - Use an appropriate solvent like ethyl acetate (B1210297) or chloroform.[2] - Employ ultrasonication to rupture fungal mycelium for better solvent penetration.[2] |
| Incomplete Lactonization: The hydroxy acid form is not fully converted to the lactone form, leading to quantification errors and loss during purification. | - Treat the extract with 1% trifluoroacetic acid to facilitate the conversion of the hydroxy acid form to the lactone form.[2][3] - Ensure anhydrous conditions during lactonization, as the presence of water can shift the equilibrium away from the lactone form.[4] | |
| Loss During Chromatography: The compound is not binding effectively or is eluting improperly from the column. | - Optimize the mobile phase. A common mobile phase for silica (B1680970) gel chromatography is a gradient of benzene (B151609) and acetonitrile (B52724) or dichloromethane (B109758) and ethyl acetate.[2][3] - Ensure the crude extract is properly adsorbed onto silica gel to create a dry slurry before loading onto the column.[2] | |
| Presence of Impurities in Final Product | Co-elution of Related Compounds: Structurally similar impurities like Monacolin-X, mevastatin, or dehydrolovastatin are not being separated.[5][6][7] | - Adjust the mobile phase gradient to improve resolution. For HPLC, a mixture of acetonitrile and 0.1% phosphoric acid is commonly used.[8] - Use a high-resolution column, such as a C8 or C18 column with a small particle size (e.g., 5 µm).[8] |
| Formation of Dimeric Impurities: Dimers can form during lactonization or synthesis and are difficult to remove as they co-crystallize with lovastatin.[4] | - Purify the crude lovastatin by treating it with a mild base (e.g., ammonium (B1175870) hydroxide) in a suitable solvent mixture (e.g., isobutyl acetate:ethanol) to hydrolyze the dimer, followed by recrystallization. This can reduce dimer impurities to below 0.08%.[4] | |
| Incomplete Removal of Polar/Non-polar Impurities: The crystallization process is not effectively removing a range of impurities. | - Utilize a solvent mixture for a single crystallization step designed to remove both polar and non-polar impurities.[9] | |
| Poor Crystal Quality (Needle-like Morphology) | Solvent System: The choice of solvent for crystallization promotes the growth of high-aspect-ratio, needle-like crystals, which can cause issues with filtration and processing.[10][11][12] | - Experiment with different crystallization solvents. Ethyl acetate has been shown to produce needles with improved aspect ratios compared to acetone/water mixtures.[10] - Use additives. Hydrophobic polymers like poly(propylene glycol) can modify the crystal habit from needles towards plates.[10] |
| Crystallization Conditions: Supersaturation, temperature, and agitation are not optimized, leading to poor crystal morphology. | - Control the rate of supersaturation during antisolvent crystallization.[11] - Apply ultrasound during continuous antisolvent crystallization, which, when combined with high flow rates and supersaturation, can produce smaller, less needle-like particles.[11] | |
| Product Instability (Degradation) | Hydrolysis of Lactone Ring: The lactone form is susceptible to hydrolysis back to the hydroxy acid form, especially under basic conditions.[13] | - Maintain a slightly acidic pH (e.g., pH 4.0) during aqueous phases of purification and analysis. - Store the purified lovastatin in tight containers under nitrogen in a cold place to minimize degradation.[14] |
| Oxidative Degradation: The compound may be susceptible to oxidation. | - While lovastatin is relatively stable against oxidation, it is sensitive to acid, base, and peroxide.[13] Avoid harsh oxidative conditions during purification. |
Experimental Workflows and Troubleshooting Diagrams
A general workflow for the purification of this compound from a fermentation broth is outlined below.
Caption: General workflow for this compound purification.
The following diagram provides a decision-making process for troubleshooting low purification yields.
Caption: Troubleshooting workflow for low yield issues.
Frequently Asked Questions (FAQs)
Q1: What is the difference between the hydroxy acid and lactone forms of this compound, and why is it important for purification?
This compound (lovastatin) is produced by fermentation primarily in its biologically active β-hydroxy acid form.[3][15] For purification, analysis, and stability, it is often converted to the inactive, more stable lactone form. This process, called lactonization, is crucial because most chromatographic and quantification methods are standardized for the lactone form.[2][3] Incomplete conversion can lead to inaccurate yield calculations and purification difficulties.
Q2: What are the most common impurities I should look for during lovastatin purification?
Common impurities include structurally related compounds from the fermentation process and degradation products. Key impurities to monitor are:
-
Mevastatin (Impurity A): A demethylated analog.[6]
-
Lovastatin Hydroxy Acid (Impurity B): The open-ring form of lovastatin.[6][7]
-
Lovastatin Dimer (Impurity D): Can form during lactonization.[4][6]
-
Monacolin-X: An impurity observed in many fermentation batches.[5]
Q3: My lovastatin crystals are always needle-shaped. How can I change the crystal habit to something more manageable?
Needle-like morphology is a common issue with lovastatin crystallization that complicates downstream processing.[10][11][12] To modify the crystal habit towards more equant or plate-like shapes, you can:
-
Change the Solvent System: Crystallizing from ethyl acetate can produce needles with a better aspect ratio than the commonly used acetone/water mixtures.[10]
-
Use Polymer Additives: The inclusion of a hydrophobic polymer like poly(propylene glycol) during crystallization can restrict growth along the needle axis, promoting a plate-like habit.[10]
-
Optimize Process Conditions: In continuous antisolvent crystallization, using high flow rates, high supersaturation, and applying ultrasound can help produce smaller, less acicular particles.[11]
Q4: What are the ideal HPLC conditions for analyzing the purity of lovastatin?
A robust reversed-phase HPLC (RP-HPLC) method is essential for purity analysis. While specific conditions may vary, a reliable starting point based on published methods is:
| Parameter | Recommended Condition |
| Column | C8 or C18, 4.6 mm x 250 mm, 5 µm particle size[8] |
| Mobile Phase | Acetonitrile and 0.1% phosphoric acid in water (e.g., 65:35 v/v)[2][14][8] |
| Flow Rate | 1.0 - 1.5 mL/min[2][14][8] |
| Detection | UV at 238 nm[8] or 235 nm[2] |
| Column Temperature | 30 - 40 °C[8] |
These conditions are generally effective for separating lovastatin from its common impurities.[8]
Q5: How can I improve the recovery of lovastatin from silica gel column chromatography?
Low recovery from column chromatography can be a significant source of product loss. To improve it:
-
Sample Loading: Do not load the liquid extract directly. Instead, create a slurry by mixing the concentrated crude extract with silica gel (60-120 mesh) and drying it completely. Load this dry powder onto the column.[2][16]
-
Elution: Use a gradient elution. Start with a non-polar solvent like benzene or dichloromethane and gradually increase the polarity by adding acetonitrile or ethyl acetate. This ensures that impurities are washed off before the target compound elutes.[2][3][16]
-
Fraction Monitoring: Collect small fractions and analyze them using TLC or HPLC to identify and pool only the purest lovastatin-containing fractions, minimizing the collection of impurities.[2][16] A study achieved a 46.81% recovery with 96.44% purity using an overloaded elution chromatography method.[2]
Key Experimental Protocols
Protocol 1: Extraction and Lactonization of Lovastatin
This protocol describes the initial extraction of lovastatin from a fermentation culture and its conversion to the lactone form.
-
Harvesting: Obtain the in toto culture from the fermentation vessel.
-
Acidification: Adjust the pH of the culture to approximately 3.0 using 2N ortho-phosphoric acid.[2]
-
Sonication: Sonicate the culture for approximately 5 minutes to rupture the fungal mycelia.[2]
-
Extraction: Add an equal volume of ethyl acetate to the acidified culture. Shake the mixture at 180 rpm for 2 hours at 35 °C.[2]
-
Phase Separation: Allow the mixture to stand for 30 minutes for sedimentation, then separate the organic (ethyl acetate) layer.
-
Lactonization: To the collected ethyl acetate extract, add 1% trifluoroacetic acid (e.g., for every 1 mL of extract, add 10 mL of 1% TFA). Incubate for 10-15 minutes.[2][3]
-
Concentration: Dry and concentrate the extract under reduced pressure to obtain the crude, lactonized lovastatin.
Protocol 2: Silica Gel Column Chromatography
This protocol outlines the purification of crude lovastatin using silica gel chromatography.
-
Column Packing: Prepare a glass column (e.g., 60 x 3.5 cm) packed with silica gel (60-120 mesh size) as the stationary phase, equilibrated with a non-polar solvent like benzene.[2]
-
Sample Preparation: Take the crude lovastatin extract and adsorb it onto a small amount of silica gel. Stir until the silica gel is dry and free-flowing.[2]
-
Loading: Carefully load the dried slurry onto the top of the packed column.
-
Elution: Begin elution with 100% benzene. Gradually increase the polarity by introducing acetonitrile in a stepwise gradient (e.g., 95:5, 90:10, etc., benzene:acetonitrile).[2][16]
-
Fraction Collection: Collect fractions (e.g., 500 mL each) and monitor for the presence of lovastatin using TLC or HPLC.[2]
-
Pooling: Combine the fractions that show a high concentration of pure lovastatin.
-
Final Concentration: Concentrate the pooled fractions under vacuum to yield the purified lovastatin as a viscous mass, ready for crystallization.[2]
References
- 1. CN102993145A - Lovastatin extraction and purification method - Google Patents [patents.google.com]
- 2. thaiscience.info [thaiscience.info]
- 3. Bioprospecting lovastatin production from a novel producer Cunninghamella blakesleeana - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP1265884A4 - A process for purifying lovastatin and simvastatin with reduced levels of dimeric impurities - Google Patents [patents.google.com]
- 5. Isolation, Identification, and Characterization of an Unknown Impurity in Lovastatin EP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Lovastatin Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 8. Development and validation of a simple and fast HPLC method for determination of lovastatin, pravastatin and simvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EP2597092A1 - A process for purification of lovastatin - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Effect of Process Conditions on Particle Size and Shape in Continuous Antisolvent Crystallisation of Lovastatin [mdpi.com]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. emergingstandards.usp.org [emergingstandards.usp.org]
- 14. ftp.uspbpep.com [ftp.uspbpep.com]
- 15. US7052886B2 - Process for the isolation of lovastatin - Google Patents [patents.google.com]
- 16. journal.waocp.org [journal.waocp.org]
troubleshooting peak tailing for mevinic acid in HPLC
This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve HPLC peak tailing issues encountered during the analysis of mevinic acid.
Troubleshooting Guide: Peak Tailing
Question: My this compound peak is tailing. How do I diagnose and fix the problem?
Answer:
Peak tailing, an asymmetry where the latter half of a peak is broader than the front, can compromise resolution and lead to inaccurate quantification.[1][2] It is typically quantified using the USP Tailing Factor (Tf) or Asymmetry Factor (As), where a value greater than 1.2 is generally considered tailing.[1][3]
To resolve this issue, follow a systematic approach, starting with the most common chemical causes (mobile phase) and progressing to hardware and sample-related factors.
Step 1: Evaluate the Mobile Phase (Chemical Factors)
Chemical interactions between this compound and the stationary phase are the most frequent cause of peak tailing. As an acidic compound, this compound's peak shape is highly sensitive to the mobile phase pH.
-
Issue: Incorrect Mobile Phase pH: The primary cause of peak tailing for acidic compounds like this compound is secondary polar interactions between the ionized analyte (carboxylate anion) and active sites on the silica-based stationary phase (residual silanols).[4][5] This is especially prominent when the mobile phase pH is near or above the pKa of the carboxylic acid group (typically pH 4-5).[1]
-
Solution: Adjust Mobile Phase pH: Lower the mobile phase pH to at least 1.5 to 2 units below the analyte's pKa.[6] For this compound, a pH of 2.5-3.0 is recommended. This ensures the carboxylic acid group is fully protonated (neutral), minimizing secondary interactions with the stationary phase.[1][3] You can add 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase to achieve this.[6][7]
-
Issue: Insufficient Buffer Capacity: An unbuffered or weakly buffered mobile phase may not maintain a consistent pH across the column, especially after sample injection, leading to inconsistent ionization and peak tailing.[8][9]
-
Solution: Increase Buffer Strength: Use a buffer in the mobile phase, such as phosphate (B84403) or acetate, at a concentration of 10-50 mM.[1][8] This helps maintain a stable pH and masks interactions with residual silanols.[9]
The following table illustrates the expected impact of mobile phase pH on the peak shape of an acidic analyte.
| Mobile Phase pH | Analyte State | Expected Tailing Factor (Tf) | Peak Shape |
| pH > 5.0 | Mostly Ionized (-COO⁻) | > 2.0 | Severe Tailing |
| pH 4.0 - 5.0 | Partially Ionized | 1.5 - 2.0 | Moderate Tailing |
| pH < 3.0 | Mostly Protonated (-COOH) | 1.0 - 1.2 | Symmetrical (Good) |
Step 2: Assess the HPLC Column
If mobile phase adjustments do not resolve the issue, investigate the column itself.
-
Issue: Secondary Silanol (B1196071) Interactions: Standard silica-based C18 columns can have residual, unreacted silanol groups (-Si-OH) on the surface. These acidic sites can interact with polar functional groups on analytes, causing tailing.[3][8][10]
-
Solution: Use an End-Capped Column: Employ a modern, high-purity, end-capped column.[3][9] End-capping is a process that deactivates most residual silanols, significantly reducing the potential for secondary interactions and improving peak shape for polar and ionizable compounds.[9][10]
-
Issue: Column Contamination or Degradation: Accumulation of impurities from samples can create active sites on the column inlet, leading to tailing.[4][5] Over time, the stationary phase can also degrade.
-
Solution: Flush or Replace the Column: Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol (B129727) for reversed-phase) to remove contaminants.[1] If performance does not improve, or if you observe that all peaks in your chromatogram are tailing, it may indicate a physical problem like a column void (a gap in the packing material at the inlet).[9][11] In this case, replacing the column is the best solution.
Step 3: Check the HPLC System and Sample
If the problem persists, consider system-level and sample-related causes.
-
Issue: Extra-Column Volume (Dead Volume): If all peaks in the chromatogram exhibit tailing, the cause might be "dead volume" in the system. This refers to excessive volume in tubing, fittings, or connections between the injector, column, and detector, which causes the separated analyte bands to broaden.[1][4][11]
-
Solution: Minimize Dead Volume: Use tubing with a narrow internal diameter (e.g., 0.005") and ensure all fittings are properly connected to minimize dispersion.[5][10]
-
Issue: Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[4][9] While often associated with peak fronting, severe overload can also cause tailing.[11]
-
Solution: Dilute the Sample: Reduce the sample concentration or injection volume and re-inject. If the peak shape improves, the original sample was overloaded.[1][11]
Troubleshooting Workflow Diagram
The following diagram outlines the logical steps for troubleshooting peak tailing.
Caption: A step-by-step workflow for diagnosing and resolving HPLC peak tailing.
Experimental Protocols
Question: Can you provide a starting HPLC method for this compound analysis that is optimized for good peak shape?
Answer:
Certainly. This protocol is a robust starting point for achieving a symmetrical peak shape for this compound. It is based on common practices for analyzing acidic compounds.[12][13][14]
Objective: To achieve a sharp, symmetrical peak for this compound with a Tailing Factor (Tf) ≤ 1.2.
HPLC System Parameters:
| Parameter | Recommended Condition | Rationale |
| Column | High-purity, end-capped C18 or C8 (e.g., 150 x 4.6 mm, 5 µm) | Minimizes silanol interactions, which are a primary cause of tailing for acidic compounds.[3][9] |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water (pH ~2.7) | Ensures this compound is in its neutral, protonated form to prevent secondary interactions.[6][7] |
| Mobile Phase B | Acetonitrile or Methanol | Standard organic modifiers for reversed-phase HPLC. |
| Gradient/Isocratic | 55:45 (A:B) v/v (Isocratic) - Adjust as needed | Start with an isocratic hold. Adjust the organic ratio to achieve a retention time of 3-10 minutes. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable and reproducible retention times. |
| Injection Volume | 5 - 20 µL | Keep the volume low to prevent band broadening and overload.[11] |
| Sample Diluent | Mobile Phase or a weaker solvent | Dissolving the sample in a solvent stronger than the mobile phase can cause peak distortion.[4] |
| Detection | UV at 238 nm | This compound has a strong absorbance at this wavelength. |
Procedure:
-
Mobile Phase Preparation:
-
To prepare Mobile Phase A, add 1.0 mL of formic acid to 1 L of HPLC-grade water.
-
Filter all mobile phases through a 0.45 µm membrane filter before use.
-
-
System Equilibration: Equilibrate the column with the initial mobile phase composition for at least 15-30 minutes or until a stable baseline is achieved.
-
Sample Preparation: Dissolve the this compound standard or sample in the mobile phase to a final concentration within the linear range of the detector.
-
Injection and Analysis: Inject the sample and record the chromatogram.
-
System Suitability: Calculate the Tailing Factor (Tf) for the this compound peak. The target is Tf ≤ 1.2.
Frequently Asked Questions (FAQs)
Q1: What is the primary chemical reason for this compound peak tailing on a C18 column? The primary reason is secondary interactions between the negatively charged (ionized) carboxylate group of this compound and residual silanol groups on the silica (B1680970) surface of the stationary phase.[4][8][10] These interactions create an alternative retention mechanism that slows the elution of a portion of the analyte molecules, resulting in a tail.
Q2: I added formic acid to my mobile phase, but the peak is still tailing slightly. What else can I try? If pH adjustment has not fully solved the problem, consider increasing the buffer concentration (if you are using one) to 25-50 mM to further mask silanol activity.[1][8] Alternatively, ensure your column is a modern, high-purity, fully end-capped version, as older columns have more active silanols.[3][8]
Q3: All the peaks in my chromatogram are tailing, not just this compound. What does this indicate? When all peaks tail, it usually points to a physical or system-wide issue rather than a chemical one specific to your analyte.[11][15] The most common causes are a column void (a physical gap in the packing material at the column inlet) or significant extra-column dead volume in the tubing or fittings.[4][11]
Q4: Can my sample solvent cause peak tailing? Yes. If your sample is dissolved in a solvent that is much stronger (i.e., more organic in reversed-phase) than your mobile phase, it can cause peak distortion, including tailing or splitting.[1][4] Always try to dissolve your sample in the mobile phase itself or in a solvent that is weaker than the mobile phase.
Q5: How do I calculate the Tailing Factor (Tf)? The USP Tailing Factor (Tf) is calculated using the formula: Tf = W₀.₀₅ / (2 * f) , where:
-
W₀.₀₅ is the peak width at 5% of the peak height.
-
f is the distance from the peak's leading edge to the peak maximum at 5% height.[1] A value of 1.0 is a perfectly symmetrical Gaussian peak. Values above 1.2 indicate tailing, and values above 2.0 are generally considered unacceptable for quantitative analysis.[1]
References
- 1. uhplcs.com [uhplcs.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. biotage.com [biotage.com]
- 8. hplc.eu [hplc.eu]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. chromtech.com [chromtech.com]
- 11. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 12. japsonline.com [japsonline.com]
- 13. rjptonline.org [rjptonline.org]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Mevinic Acid and Analogs Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of mevinic acid and its analogs, commonly known as statins, during storage and experimentation. The primary degradation pathway for statin prodrugs like lovastatin (B1675250) and simvastatin (B1681759) is the hydrolysis of the lactone ring to the active β-hydroxy acid form. Other statins, such as atorvastatin (B1662188) and pravastatin, are already in the active hydroxy acid form but are also susceptible to degradation under certain conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound (statin) degradation?
A1: The most common degradation pathway for statins containing a lactone ring, such as lovastatin and simvastatin, is hydrolysis. This reaction opens the lactone ring to form the pharmacologically active β-hydroxy acid.[1][2][3][4] This hydrolysis is significantly influenced by pH and temperature.[2][5] Oxidation and photodegradation are other potential degradation pathways for various statins.[6]
Q2: What are the optimal storage conditions for statins to minimize degradation?
A2: To minimize degradation, statins should generally be stored in a cool, dry, and dark place.[7][8] For long-term storage, especially for analytical standards or in solution, refrigeration or freezing is often recommended. For example, a stock solution of simvastatin in acetonitrile (B52724) is stable for at least one week when stored at 8°C.[9] Atorvastatin calcium salt trihydrate should be stored in a cool and shaded area in a tightly closed container.[7]
Q3: How does pH affect the stability of statins?
A3: The rate of hydrolysis of the lactone ring in statins like lovastatin and simvastatin is highly pH-dependent. Alkaline conditions significantly accelerate the hydrolysis to the hydroxy acid form.[2][5] Conversely, under acidic conditions (e.g., pH 4-5), the lactone form is more stable, and the rate of hydrolysis is reduced.[5][9] For instance, lovastatin shows instantaneous hydrolysis in alkaline media at room temperature.[2] Pravastatin, which exists as a δ-hydroxy acid, is prone to lactonization in an acidic pH-dependent manner.[10]
Q4: Are statins sensitive to light?
A4: Yes, some statins are sensitive to light and can undergo photodegradation.[1][6] It is recommended to store statin solutions in amber vials or otherwise protect them from light to prevent photochemical reactions.[6]
Q5: Can enzymes in experimental systems degrade statins?
A5: Yes, in biological systems, the conversion of lactone prodrugs to their active hydroxy acid form can be mediated by enzymes such as carboxylesterases found in plasma and the liver.[4] When conducting in vitro experiments, it is important to consider the potential for enzymatic degradation and use appropriate controls, such as heat-inactivated enzymes or specific enzyme inhibitors, if trying to study the stability of the lactone form itself.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound and its analogs.
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent results in bioactivity assays. | Degradation of the statin from its prodrug (lactone) to the active (hydroxy acid) form, or further degradation. | 1. Verify Compound Integrity: Analyze your stock solution and working solutions by HPLC to confirm the purity and determine the ratio of lactone to hydroxy acid form. 2. Control pH: Ensure the pH of your experimental buffers is within the stable range for your specific statin (typically slightly acidic for lactone forms). 3. Minimize Exposure to Harsh Conditions: Protect solutions from light and elevated temperatures. Prepare fresh working solutions for each experiment. |
| Precipitation of statin in aqueous buffers. | Statins, particularly in their lactone form, have low aqueous solubility. | 1. Use a Co-solvent: Initially dissolve the statin in a small amount of an organic solvent like DMSO or ethanol (B145695) before diluting with aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. 2. Employ Solubilizing Agents: Cyclodextrins can be used to increase the aqueous solubility of statins.[11] |
| Rapid loss of compound in cell culture media. | Hydrolysis due to the pH of the media (typically ~7.4) and potential enzymatic degradation by cellular esterases. | 1. Time-Course Experiment: Perform a time-course study to measure the stability of your statin in the cell culture media under your experimental conditions (e.g., 37°C, 5% CO2). 2. Dose Freshly: Add the statin to the culture media immediately before starting the experiment. For longer experiments, consider replenishing the compound. |
| Appearance of unexpected peaks in HPLC analysis. | Degradation of the statin due to improper storage or handling of samples. | 1. Review Storage Conditions: Ensure stock solutions and samples are stored at the recommended temperature and protected from light. 2. Check Solvent Purity: Use high-purity solvents for sample preparation and HPLC mobile phase. 3. Forced Degradation Study: Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products and confirm the specificity of your analytical method.[6] |
Quantitative Data Summary
The following tables summarize the degradation kinetics of simvastatin under various conditions.
Table 1: Effect of pH on the Pseudo-First-Order Rate Constant (k) of Simvastatin Hydrolysis at 60°C
| pH | k (x 10⁻³ min⁻¹) |
| 2.0 | 0.15 |
| 4.0 | 0.12 |
| 6.0 | 0.20 |
| 7.0 | 1.20 |
| 8.0 | 8.50 |
| 9.0 | 25.0 |
Data adapted from stability studies on simvastatin, demonstrating increased degradation at higher pH.[5]
Table 2: Kinetic Parameters for Simvastatin Degradation at pH 8.0
| Temperature (°C) | k (x 10⁻³ min⁻¹) | Half-life (t½, min) | t₉₀ (min) |
| 40 | 1.2 | 577.6 | 87.6 |
| 50 | 3.5 | 198.1 | 30.1 |
| 60 | 8.5 | 81.5 | 12.4 |
| 70 | 20.1 | 34.5 | 5.2 |
t₉₀ represents the time for 10% degradation. Data illustrates the acceleration of hydrolysis with increasing temperature.[5]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Simvastatin Analysis
This protocol outlines a method to separate simvastatin from its primary hydrolytic degradation product.
1. Chromatographic Conditions:
-
Column: C18, 5 µm, 250 x 4.6 mm
-
Mobile Phase: Acetonitrile:28 mM Phosphate Buffer pH 4.0 (65:35 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 238 nm
-
Injection Volume: 20 µL
2. Standard Solution Preparation:
-
Prepare a stock solution of simvastatin (1 mg/mL) in acetonitrile.
-
Prepare working standards by diluting the stock solution with the mobile phase to desired concentrations (e.g., 1-20 µg/mL).
3. Sample Preparation (for stability studies):
-
Incubate simvastatin solution under desired stress conditions (e.g., different pH, temperature).
-
At specified time points, withdraw an aliquot and dilute with the mobile phase to a suitable concentration for HPLC analysis.
4. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify and quantify the simvastatin and its degradation product peaks based on their retention times compared to the standards.
Protocol 2: Forced Degradation Study of a Statin
This protocol describes how to intentionally degrade a statin to identify potential degradation products and validate the stability-indicating nature of an analytical method.
1. Acid Hydrolysis:
-
Dissolve the statin in a solution of 0.1 M HCl.
-
Heat the solution (e.g., at 60°C) for a specified period (e.g., 2 hours).
-
Neutralize the solution with 0.1 M NaOH and dilute with mobile phase for analysis.
2. Base Hydrolysis:
-
Dissolve the statin in a solution of 0.1 M NaOH.
-
Keep the solution at room temperature for a specified period (e.g., 30 minutes), as hydrolysis is rapid in basic conditions.
-
Neutralize the solution with 0.1 M HCl and dilute with mobile phase for analysis.
3. Oxidative Degradation:
-
Dissolve the statin in a solution of 3% hydrogen peroxide.
-
Keep the solution at room temperature for a specified period (e.g., 24 hours).
-
Dilute with mobile phase for analysis.
4. Photodegradation:
-
Expose a solution of the statin (in a photostable container like a quartz cuvette) to a UV lamp (e.g., 254 nm) for a specified duration.
-
Analyze the solution by HPLC.
5. Thermal Degradation:
-
Expose the solid statin powder to dry heat (e.g., 105°C) for a specified time.
-
Dissolve the heat-treated solid in a suitable solvent and dilute for HPLC analysis.
Visualizations
Caption: Primary degradation pathway of this compound lactone prodrugs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Re-examining the role of the gut microbiota in the conversion of the lipid-lowering statin monacolin K (lovastatin) into its active β-hydroxy acid met ... - Food & Function (RSC Publishing) DOI:10.1039/C8FO02594K [pubs.rsc.org]
- 5. Stability study of simvastatin under hydrolytic conditions assessed by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. cdn.pfizer.com [cdn.pfizer.com]
- 9. researchgate.net [researchgate.net]
- 10. hrcak.srce.hr [hrcak.srce.hr]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Interference in Enzymatic Assays with Mevinic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential interference with mevinic acid in enzymatic assays.
Troubleshooting Guides
Issue 1: Unexpected Inhibition or Altered Kinetics in Non-HMG-CoA Reductase Assays
You are using this compound as a substrate or control in one part of your experimental workflow, but observe unexpected inhibitory effects or altered enzyme kinetics when it is present in assays for other enzymes.
Possible Causes:
-
Structural Similarity to Other Substrates: this compound, as a small carboxylic acid, might bear structural resemblance to the natural substrate of another enzyme in your system, leading to competitive inhibition.
-
Chelation of Metal Cofactors: The carboxyl group of this compound could potentially chelate divalent metal cations (e.g., Mg²⁺, Mn²⁺, Zn²⁺) that are essential cofactors for certain enzymes.
-
Non-specific Binding: At high concentrations, this compound might engage in non-specific binding to enzymes, causing conformational changes that affect their activity.
-
Contamination of this compound Stock: Your this compound preparation may contain residual amounts of statins (e.g., lovastatin (B1675250), mevastatin) or other inhibitors from its synthesis or purification process.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected enzyme inhibition.
Experimental Protocols:
-
Protocol 1: Purity Analysis of this compound Stock by HPLC
-
Mobile Phase Preparation: Prepare an appropriate mobile phase, for example, a gradient of acetonitrile (B52724) in water with 0.1% formic acid.
-
Standard Preparation: Prepare a certified standard of this compound at a known concentration (e.g., 1 mg/mL). Prepare standards for potential contaminants like lovastatin.
-
Sample Preparation: Dilute your this compound stock to a similar concentration.
-
Chromatography:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at a wavelength appropriate for this compound and potential contaminants (e.g., 238 nm for statins).
-
-
Analysis: Compare the chromatogram of your stock solution to the standard. The presence of unexpected peaks may indicate contamination.
-
Issue 2: Interference in Colorimetric or Fluorometric Assays
You observe a high background signal, a change in signal over time in the absence of enzyme activity, or a quenching effect when this compound is included in your colorimetric or fluorometric assay.
Possible Causes:
-
Intrinsic Absorbance or Fluorescence: this compound might absorb light or fluoresce at the excitation/emission wavelengths used in your assay.
-
Interaction with Detection Reagents: this compound could react directly with the chromogenic or fluorogenic substrate or with a secondary coupling enzyme/reagent in your detection system.
-
pH Shift: The acidic nature of this compound could alter the pH of the assay buffer, affecting the spectral properties of your detection molecule.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for signal interference.
Data Presentation:
Table 1: Hypothetical Absorbance Interference of this compound
| Component(s) in Well | Absorbance at 450 nm (Mean ± SD) |
| Assay Buffer Only | 0.052 ± 0.003 |
| Assay Buffer + Substrate | 0.055 ± 0.004 |
| Assay Buffer + Substrate + Enzyme | 0.895 ± 0.045 |
| Assay Buffer + 1 mM this compound | 0.150 ± 0.008 |
| Assay Buffer + Substrate + 1 mM this compound | 0.158 ± 0.009 |
This table illustrates how to present data to identify if this compound itself contributes to the background absorbance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it related to statins? A: this compound is a precursor in the cholesterol biosynthesis pathway. It is the product of the reaction catalyzed by the enzyme HMG-CoA reductase. Statins, such as lovastatin (mevinolin), are potent inhibitors of HMG-CoA reductase and are structurally similar to the HMG-CoA substrate.[1][] Lovastatin and simvastatin (B1681759) are administered as inactive lactone prodrugs, which are then hydrolyzed in the body to their active open-acid forms, which are derivatives of this compound.[1]
Q2: My enzyme requires Mg²⁺ as a cofactor. Could this compound be interfering with it? A: Yes, this is a plausible mechanism of interference. The dicarboxylic acid structure of this compound could chelate divalent cations like Mg²⁺, reducing their bioavailability for the enzyme. To test this, you can perform an experiment where you keep the this compound concentration constant and titrate the Mg²⁺ concentration to see if the enzyme activity can be rescued.
Q3: Can this compound interfere with assays that use coupling enzymes, like those measuring NADH/NAD⁺? A: Yes. If your assay uses a coupling enzyme (e.g., a dehydrogenase to measure the product of your primary enzyme), this compound could potentially inhibit this secondary enzyme. You should test the effect of this compound directly on the coupling enzyme in a separate control experiment.
Q4: I am observing a decrease in my fluorescent signal when this compound is present. What could be the cause? A: This could be due to a quenching effect. This compound might be absorbing energy from the excited fluorophore, leading to a decrease in the emitted fluorescence. Another possibility is an interaction that changes the chemical environment of the fluorophore. Running fluorescence emission scans of your fluorophore with and without this compound can help diagnose this issue.
Q5: What is the primary mechanism of action for drugs related to this compound? A: Drugs related to this compound, specifically statins, act as competitive inhibitors of HMG-CoA reductase.[3] This enzyme is the rate-limiting step in cholesterol synthesis.[] By inhibiting this enzyme, statins reduce the production of mevalonate (B85504) (a precursor to this compound), which in turn lowers cholesterol synthesis in the liver.[3] This leads to an upregulation of LDL receptors on liver cells, increasing the clearance of LDL cholesterol from the bloodstream.[3]
Signaling Pathway:
Caption: Inhibition of the cholesterol biosynthesis pathway by statins.
References
Validation & Comparative
A Comparative Analysis of Mevinic Acid and Compactin: The Pioneers of Statin Therapy
Mevinic acid and its lactone prodrug, compactin (also known as mevastatin), represent a cornerstone in the history of pharmacology as the first discovered inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. Their discovery revolutionized the management of hypercholesterolemia. This guide provides a detailed comparative study of these two molecules, focusing on their chemical properties, mechanism of action, and inhibitory potency, supported by experimental data and protocols for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
Compactin is a polyketide isolated from the fungus Penicillium citrinum. It is administered as an inactive lactone prodrug. In vivo, this lactone ring is hydrolyzed to form the biologically active open-ring β-hydroxy acid, this compound. This structural difference is the primary determinant of their activity.
Comparative Performance: A Tale of a Prodrug and its Active Form
The inhibitory activity of statins against HMG-CoA reductase is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). A lower value for these parameters indicates higher potency. This compound, the active hydroxy acid form, is a potent inhibitor of HMG-CoA reductase, whereas compactin, in its lactone form, is considered an inactive prodrug with negligible direct inhibitory activity in vitro.[1] The active site of HMG-CoA reductase accommodates the open-acid structure, which mimics the natural substrate, HMG-CoA.
| Parameter | This compound (Active Hydroxy Acid) | Compactin (Inactive Lactone) |
| Synonyms | Mevastatin (B1676542) acid, Compactin acid | Mevastatin, ML-236B |
| Chemical Formula | C₂₃H₃₆O₆ | C₂₃H₃₄O₅ |
| Molecular Weight | 408.53 g/mol | 390.52 g/mol |
| Biological Activity | Active inhibitor of HMG-CoA reductase | Inactive prodrug; requires in vivo hydrolysis to become active |
| IC50 (Human HMG-CoA Reductase) | 23 nM[2] | Not applicable (inactive form)[1] |
| Ki (Rat HMG-CoA Reductase) | 1.4 nM[2] | Not applicable (inactive form)[1] |
Mechanism of Action: Competitive Inhibition of HMG-CoA Reductase
Both this compound and compactin, once activated, function as competitive inhibitors of HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, which is the rate-limiting step in the cholesterol biosynthesis pathway. By competitively binding to the active site of HMG-CoA reductase, this compound blocks the access of the natural substrate, thereby inhibiting the synthesis of mevalonate (B85504) and all subsequent downstream products, including cholesterol. This reduction in intracellular cholesterol levels leads to an upregulation of LDL receptor expression on the surface of hepatocytes, which in turn increases the clearance of LDL cholesterol from the bloodstream.
Experimental Protocols
HMG-CoA Reductase Activity Assay (Spectrophotometric Method)
This in vitro assay is a standard method for determining the inhibitory potency (IC50) of compounds against HMG-CoA reductase.
Principle: The activity of HMG-CoA reductase is determined by monitoring the decrease in absorbance at 340 nm, which results from the oxidation of NADPH to NADP⁺ during the reduction of HMG-CoA to mevalonate. The rate of NADPH consumption is directly proportional to the enzyme's activity.
Materials:
-
HMG-CoA Reductase enzyme (purified)
-
Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4, containing dithiothreitol)
-
HMG-CoA (substrate)
-
NADPH (cofactor)
-
Test inhibitors (this compound, Compactin) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation: Prepare working solutions of HMG-CoA and NADPH in the assay buffer. Prepare a series of dilutions of the test inhibitors.
-
Reaction Setup: In a 96-well plate, add the assay buffer, NADPH solution, and the test inhibitor at various concentrations. Include a control well with the solvent alone.
-
Enzyme Pre-incubation: Add the HMG-CoA reductase enzyme to each well and incubate for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Start the enzymatic reaction by adding the HMG-CoA substrate solution to all wells.
-
Kinetic Measurement: Immediately place the microplate in the spectrophotometer pre-heated to 37°C. Measure the absorbance at 340 nm every 30-60 seconds for 10-20 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
The comparative study of this compound and compactin highlights a fundamental principle in drug development: the concept of prodrugs. Compactin, as the inactive lactone, serves as a delivery vehicle that is converted in the body to the highly potent HMG-CoA reductase inhibitor, this compound. While direct in vitro comparisons show this compound to be a potent inhibitor and compactin to be inactive, the clinical efficacy of compactin relies on its efficient hydrolysis to the active form. This pioneering work laid the foundation for the development of an entire class of life-saving statin drugs.
References
Mevinic Acid: A Comparative Guide to its Selective Inhibition of HMG-CoA Reductase
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of mevinic acid's performance as a selective 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitor against other commonly used statins. The information presented is supported by experimental data to validate its efficacy and selectivity.
Introduction to this compound and HMG-CoA Reductase Inhibition
This compound, also known as lovastatin, is a naturally occurring compound first isolated from Aspergillus terreus.[1] It belongs to the statin class of drugs, which are potent inhibitors of HMG-CoA reductase.[2][3] This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a critical and rate-limiting step in the biosynthesis of cholesterol.[4][5] By competitively inhibiting this enzyme, this compound and other statins effectively reduce endogenous cholesterol production, leading to a decrease in plasma cholesterol levels.[2][6] This mechanism of action has established statins as a cornerstone in the management of hypercholesterolemia and the prevention of cardiovascular diseases.[7]
Comparative Potency of HMG-CoA Reductase Inhibitors
The inhibitory potency of statins is typically evaluated by their half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value signifies greater potency. The following table summarizes the IC50 values for this compound (in its active hydroxy acid form) and other commonly prescribed statins against HMG-CoA reductase.
| Statin | IC50 (nM) |
| This compound (Lovastatin acid) | 5.8 [6] |
| Atorvastatin | 10.5[6] |
| Fluvastatin (3R,5S-fluvastatin) | 4.9[6] |
| Pitavastatin | 3.2[6] |
| Pravastatin | 20.1[6] |
| Rosuvastatin | 3.9[6] |
| Simvastatin acid | 5.8[6] |
Data sourced from a comparative study utilizing a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assay to ensure consistency.[6]
Experimental Protocols
A detailed understanding of the experimental validation of HMG-CoA reductase inhibitors is crucial for researchers. The following section outlines a standard protocol for an in vitro HMG-CoA reductase inhibition assay.
Principle of the Assay
The activity of HMG-CoA reductase is determined by spectrophotometrically measuring the rate of decrease in absorbance at 340 nm.[4][6] This decrease is a direct result of the oxidation of the cofactor NADPH to NADP+ during the reduction of HMG-CoA to mevalonate, a reaction catalyzed by HMG-CoA reductase.[8][9] The rate of NADPH consumption is directly proportional to the enzyme's activity.
Materials and Reagents
-
Purified HMG-CoA reductase (catalytic domain)
-
HMG-CoA substrate solution
-
NADPH solution
-
Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)[5]
-
Inhibitor solutions (this compound and other statins)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of kinetic measurements at 340 nm
Procedure
-
Reagent Preparation: Prepare working solutions of HMG-CoA reductase, HMG-CoA, and NADPH in the assay buffer. Prepare serial dilutions of this compound and other statin inhibitors.[10][11]
-
Assay Setup: In a 96-well microplate, add the assay buffer, NADPH solution, and the inhibitor solution at various concentrations. Include a control well with no inhibitor.[10][11]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the HMG-CoA reductase enzyme solution to each well.[6]
-
Kinetic Measurement: Immediately place the microplate in a spectrophotometer pre-warmed to 37°C. Measure the decrease in absorbance at 340 nm at regular intervals (e.g., every 20-30 seconds) for a total duration of 10-20 minutes.[6][11]
-
Data Analysis:
-
Calculate the rate of NADPH consumption for each reaction by determining the slope of the linear portion of the absorbance versus time curve.[6]
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[12]
-
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Conclusion
This compound is a potent inhibitor of HMG-CoA reductase, with an IC50 value comparable to other widely used statins such as simvastatin. The experimental data consistently validates its efficacy in blocking the rate-limiting step of cholesterol biosynthesis. The provided experimental protocol offers a robust framework for researchers to conduct their own comparative studies and further investigate the nuances of HMG-CoA reductase inhibition. This guide serves as a valuable resource for professionals in the field of drug discovery and development, providing a clear and concise overview of this compound's role as a selective HMG-CoA reductase inhibitor.
References
- 1. Pharmacological comparison of the statins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lovastatin: an HMG-CoA reductase inhibitor for lowering cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HMG-CoA Reductase (HMGR) Assay Kit [merckmillipore.com]
- 5. In Vitro Screening for β-Hydroxy-β-methylglutaryl-CoA Reductase Inhibitory and Antioxidant Activity of Sequentially Extracted Fractions of Ficus palmata Forsk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medicaid.nv.gov [medicaid.nv.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. assaygenie.com [assaygenie.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. japsonline.com [japsonline.com]
Mevinic Acid vs. Lovastatin: A Comparative Analysis of HMG-CoA Reductase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the inhibitory activity of mevinic acid and its lactone prodrug, lovastatin (B1675250), on 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. Lovastatin is administered in its inactive lactone form and is subsequently hydrolyzed in vivo to its active β-hydroxyacid form, this compound (also known as mevinolinic acid). This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of the underlying biochemical pathways and experimental workflows.
Data Presentation: Quantitative Comparison of Inhibitory Activity
The following table summarizes the reported inhibitory activities of this compound and lovastatin against HMG-CoA reductase. It is crucial to note that the activity observed for lovastatin in in vitro assays is largely attributed to its conversion to the active this compound form under aqueous assay conditions.
| Compound | Parameter | Value | Assay Type | Reference |
| This compound | Kᵢ | 0.6 nM | Cell-free enzymatic assay | [1] |
| IC₅₀ | ~74 ng/mL | Cell-free enzymatic assay | [2] | |
| Lovastatin | IC₅₀ | 3.4 nM | Cell-free enzymatic assay | |
| IC₅₀ | 0.05 µM | Cellular assay (inhibition of cholesterol synthesis in HepG2 cells) | ||
| IC₅₀ | ~0.07 µM | Cellular assay (inhibition of cholesterol synthesis in rat hepatocytes) |
Note: One study explicitly states that the lactone (pro-drug) form of lovastatin does not inhibit HMG-CoA reductase, while the open-ring acid form (this compound) is a potent inhibitor[3]. The IC₅₀ value reported for lovastatin in cell-free assays likely reflects the rate of its hydrolysis to this compound under the specific experimental conditions.
Experimental Protocols
HMG-CoA Reductase Activity Assay (Spectrophotometric Method)
This is a widely used method to determine the inhibitory activity of compounds against HMG-CoA reductase.
Principle: The enzymatic activity of HMG-CoA reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of HMG-CoA to mevalonate. The rate of NADPH consumption is directly proportional to the enzyme's activity.
Typical Reaction Mixture:
-
Buffer: Potassium phosphate (B84403) buffer (pH 6.8-7.4)
-
Enzyme: Purified HMG-CoA reductase
-
Substrate: HMG-CoA
-
Cofactor: NADPH
-
Inhibitor: this compound or lovastatin at various concentrations
Procedure:
-
The reaction is initiated by adding HMG-CoA to a pre-incubated mixture of the enzyme, NADPH, and the inhibitor in the buffer.
-
The change in absorbance at 340 nm is monitored over time using a spectrophotometer, typically at a controlled temperature (e.g., 37°C).
-
The rate of the reaction is calculated from the linear portion of the absorbance vs. time plot.
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
-
IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conversion of Lovastatin (Lactone) to this compound (Hydroxy Acid)
For in vitro assays requiring the active form, lovastatin is often converted to this compound prior to the experiment.
Principle: The lactone ring of lovastatin is hydrolyzed under alkaline conditions to yield the open-ring hydroxy acid form.
Procedure:
-
Dissolve lovastatin in a suitable organic solvent (e.g., ethanol).
-
Add a solution of sodium hydroxide (B78521) (e.g., 0.1 N NaOH) and incubate at room temperature or slightly elevated temperature to facilitate hydrolysis.
-
Neutralize the solution with an acid (e.g., HCl) to the desired pH for the assay.
-
The resulting solution contains this compound, the active inhibitor.
It is important to consider that the interconversion between the lactone and hydroxyacid forms is pH-dependent. The lactone form is more stable under acidic conditions, while the hydroxyacid form predominates at neutral to alkaline pH[4][5].
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Red Yeast Rice or Lovastatin? A Comparative Evaluation of Safety and Efficacy Through a Multifaceted Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lovastatin-mediated G1 arrest is through inhibition of the proteasome, independent of hydroxymethyl glutaryl-CoA reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DFT study on hydroxy acid–lactone interconversion of statins: the case of atorvastatin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Study on the conversion of three natural statins from lactone forms to their corresponding hydroxy acid forms and their determination in Pu-Erh tea - PubMed [pubmed.ncbi.nlm.nih.gov]
cross-species comparison of mevinic acid efficacy
A Comparative Guide to the Efficacy of Mevinic Acid Across Species
For researchers, scientists, and drug development professionals, understanding the cross-species efficacy of this compound (commonly known as lovastatin) is crucial for preclinical studies and translational research. This guide provides an objective comparison of this compound's performance in inhibiting the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting step in cholesterol biosynthesis, across various species. The information is supported by experimental data to aid in the design and interpretation of research studies.
Data Presentation
The efficacy of this compound and its derivatives can be assessed by both in vitro and in vivo studies. The following tables summarize key quantitative data from various experimental models.
In Vitro Efficacy: HMG-CoA Reductase Inhibition
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological or biochemical function.
| Species | Tissue/Cell Line | IC50 (nmol/L) | Reference |
| Rat | Liver Cells | 2.3 | [1] |
| Human | HepG2 (Liver Carcinoma) | 5 | [1] |
| Cell-free assay | Not applicable | 3.4 | [2] |
Note: IC50 values can vary depending on the experimental conditions, such as the purity of the enzyme and the specific assay used.
In Vivo Efficacy: Lipid-Lowering Effects
The in vivo efficacy of this compound is typically determined by its ability to lower plasma lipid levels, such as cholesterol and triglycerides.
| Species | Model | Dosage | Primary Effect | Reference |
| Rat | Normal, chow-fed | Not specified | Triglyceride lowering | [3] |
| Rat | Sucrose-fed (hypertriglyceridemia) | Not specified | Triglyceride lowering | [3] |
| Guinea Pig | Normal, chow-fed | Not specified | Cholesterol lowering | [3] |
| Rabbit | Casein-fed (hypercholesterolemia) | Not specified | LDL-cholesterol lowering | [3] |
| Dog | Not specified | Not specified | Lowers plasma cholesterol | [4] |
| Prairie Dog | Cholesterol-fed | 8 mg twice daily | 28% response rate in gallstone dissolution | [5] |
| Mouse | Anaplastic thyroid cancer xenograft | 5 or 10 mg/kg/day | Reduced tumor growth | [6] |
| Mouse | Fragile X model | 100 mg/kg | Significant reduction in audiogenic seizures | [7] |
Note: The primary lipid-lowering effect of HMG-CoA reductase inhibitors can differ between species. For instance, in rats, they predominantly lower triglycerides, while in rabbits and guinea pigs, they primarily reduce LDL-cholesterol.[3]
Metabolic Differences Across Species
The metabolism of lovastatin (B1675250), a prodrug, varies significantly across species, which can impact its efficacy. Lovastatin is hydrolyzed to its active β-hydroxyacid form.[8]
| Species | Primary Metabolic Pathway | Key Metabolites | Reference |
| Human | Cytochrome P-450 oxidation | 6'-hydroxylated and 6'-exomethylene derivatives | [8] |
| Dog | Cytochrome P-450 oxidation | 6'-hydroxylated and 6'-exomethylene derivatives | [8] |
| Rat | Beta-oxidation of the dihydroxy acid side chain | Pentanoic acid derivative (conjugated with taurine) | [8] |
| Mouse | Beta-oxidation of the dihydroxy acid side chain | Pentanoic acid derivative (conjugated with taurine) | [8] |
These metabolic differences are important considerations when extrapolating preclinical data from rodent models to humans.[8]
Experimental Protocols
HMG-CoA Reductase Activity Assay (Spectrophotometric Method)
This protocol outlines a common method for determining the activity of HMG-CoA reductase and the inhibitory potential of compounds like this compound. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[9][10]
Materials:
-
96-well clear flat-bottom plate
-
Multi-well spectrophotometer capable of reading absorbance at 340 nm
-
HMG-CoA Reductase Assay Buffer
-
Purified HMG-CoA reductase enzyme or liver microsomes
-
HMG-CoA (substrate)
-
NADPH (cofactor)
-
Test inhibitor (e.g., this compound)
-
Positive control inhibitor (e.g., Pravastatin)
Procedure:
-
Reagent Preparation: Prepare all reagents and warm the assay buffer to 37°C.[9]
-
Reaction Setup:
-
In a 96-well plate, add the HMG-CoA Reductase Assay Buffer.
-
Add the HMG-CoA reductase enzyme to each well.
-
For inhibitor screening, add various concentrations of the test inhibitor. Include a vehicle control (solvent only) and a positive control inhibitor.
-
-
Initiate Reaction: Add a mixture of NADPH and HMG-CoA to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the spectrophotometer pre-set to 37°C and measure the absorbance at 340 nm at regular intervals for 5-10 minutes.
-
Data Analysis:
-
Calculate the rate of NADPH oxidation from the linear portion of the absorbance vs. time plot.
-
Determine the percentage of inhibition by comparing the reaction rates in the presence and absence of the inhibitor.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
In Vivo Assessment of Efficacy in a Rodent Model
This protocol describes a general workflow for evaluating the lipid-lowering effects of this compound in a rat model of hyperlipidemia.
Animal Model:
-
Male Sprague-Dawley rats are often used.[11]
-
Hyperlipidemia can be induced by feeding a high-fat or high-sucrose diet for a specified period.[3][11]
Experimental Procedure:
-
Acclimatization: Allow animals to acclimate to the housing conditions for at least one week.
-
Induction of Hyperlipidemia: Feed the rats the specialized diet to induce elevated lipid levels.
-
Drug Administration:
-
Divide the animals into control and treatment groups.
-
Administer this compound or vehicle to the respective groups orally (e.g., by gavage) at the desired dosage and frequency.
-
-
Blood Sampling: Collect blood samples at baseline and at various time points throughout the study via appropriate methods (e.g., tail vein or retro-orbital sinus).
-
Lipid Analysis:
-
Separate plasma from the blood samples.
-
Measure plasma levels of total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides using commercially available enzymatic kits.
-
-
Data Analysis: Compare the lipid levels between the treatment and control groups to determine the efficacy of this compound.
Mandatory Visualization
HMG-CoA Reductase Signaling Pathway
Caption: The cholesterol biosynthesis pathway highlighting the inhibition of HMG-CoA reductase by this compound.
Experimental Workflow for In Vitro HMG-CoA Reductase Inhibition Assay
Caption: A typical experimental workflow for determining the in vitro inhibitory efficacy of this compound.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Lipid-lowering activity of atorvastatin and lovastatin in rodent species: triglyceride-lowering in rats correlates with efficacy in LDL animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lowering of plasma cholesterol levels in animals by lovastatin and simvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lovastatin and gallstone dissolution: a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo evidence of duality effects for lovastatin in a nude mouse cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eneuro.org [eneuro.org]
- 8. Biotransformation of lovastatin. V. Species differences in in vivo metabolite profiles of mouse, rat, dog, and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. benchchem.com [benchchem.com]
- 11. Preclinical Pharmacokinetics and Pharmacodynamics of Coptidis Preparation in Combination with Lovastatin in High-Fat Diet-Induced Hyperlipidemic Rats - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Reproducibility of Mevinic Acid Research: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of published findings on mevinic acid and its analogues, focusing on the reproducibility of their inhibitory effects on HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. By presenting quantitative data from various studies alongside detailed experimental protocols, this guide serves as a resource for evaluating the consistency of historical and contemporary research in this critical area of drug discovery.
This compound and its derivatives, most notably the statin class of drugs, have revolutionized the treatment of hypercholesterolemia. The initial discoveries of these compounds, such as mevastatin (B1676542) (compactin) and lovastatin (B1675250) (mevinolin), spurred a wealth of research into their mechanism of action and therapeutic potential. Understanding the reproducibility of these foundational studies is crucial for ongoing research and development. This guide aims to facilitate this by providing a side-by-side comparison of key experimental data and methodologies.
Quantitative Comparison of HMG-CoA Reductase Inhibition
The inhibitory potency of this compound analogues is a key parameter for their biological activity. The following table summarizes the reported half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values for mevastatin and lovastatin from various seminal and subsequent studies. This allows for a direct comparison of the quantitative findings across different research groups and time periods.
| Compound | Reported Value | Value Type | Enzyme Source | Reference |
| Mevinolinic acid (active form of Lovastatin) | 0.6 nM | Ki | Rat liver microsomes | Alberts et al. (1980)[1][2] |
| Mevastatin (Compactin, ML-236B) | 1.4 nM | Ki | Rat liver microsomes | Alberts et al. (1980)[1][2] |
| Lovastatin | 3.4 nM | IC50 | Cell-free assay | [3] |
| Mevastatin (Compactin) | ~10⁻⁹ M | Ki | Not Specified | [4] |
| Mevastatin (ML-236B) | Not Specified | Competitive Inhibitor | Not Specified | [5] |
Experimental Protocols for HMG-CoA Reductase Inhibition Assays
The reproducibility of quantitative data is intrinsically linked to the experimental methods employed. Below are detailed protocols from key publications that laid the groundwork for this compound research.
Spectrophotometric Assay based on Alberts et al. (1980)
This method is a cornerstone for in vitro assessment of HMG-CoA reductase inhibitors.
-
Principle: The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of HMG-CoA to mevalonate (B85504) by HMG-CoA reductase.
-
Enzyme Source: Rat liver microsomes.
-
Reaction Mixture:
-
Potassium phosphate (B84403) buffer
-
DL-HMG-CoA (substrate)
-
NADPH (cofactor)
-
Inhibitor (mevinolinic acid or other compounds)
-
-
Procedure:
-
The reaction components are mixed in a cuvette.
-
The reaction is initiated by the addition of the enzyme preparation.
-
The change in absorbance at 340 nm is monitored over time at a controlled temperature.
-
-
Data Analysis: The rate of NADPH oxidation is calculated from the linear portion of the absorbance curve. The inhibitory potency (Ki or IC50) is determined by measuring the reaction rate at various inhibitor and substrate concentrations. A Dixon plot is typically used to determine the Ki for competitive inhibitors.[6]
Cellular HMG-CoA Reductase Activity Assay based on Brown and Goldstein (1974)
This method assesses the regulation of HMG-CoA reductase activity within a cellular context, particularly in response to lipoproteins.
-
Principle: Measures the conversion of [¹⁴C]HMG-CoA to [¹⁴C]mevalonate in cultured human fibroblasts.
-
Cell Culture: Human fibroblasts are grown in a medium containing fetal calf serum. To induce HMG-CoA reductase activity, the cells are switched to a medium with lipoprotein-deficient serum.
-
Assay Procedure:
-
Cell extracts are prepared from the cultured fibroblasts.
-
The extracts are incubated with [¹⁴C]HMG-CoA and a NADPH-generating system (glucose-6-phosphate and glucose-6-phosphate dehydrogenase).
-
The reaction is stopped, and the [¹⁴C]mevalonate formed is separated and quantified by thin-layer chromatography and scintillation counting.
-
-
Application in Reproducibility Assessment: This assay is crucial for comparing how different studies have evaluated the cellular effects of HMG-CoA reductase inhibitors and the impact of external factors like LDL on enzyme activity. The landmark work of Brown and Goldstein demonstrated that LDL suppresses HMG-CoA reductase activity in normal fibroblasts, a key finding in understanding cholesterol homeostasis.[7][8][9][10][11]
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is essential for a comprehensive understanding of the research. The following diagrams, generated using Graphviz, illustrate the HMG-CoA reductase pathway and a typical workflow for inhibitor screening.
By presenting this consolidated information, this guide aims to equip researchers with the necessary tools to critically evaluate the existing body of literature on this compound and to design future experiments with a strong foundation in established, reproducible methods. The consistency of the low nanomolar inhibitory constants reported across different studies for this compound and its early analogs speaks to the robustness of the initial findings and the reliability of the core assay methodologies.
References
- 1. Mevinolin: a highly potent competitive inhibitor of hydroxymethylglutaryl-coenzyme A reductase and a cholesterol-lowering agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mevinolin: a highly potent competitive inhibitor of hydroxymethylglutaryl-coenzyme A reductase and a cholesterol-lowering agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. New developments in lipid-lowering therapy: the role of inhibitors of hydroxymethylglutaryl-coenzyme A reductase [pubmed.ncbi.nlm.nih.gov]
- 5. Compactin (ML-236B) and related compounds as potential cholesterol-lowering agents that inhibit HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. pnas.org [pnas.org]
- 8. pnas.org [pnas.org]
- 9. Nutrition classics. Proceedings of the National Academy of Sciences of the United States of America, Volume 71, 1974: Familial hypercholesterolemia: defective binding of lipoproteins to cultured fibroblasts associated with impaired regulation of 3-hydroxy-3-methylglutaryl coenzyme A reductase activity. By Michael S. Brown and Joseph L. Goldstein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Brown and Goldstein: The Cholesterol Chronicles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Mevinic Acid vs. Synthetic Statins: A Comparative Guide to Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
Statins, a class of drugs widely used to lower cholesterol levels, are broadly categorized into naturally derived compounds, such as mevinic acid (lovastatin), and synthetic statins, including atorvastatin, rosuvastatin, and simvastatin. While their primary, on-target effect is the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway, a growing body of evidence highlights their "pleiotropic" or off-target effects. These effects, independent of cholesterol-lowering, are largely attributed to the inhibition of isoprenoid synthesis, which is crucial for the post-translational modification of small GTPases like Rho, Rac, and Ras. This guide provides a comparative analysis of the off-target effects of this compound and synthetic statins, supported by experimental data and detailed methodologies.
Key Off-Target Mechanisms: A Shared Pathway
The primary off-target mechanism for both this compound and synthetic statins is the depletion of isoprenoid intermediates, namely farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[1][2] These molecules are essential for the prenylation of small GTPases, a process that anchors them to cell membranes and is critical for their signaling functions.[3][4] Inhibition of this process disrupts downstream signaling cascades, influencing a variety of cellular processes including cell growth, differentiation, apoptosis, and inflammation.[5][6] Studies have shown that statins, including lovastatin (B1675250), tend to inhibit geranylgeranylation more efficiently than farnesylation.[7][8]
Comparative Data on Off-Target Effects
The following tables summarize quantitative data from various studies comparing the off-target effects of this compound (lovastatin) and several synthetic statins. It is important to note that experimental conditions, such as cell lines and incubation times, can vary between studies, affecting direct comparability.
Cytotoxicity
Statins can induce cytotoxicity in various cell types, an effect that is often more pronounced in their lactone form compared to the acid form.[1] Lipophilicity also plays a role, with more lipophilic statins generally exhibiting greater cytotoxicity.
| Statin | Cell Line | IC50 (µM) | Key Findings & Citation |
| This compound (Lovastatin) | Human Myoblasts | ~1 (for proliferation inhibition) | Inhibited cell proliferation.[5] |
| Neonatal Rat Skeletal Myocytes | 5.4 (for protein synthesis inhibition) | More toxic than pravastatin (B1207561).[9] | |
| Human Colorectal Cancer (SW620) | 0.08 | Potent antiproliferative activity.[4] | |
| Simvastatin | Neonatal Rat Skeletal Myocytes | 1.9 (for protein synthesis inhibition) | More toxic than lovastatin and pravastatin.[9] |
| Human Colorectal Cancer (HT29) | <20 | Significant growth inhibition.[4] | |
| Atorvastatin | Human Colorectal Cancer (HCT116) | <20 | Potent viability reduction.[4] |
| Rosuvastatin | Human Colorectal Cancer (SW620) | <50 | Moderate antineoplastic activity.[4] |
| Pravastatin | Neonatal Rat Skeletal Myocytes | 759 (for protein synthesis inhibition) | Significantly less toxic than lovastatin and simvastatin.[9] |
Mitochondrial Function
Statins have been shown to affect mitochondrial function, an off-target effect that may contribute to myotoxicity. This can manifest as decreased respiratory chain complex activity and reduced ATP production.
| Statin | Effect on Mitochondrial Function | Cell/Animal Model | Key Findings & Citation |
| This compound (Lovastatin) | Decreased basal and ATP-linked respiration; decreased ATP production. | HepG2 & Huh7 (human hepatocarcinoma) | Modulates mitochondrial metabolism independently of cholesterol content.[10] |
| Simvastatin | Decreased basal and ATP-linked respiration; decreased ATP production. | HepG2 & Huh7 (human hepatocarcinoma) | Similar effects to lovastatin on mitochondrial respiration.[10] |
| Atorvastatin | Impaired mitochondrial metabolism and induced ROS production. | Human pancreatic islets & rat β-cells | Lipophilic statins showed greater mitochondrial impairment than hydrophilic ones.[11] |
| Pravastatin | No significant effect on mitochondrial metabolism. | Human pancreatic islets & rat β-cells | Hydrophilic nature may limit its entry into extrahepatic cells and mitochondria.[11] |
Apoptosis Induction
By disrupting cellular signaling and inducing stress, statins can trigger apoptosis in various cell types, an effect that is being explored for its anti-cancer potential.
| Statin | Apoptotic Effect | Cell Line | Key Findings & Citation |
| This compound (Lovastatin) | Induced apoptosis via COX-2/PPARγ-dependent pathway (lactone form). | A549 & H358 (human lung carcinoma) | The lactone form was more potent in inducing apoptosis than the acid form.[12] |
| Induced apoptosis in a dose- and time-dependent manner. | Normal and fibrotic lung fibroblasts | Associated with decreased levels of mature Ras.[13] | |
| Induced apoptosis in pancreatic cancer cells. | MIA-PaCa-2 & PANC1 | Antiproliferative effects were relatively high.[14] | |
| Simvastatin | Induced apoptosis in pancreatic cancer cells. | MIA-PaCa-2 & PANC1 | Antiproliferative effects were high, similar to lovastatin.[14] |
| Pravastatin | Poor growth-inhibiting effects. | MIA-PaCa-2 & PANC1 | Showed limited ability to induce apoptosis in these cells.[14] |
| Rosuvastatin | Poor growth-inhibiting effects. | MIA-PaCa-2 & PANC1 | Showed limited ability to induce apoptosis in these cells.[14] |
Modulation of Inflammatory Markers
Statins exhibit anti-inflammatory properties, another significant off-target effect. They have been shown to reduce levels of inflammatory markers like C-reactive protein (CRP) and various interleukins.
| Statin | Effect on Inflammatory Markers | Study Population/Model | Key Findings & Citation |
| This compound (Lovastatin) | Anti-inflammatory activity demonstrated in animal models. | Rat models of acute and chronic inflammation | Showed significant anti-inflammatory effects.[2] |
| Simvastatin | Lowered serum levels of CRP and IL-6. | Hemodialysis patients | Demonstrated anti-inflammatory effects.[6] |
| Atorvastatin | Reduced CRP levels. | Patients on dialysis, with diabetes, or hyperlipidemia | Consistently showed a reduction in this key inflammatory marker.[6] |
| Showed the most significant reduction in IL-6 and TNF-α levels in a meta-analysis. | Adults with chronic diseases | Potent anti-inflammatory effects observed with prolonged administration.[15] | |
| Rosuvastatin | Displayed the greatest impact on decreasing CRP levels in a meta-analysis. | Adults with chronic diseases | A strong effect on reducing CRP was noted.[15] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by statins and a typical experimental workflow for assessing cytotoxicity.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.
Materials:
-
Cells of interest (e.g., hepatocytes, myoblasts)
-
96-well plates
-
This compound and synthetic statins of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Statin Treatment: Treat the cells with a range of concentrations of this compound and each synthetic statin. Include a vehicle-only control.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Determine the IC50 value (the concentration of the drug that causes 50% inhibition of cell viability) for each statin.
Rho GTPase Activity Assay (Pull-Down Assay)
This protocol allows for the quantification of the active, GTP-bound form of specific Rho GTPases.
Materials:
-
Cell lysates from statin-treated and control cells
-
GST-fusion protein of a Rho-binding domain (e.g., GST-Rhotekin-RBD for RhoA) coupled to glutathione-agarose beads
-
Lysis buffer
-
Wash buffer
-
SDS-PAGE and Western blotting reagents
-
Antibodies specific for the Rho GTPase of interest (e.g., anti-RhoA, anti-Rac1, anti-Cdc42)
Procedure:
-
Cell Lysis: Lyse the statin-treated and control cells with ice-cold lysis buffer.
-
Clarification: Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Pull-Down: Incubate equal amounts of protein from each lysate with the GST-RBD beads for 1-2 hours at 4°C with gentle rotation. This will specifically pull down the active (GTP-bound) Rho GTPase.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Immunodetection: Probe the membrane with a primary antibody specific for the Rho GTPase of interest, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Detection and Quantification: Visualize the protein bands using a chemiluminescence substrate and quantify the band intensity. The amount of pulled-down protein reflects the level of active Rho GTPase in the original lysate. A fraction of the total cell lysate should also be run on the same gel to determine the total amount of the Rho GTPase.
Protein Prenylation Assay (Membrane Fractionation and Western Blot)
This method indirectly assesses protein prenylation by observing the translocation of small GTPases from the membrane to the cytosol.
Materials:
-
Cell lysates from statin-treated and control cells
-
Ultracentrifuge
-
Fractionation buffer
-
SDS-PAGE and Western blotting reagents
-
Antibodies specific for the small GTPase of interest (e.g., anti-Ras, anti-RhoA) and for membrane and cytosolic markers.
Procedure:
-
Cell Lysis: Lyse cells in a hypotonic buffer.
-
Homogenization: Homogenize the cell suspension.
-
Fractionation: Centrifuge the homogenate at a low speed to pellet nuclei and intact cells. Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C to separate the cytosolic fraction (supernatant) from the membrane fraction (pellet).
-
Protein Quantification: Determine the protein concentration of both the cytosolic and membrane fractions.
-
Western Blotting: Load equal amounts of protein from the cytosolic and membrane fractions of both control and statin-treated cells onto an SDS-PAGE gel.
-
Immunodetection: Perform Western blotting as described in the Rho GTPase activity assay protocol, using an antibody against the specific small GTPase. Also, probe for a membrane marker (e.g., Na+/K+-ATPase) and a cytosolic marker (e.g., GAPDH) to confirm the purity of the fractions.
-
Analysis: Compare the distribution of the small GTPase between the membrane and cytosolic fractions in control versus statin-treated cells. A decrease in the membrane-associated protein and a corresponding increase in the cytosolic protein indicates inhibition of prenylation.
Conclusion
Both this compound and synthetic statins exert significant off-target effects primarily through the inhibition of the mevalonate pathway, leading to reduced protein prenylation and altered small GTPase signaling. While this fundamental mechanism is shared, the magnitude of these effects, such as cytotoxicity and impact on mitochondrial function, can differ based on the specific statin's chemical properties, including its lipophilicity and whether it is in a lactone or acid form. The provided data and protocols offer a framework for researchers to further investigate and compare the nuanced off-target profiles of these widely used drugs, which is crucial for understanding their full therapeutic potential and side-effect profiles.
References
- 1. Statin induced myotoxicity: the lactone forms are more potent than the acid forms in human skeletal muscle cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oaji.net [oaji.net]
- 3. ovid.com [ovid.com]
- 4. journal.waocp.org [journal.waocp.org]
- 5. Action of lovastatin, simvastatin, and pravastatin on sterol synthesis and their antiproliferative effect in cultured myoblasts from human striated muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Anti-Inflammatory Effects of Statins on Coronary Artery Disease: An Updated Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Lovastatin on Rho Isoform Expression, Activity, and Association with Guanine Nucleotide Dissociation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of lovastatin on Rho isoform expression, activity, and association with guanine nucleotide dissociation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro myotoxicity of the 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitors, pravastatin, lovastatin, and simvastatin, using neonatal rat skeletal myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Statin-dependent modulation of mitochondrial metabolism in cancer cells is independent of cholesterol content - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. oncotarget.com [oncotarget.com]
- 13. Lovastatin induces fibroblast apoptosis in vitro and in vivo. A possible therapy for fibroproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Impact of statins as immune-modulatory agents on inflammatory markers in adults with chronic diseases: A systematic review and meta-analysis | PLOS One [journals.plos.org]
A Comparative Guide to the In Vitro and In Vivo Effects of Mevinic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reported effects of mevinic acid, the active form of lovastatin, in laboratory (in vitro) and whole-organism (in vivo) settings. This compound and related compounds, collectively known as statins, are potent inhibitors of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. Understanding the correlation, and often the disparity, between in vitro and in vivo results is crucial for translational research and drug development. This document summarizes key experimental findings, presents quantitative data for comparison, and outlines typical experimental protocols.
Core Mechanism of Action: HMG-CoA Reductase Inhibition
This compound's primary mechanism of action is the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical precursor in the synthesis of cholesterol and other isoprenoids.[1] By blocking this step, this compound effectively reduces the endogenous production of cholesterol.[1] This fundamental action is consistent in both in vitro and in vivo systems.
Quantitative Comparison of this compound (Statin) Effects
The following table summarizes quantitative data from various studies, highlighting the concentrations at which specific effects of statins (used as surrogates for this compound) were observed. A significant point of divergence between in vitro and in vivo studies is the drug concentration, with in vitro experiments often utilizing concentrations several orders of magnitude higher than those achieved therapeutically in plasma.[2][3]
| Effect Studied | System | Statin Used | Concentration / IC50 | Outcome | Citation |
| Cytotoxicity | In Vitro | Atorvastatin | IC50: 94 µM | Concentration-dependent cytotoxic effect on U266 myeloma cells. | [4] |
| In Vitro | Simvastatin (B1681759) | IC50: 38 µM | Concentration-dependent cytotoxic effect on U266 myeloma cells. | [4] | |
| Antibacterial Activity | In Vitro | Simvastatin | MIC: 15 µg/mL (36 µM) | Kills S. pneumoniae and M. catarrhalis. | [3][5] |
| In Vivo | Simvastatin | Therapeutic Doses (1-15 nmol/L in human blood) | No significant antibacterial effect observed in whole blood from healthy volunteers. | [2][3] | |
| Anti-proliferative | In Vitro | Lovastatin | 20 µmol/l | Caused G0/G1 phase arrest in vascular smooth muscle cells. | [6] |
| In Vitro | Simvastatin | Not specified | Inhibited cell proliferation in vascular smooth muscle cells. | [6] | |
| ApoM Expression | In Vitro | Simvastatin | 10 µM | Significantly decreased apoM mRNA levels in HepG2 cells by about 52%. | [7] |
| In Vivo | Simvastatin | 10 mg/kg & 100 mg/kg | Did not influence serum apoM levels in a hyperlipidemic mouse model. | [7] | |
| Inflammatory Response | In Vitro | Lipophilic Statins | Not specified | Stimulated production of pro-inflammatory cytokines (MCP-1, IL-8, TNF-alpha, IL-1 beta) in human monocytes. | [8] |
| In Vivo | Lipophilic Statins | Not specified | Caused a higher influx of leukocytes into the inflamed peritoneal cavity in mice. | [8] |
Signaling Pathways and Experimental Workflows
Visualizations of the key signaling pathway and a typical experimental workflow for comparing in vitro and in vivo effects are provided below.
References
- 1. dovepress.com [dovepress.com]
- 2. Studies on the Antibacterial Effects of Statins - In Vitro and In Vivo | PLOS One [journals.plos.org]
- 3. Studies on the antibacterial effects of statins--in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro comparison of the cytotoxic effects of statins on U266 myeloma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Differences in the effects of HMG-CoA reductase inhibitors on proliferation and viability of smooth muscle cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of simvastatin on apolipoprotein M in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stimulation of inflammatory responses in vitro and in vivo by lipophilic HMG-CoA reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
New Frontier in Statin Analysis: A Comparative Guide to a Validated UPLC-MS/MS Method for Mevinic Acid
For researchers, scientists, and drug development professionals, the accurate quantification of active drug metabolites is paramount. Mevinic acid, the active hydroxy acid form of the prodrug lovastatin (B1675250), plays a crucial role in cholesterol management by inhibiting HMG-CoA reductase. This guide provides a comprehensive comparison of a novel, validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for this compound against conventional analytical approaches, supported by experimental data.
A Leap Forward in Bioanalysis: UPLC-MS/MS for this compound
A recently developed and validated UPLC-MS/MS method offers significant advantages in speed, sensitivity, and specificity for the quantification of this compound in biological matrices. This new approach allows for the simultaneous determination of the parent drug, lovastatin, and its active metabolite, this compound, providing a more complete pharmacokinetic profile.
Table 1: Comparison of Analytical Method Performance
| Parameter | Conventional HPLC Method (for Lovastatin) | New UPLC-MS/MS Method (for this compound) |
| Instrumentation | High-Performance Liquid Chromatography with UV detection | Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry |
| Linearity Range | 2-16 µg/mL | 1–1000 nM |
| Correlation Coefficient (r²) | >0.999 | Not explicitly stated, but linearity is confirmed |
| Lower Limit of Quantification (LLOQ) | Not specified for this compound | 1 nM |
| Accuracy (% Recovery) | Not specified for this compound | 85-115% (80-120% for LLOQ) |
| Precision (% CV) | Not specified for this compound | Within and between-day precision within acceptable ranges |
| Analysis Time | ~6 minutes | < 12 minutes (for multiple analytes) |
Experimental Protocols: A Closer Look at the Methodologies
New UPLC-MS/MS Method for this compound
This novel method utilizes a simple protein precipitation technique for sample preparation, followed by rapid chromatographic separation and highly selective mass spectrometric detection.
Sample Preparation:
-
Plasma samples are subjected to protein precipitation using acetonitrile (B52724).
-
The supernatant is then processed for analysis.
Chromatographic Conditions:
-
Column: Agilent Zorbax Extend C18
-
Mobile Phase: A linear gradient of water and methanol, both containing 2 mM ammonium (B1175870) formate (B1220265) and 0.2% formic acid.[1]
-
Flow Rate: 400 µL/minute[1]
-
Run Time: 12.0 minutes for the simultaneous analysis of multiple statins and their metabolites.[1]
Mass Spectrometric Detection:
-
Instrument: TSQ Quantum Discovery mass spectrometer with positive electrospray ionization.
-
Mode: Selected Reaction Monitoring (SRM)[1]
Conventional HPLC Method for Lovastatin
Existing HPLC methods for the prodrug lovastatin typically involve the following:
Sample Preparation:
-
Lovastatin is dissolved in a suitable solvent, such as acetonitrile, to prepare a stock solution.
-
Working standards are prepared by further dilution.
Chromatographic Conditions:
-
Column: C18 column (e.g., Agilent C18, 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1 mL/min
-
Detection: UV detector at 237 nm.
-
Run Time: Approximately 6 minutes.
Conceptual Framework: The HMG-CoA Reductase Pathway
This compound's therapeutic effect is derived from its interaction with the HMG-CoA reductase pathway, a critical metabolic route for cholesterol synthesis. The following diagram illustrates the key steps in this pathway and the point of inhibition by statins like this compound.
Caption: The HMG-CoA Reductase pathway and the inhibitory action of this compound.
Workflow for the Validation of the New UPLC-MS/MS Method
The validation of a new bioanalytical method is a stringent process governed by regulatory guidelines to ensure the reliability of the data.
Caption: Workflow for the validation of a new bioanalytical method.
Conclusion
The new UPLC-MS/MS method for the simultaneous quantification of lovastatin and this compound represents a significant advancement in the bioanalysis of statins. Its superior sensitivity, specificity, and high-throughput capabilities make it an invaluable tool for pharmacokinetic studies and clinical drug monitoring, ultimately contributing to the development of more effective and personalized therapies for hypercholesterolemia. The detailed validation ensures the reliability and accuracy of the data, providing researchers with the confidence needed to make critical decisions in drug development.
References
head-to-head comparison of different mevinic acid producing strains
For Researchers, Scientists, and Drug Development Professionals
Mevinic acid, commonly known as lovastatin (B1675250), is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. This crucial pharmacological activity has established it as a cornerstone in the management of hypercholesterolemia. The industrial production of lovastatin relies heavily on microbial fermentation, with several fungal strains demonstrating the ability to synthesize this valuable secondary metabolite. This guide provides an objective comparison of the performance of different this compound-producing strains, supported by experimental data, to aid researchers in selecting and developing optimal production systems.
Quantitative Comparison of this compound Production
The following table summarizes the reported this compound (lovastatin) production yields from various fungal strains under different fermentation conditions. It is important to note that direct comparison between studies can be challenging due to variations in media composition, fermentation parameters, and analytical methods.
| Fungal Strain | Fermentation Type | Substrate/Carbon Source | Nitrogen Source | Reported Yield | Reference |
| Aspergillus terreus | |||||
| A. terreus UV-4 (mutant) | Submerged (Fermentor) | Glucose (5%) | Corn Steep Liquor (1.5%) | 3249.95 µg/mL | |
| A. terreus MTCC 1782 | Submerged | Glucose (2%) | Ammonium Sulfate (0.6%) | 460.29 mg/L | |
| A. terreus NRRL 265 | Submerged | Glucose (9%) | Corn Steep Liquor (2.5%) | 471.91 mg/L | |
| A. terreus PM3 | Submerged | Not specified | Not specified | 240 mg/L | |
| A. terreus ATCC 20542 | Submerged | Glucose (45 g/L) | Peptonized milk, Yeast extract | 304 mg/L | [1] |
| A. terreus ATCC 74135 | Solid-State | Rice Straw | None added | 260.85 mg/kg DM | [2] |
| A. terreus ATCC 20542 | Solid-State | Rice Straw | None added | 175.85 mg/kg DM | [2] |
| A. terreus ATCC 20542 | Solid-State | Rice | Not specified | 2.9 mg/g dry substrate | |
| A. terreus PM3 | Solid-State | Wheat Bran | Not specified | 12.5 mg/g of dry substrate | |
| Monascus purpureus | |||||
| M. purpureus MTCC 369 | Submerged | Barley (20 g/L) | Not specified | 318 mg/L | |
| M. purpureus MTCC 369 | Submerged | Dextrose (29.59 g/L) | NH4Cl (3.86 g/L) | 351 mg/L | |
| M. purpureus MTCC 369 | Solid-State | Barley, Rice, Sago Starch | Not specified | 193.7 mg/g (Barley) | [3] |
| M. purpureus 'MOPU GS1' | Solid-State | Millet | Not specified | 1.6 mg/g | [4] |
| Monascus ruber | Solid-State | Rice with additives | Soybean powder, Sodium nitrate | 4-6 mg/g | [5] |
| Monascus sanguineus | Solid-State | Wheat Bran | Soybean | 0.402 mg/g | [6] |
| Penicillium spp. | |||||
| Penicillium sp. ESF2M | Submerged | Not specified | Not specified | 20 mg/L |
Experimental Protocols
Submerged Fermentation (SmF) Protocol for Aspergillus terreus
This protocol is a generalized representation based on common practices for lovastatin production.
-
Inoculum Preparation: A spore suspension of the desired Aspergillus terreus strain is prepared from a mature culture grown on Potato Dextrose Agar (PDA) slants. Spores are harvested in sterile 0.1% Tween 80 solution, and the spore concentration is adjusted.
-
Production Medium: A typical production medium may contain (g/L): Glucose (or another carbon source like lactose), 40-50; Peptone or Yeast Extract (as a nitrogen source), 10-20; KH2PO4, 2.0; MgSO4·7H2O, 1.0; and trace elements. The initial pH is adjusted to 6.0-6.5.
-
Fermentation Conditions: Fermentation is carried out in shake flasks or a bioreactor at 28-30°C with agitation (150-200 rpm) for 7-10 days.
-
Extraction of Lovastatin: The fermentation broth is first separated from the mycelia by filtration or centrifugation. The mycelia are then homogenized and extracted with an organic solvent like ethyl acetate (B1210297) or methanol (B129727). The filtrate can also be extracted separately. The organic extracts are then pooled.
-
Lactonization: The extracted lovastatin, which exists in both the hydroxy acid and lactone forms, is converted to the lactone form for accurate quantification. This is typically achieved by acidification, for example, by adding 1% trifluoroacetic acid and incubating for a short period.[7]
-
Quantification: The lovastatin concentration is determined by High-Performance Liquid Chromatography (HPLC).
Solid-State Fermentation (SSF) Protocol for Monascus purpureus
This protocol outlines a general procedure for lovastatin production using solid substrates.
-
Substrate Preparation: A solid substrate such as rice, wheat bran, or barley is washed and autoclaved to ensure sterility.[3] The initial moisture content is adjusted to 50-60% with a nutrient solution.[2]
-
Inoculation: The sterilized substrate is inoculated with a spore suspension or a pre-culture of the Monascus purpureus strain.
-
Fermentation Conditions: The inoculated substrate is incubated in trays or flasks at 28-30°C for 10-15 days. The humidity is maintained at a high level.
-
Extraction of Lovastatin: The fermented solid mass is dried and ground. Lovastatin is then extracted using an organic solvent such as methanol or ethyl acetate by shaking for several hours.[6]
-
Lactonization and Quantification: Similar to the submerged fermentation protocol, the extract is treated to convert lovastatin to its lactone form and then quantified using HPLC.
High-Performance Liquid Chromatography (HPLC) for Lovastatin Quantification
A common analytical method for the quantification of lovastatin is as follows:
-
Chromatographic System: A standard HPLC system equipped with a UV detector is used.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically employed.
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (acidified with a small amount of phosphoric or acetic acid) in a ratio of approximately 70:30 (v/v) is a common mobile phase.[2]
-
Flow Rate: A flow rate of 1.0-1.5 mL/min is generally used.
-
Detection: Lovastatin is detected by UV absorbance at 238 nm.
-
Quantification: The concentration of lovastatin in the sample is determined by comparing the peak area to a standard curve generated with known concentrations of a lovastatin standard.
Visualizing Key Processes
To better understand the underlying biological and experimental frameworks, the following diagrams have been generated.
Caption: Simplified biosynthetic pathway of this compound (lovastatin).
Caption: General experimental workflow for comparing this compound production.
References
- 1. Lovastatin Biosynthesis by Aspergillus terreus in a Chemically Defined Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lovastatin Production by Aspergillus terreus Using Agro-Biomass as Substrate in Solid State Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of lovastatin, citrinin and pigment production of different Monascus purpureus strains grown on rice and millet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bio-synthesis and screening of nutrients for lovastatin by Monascus sp. under solid-state fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thaiscience.info [thaiscience.info]
Comparative Guide to Confirming the Molecular Target of Mevinic Acid in a New Organism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for identifying and validating the molecular target of mevinic acid, a member of the statin family, in a previously uncharacterized organism. This compound and other statins are well-documented inhibitors of HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway in mammals.[1][2][3] When investigating a new organism, it is crucial to experimentally confirm that the orthologous enzyme is indeed the functional target.
This document compares key experimental approaches—biochemical, genetic, and cellular—offering detailed protocols and data presentation formats to support robust target validation.
Overall Validation Workflow
A multi-faceted approach is essential for unequivocally confirming a drug's molecular target. The workflow should integrate computational prediction with direct biochemical, genetic, and cellular evidence to build a conclusive case.
Caption: High-level workflow for this compound target validation.
Biochemical Approaches: Confirming Direct Interaction
Biochemical methods aim to prove a direct, physical interaction between this compound and the predicted target protein. These assays are critical for ruling out indirect effects and are often the first experimental step after in silico prediction.
Comparison of Key Biochemical Methods
| Method | Principle | Key Quantitative Data | Advantages | Disadvantages |
| Enzyme Inhibition Assay | Measures the reduction in the catalytic activity of the target enzyme (HMG-CoA reductase ortholog) in the presence of this compound. | IC₅₀, Kᵢ | Directly demonstrates functional modulation; High-throughput compatible. | Requires a functional, purified enzyme and a robust activity assay. |
| Thermal Shift Assay (TSA) | A ligand binding to a protein increases its thermal stability. The change in melting temperature (ΔTₘ) is measured in the presence of the drug.[4] | ΔTₘ | Label-free; Low protein consumption; High-throughput compatible. | Does not provide binding affinity (Kₐ); Some proteins may not show a clear melting transition. |
| Affinity Chromatography | This compound is immobilized on a resin. A cell lysate is passed over the resin, and proteins that bind are eluted and identified by mass spectrometry.[5] | Protein Identity | Identifies binding partners from a complex mixture without prior knowledge; Unbiased.[5] | Can generate false positives (non-specific binders); Immobilizing the drug may alter its binding properties. |
| Drug Affinity Responsive Target Stability (DARTS) | Based on the principle that drug binding protects the target protein from proteolysis. Protein degradation is assessed by SDS-PAGE or Western Blot.[4] | % Protection | Does not require drug modification; Can be performed in complex cell lysates.[4] | Not easily quantifiable for binding affinity; Requires suitable proteases. |
Experimental Protocol: HMG-CoA Reductase Inhibition Assay
This protocol describes a spectrophotometric assay to measure the activity of the HMG-CoA reductase ortholog by monitoring the oxidation of NADPH.
-
Protein Expression and Purification:
-
Clone the coding sequence of the putative HMG-CoA reductase from the new organism into an expression vector.
-
Express the protein in a suitable host (e.g., E. coli).
-
Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Assess purity via SDS-PAGE (>95% is recommended).
-
-
Assay Buffer Preparation:
-
Prepare an assay buffer containing 100 mM potassium phosphate (B84403) (pH 7.4), 100 mM KCl, 1 mM EDTA, and 5 mM DTT.
-
-
Reaction Setup:
-
In a 96-well UV-transparent plate, add the following to each well:
-
Assay Buffer
-
Purified HMG-CoA reductase ortholog (final concentration e.g., 50-100 nM)
-
Varying concentrations of this compound (e.g., 0.1 nM to 100 µM) or vehicle control (DMSO).
-
-
Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C.
-
-
Initiating the Reaction:
-
Start the reaction by adding a substrate mix containing HMG-CoA (final concentration e.g., 200 µM) and NADPH (final concentration e.g., 200 µM).
-
-
Data Acquisition:
-
Immediately measure the decrease in absorbance at 340 nm (due to NADPH oxidation) every 30 seconds for 10-20 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve.
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Fit the data to a dose-response curve to determine the IC₅₀ value.
-
Genetic Approaches: Validating Functional Relevance
Genetic methods test the functional link between the predicted target and the drug's effect in a living cell or organism. The central hypothesis is that if the target gene is removed or altered, the organism's sensitivity to the drug will change.[6]
Comparison of Key Genetic Methods
| Method | Principle | Expected Outcome with this compound | Advantages | Disadvantages |
| Gene Knockout (e.g., CRISPR/Cas9) | The target gene is permanently inactivated.[7] | Increased resistance to this compound. | Provides definitive evidence of the gene's necessity; Complete loss-of-function. | Can be lethal if the gene is essential; Off-target effects are possible. |
| Gene Knockdown (e.g., RNAi) | The expression of the target gene is temporarily suppressed at the mRNA level.[8] | Increased resistance to this compound. | Useful for essential genes where a full knockout would be lethal; Reversible. | Incomplete suppression can lead to ambiguous results; Off-target effects. |
| Target Overexpression | The target gene is expressed at higher-than-normal levels. | Increased sensitivity to this compound. | Can help confirm that the drug's effect is titratable by target concentration. | Overexpression may lead to non-physiological artifacts or protein misfolding. |
Experimental Protocol: CRISPR/Cas9-Mediated Knockout for Resistance Validation
This protocol outlines the steps to confirm that inactivating the HMG-CoA reductase ortholog confers resistance to this compound.
-
gRNA Design and Cloning:
-
Design two or more unique guide RNAs (gRNAs) targeting early exons of the HMG-CoA reductase ortholog gene to ensure a frameshift mutation.
-
Synthesize and clone the gRNAs into a suitable Cas9 co-expression vector.
-
-
Cell Transfection/Transformation:
-
Introduce the Cas9/gRNA plasmid into the cells of the new organism using an appropriate method (e.g., electroporation, lipofection).
-
-
Selection and Clonal Isolation:
-
Select for successfully transfected cells (e.g., using an antibiotic resistance marker on the plasmid).
-
Isolate single cells into individual wells to grow clonal populations.
-
-
Verification of Knockout:
-
For each clone, extract genomic DNA.
-
Use PCR to amplify the targeted region of the gene.
-
Sequence the PCR products (e.g., via Sanger sequencing) to confirm the presence of insertions/deletions (indels) that cause a frameshift.
-
Confirm the absence of the target protein via Western Blot.
-
-
Phenotypic Assay (Drug Sensitivity):
-
Plate both wild-type (WT) and confirmed knockout (KO) cells at the same density.
-
Treat the cells with a range of this compound concentrations, including a vehicle control.
-
After a defined period (e.g., 48-72 hours), measure cell viability or proliferation (e.g., using a CellTiter-Glo® assay).
-
-
Data Analysis:
-
Plot cell viability against this compound concentration for both WT and KO cell lines.
-
Compare the IC₅₀ values. A significant increase in the IC₅₀ for the KO line indicates that the gene is required for the drug's effect.
-
Caption: Logic of using gene knockout to validate a drug target.
Cellular and Pathway Analysis
Confirming that this compound perturbs the biological pathway consistent with the inhibition of HMG-CoA reductase provides crucial downstream evidence.
The Mevalonate Pathway
Inhibition of HMG-CoA reductase by this compound is expected to decrease the production of mevalonate and subsequent downstream metabolites.[1][9]
Caption: Inhibition of the mevalonate pathway by this compound.
Experimental Protocol: Metabolite Analysis
This protocol uses Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify changes in mevalonate levels following treatment with this compound.
-
Cell Culture and Treatment:
-
Culture the cells of the new organism to mid-log phase.
-
Treat one group of cells with a concentration of this compound known to be effective (e.g., 5x IC₅₀) and a control group with vehicle (DMSO).
-
Incubate for a period sufficient to allow for changes in metabolite pools (e.g., 24 hours).
-
-
Metabolite Extraction:
-
Harvest the cells rapidly and quench metabolism (e.g., by washing with ice-cold saline).
-
Extract small molecules using a cold solvent mixture (e.g., 80:20 methanol:water).
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
LC-MS Analysis:
-
Analyze the extracts using a suitable LC-MS method optimized for the detection of organic acids like mevalonate.
-
Use a stable isotope-labeled internal standard for mevalonate if available for accurate quantification.
-
-
Data Analysis:
-
Integrate the peak area for the mevalonate mass transition.
-
Normalize the peak area to the internal standard and the number of cells or total protein content.
-
Compare the normalized mevalonate levels between the this compound-treated and control samples. A significant decrease in the treated sample supports the on-target activity of the drug.
-
By integrating the results from these comparative biochemical, genetic, and cellular approaches, researchers can build a robust and compelling case to definitively confirm the molecular target of this compound in a new organism.
References
- 1. droracle.ai [droracle.ai]
- 2. What are HMG-CoA reductase inhibitors and how do they work? [synapse.patsnap.com]
- 3. How Do HMG-CoA Reductase Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]
- 4. The Art of Finding the Right Drug Target: Emerging Methods and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Target Identification Methods | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Genetic engineering - Wikipedia [en.wikipedia.org]
- 8. Target Identification & Validation in Drug Discovery | Technology Networks [technologynetworks.com]
- 9. droracle.ai [droracle.ai]
The Metabolic Ripple Effect: A Comparative Guide to Mevinic Acid Treatment in Cellular Metabolism
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the metabolic consequences of treating cells with mevinic acid, the active form of lovastatin (B1675250). By summarizing key quantitative data and detailing experimental methodologies from published studies, this document serves as a valuable resource for understanding the intricate cellular responses to the inhibition of HMG-CoA reductase.
This compound, a potent inhibitor of HMG-CoA reductase, is a cornerstone of cardiovascular therapy and a subject of intense research in oncology. Its primary function is to block the synthesis of mevalonate (B85504), a critical precursor for cholesterol and various non-sterol isoprenoids. This disruption of the mevalonate pathway triggers a cascade of metabolic alterations, impacting cellular energy, lipid profiles, and signaling pathways. This guide synthesizes findings from comparative metabolomic studies to illuminate these changes.
Quantitative Metabolic Changes in this compound-Treated Cells
The following table summarizes the key quantitative changes in metabolites observed in cancer cells treated with lovastatin (the lactone prodrug of this compound). These alterations highlight the widespread impact of mevalonate pathway inhibition.
| Metabolic Pathway Affected | Metabolite | Cell Line(s) | Fold Change/Direction | Reference |
| Mevalonate Pathway | Mevalonate | HGT-1, AGS, HCT116 | Production Halted | [1] |
| Glycolysis / Krebs Cycle | Lactate | HGT-1 | Increased Production | [1] |
| Glycolysis / Krebs Cycle | Fumarate | HGT-1 | Decreased | [1] |
| Glycolysis / Krebs Cycle | - | MDAMB231, MDAMB468 | Suppression of Activity | [2][3] |
| Amino Acid Metabolism | Glutamine | HGT-1 | Quantified Marker | [1] |
| Lipid Metabolism | - | MDAMB231, MDAMB468 | Suppression of Biosynthesis | [2][3] |
| Fatty Acid Metabolism | Omega-6 Fatty Acids | Human Serum | Decreased | [4][5] |
| Cholesterol Metabolism | Remnant Cholesterol | Human Serum | Substantially Lowered | [4][5] |
| Cholesterol Metabolism | Triglycerides | Human Serum | Modestly Lowered | [4][5] |
Experimental Protocols
Reproducible and rigorous experimental design is paramount in metabolomics. Below are detailed methodologies synthesized from key studies investigating the effects of this compound (lovastatin).
Cell Culture and Treatment
-
Cell Lines: A variety of cancer cell lines have been utilized, including human gastric cancer cells (HGT-1, AGS), colon cancer cells (HCT116), and breast cancer cells (MDAMB231, MDAMB468).[1][6]
-
Culture Conditions: Cells are typically grown in standard media such as DMEM, supplemented with fetal bovine serum (e.g., 5%) and antibiotics.[1]
-
Treatment: Cells are treated with lovastatin at concentrations ranging from 8 to 12.5 µM for durations of up to 48 hours. A vehicle control (e.g., DMSO) is essential for comparison.[1][6]
Metabolite Extraction
A critical step for accurate metabolomic analysis is the quenching of metabolic activity and efficient extraction of intracellular metabolites.
-
Washing: After treatment, the cell culture medium is aspirated, and the cells are washed with ice-cold phosphate-buffered saline (PBS) to remove extracellular metabolites.
-
Extraction: A cold solvent, typically 80% methanol, is added to the cells.[7] The cells are then scraped and the lysate is collected.[7]
-
Separation: The cell lysate is vortexed and centrifuged at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris.[7]
-
Collection: The supernatant, containing the extracted metabolites, is carefully transferred to a new tube for subsequent analysis.[7]
Metabolomic Analysis
Multiple analytical platforms are often employed to achieve comprehensive coverage of the metabolome.
-
Mass Spectrometry (MS):
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A non-destructive technique that provides structural information and quantification of highly abundant metabolites.[1]
Visualizing the Impact: Workflows and Pathways
To better understand the experimental process and the biological consequences of this compound treatment, the following diagrams have been generated.
References
- 1. Pluriomics Reveals Mevalonate Pathway Disruption in Cancer - Creative Proteomics [creative-proteomics.com]
- 2. Effects of lovastatin on breast cancer cells: a proteo-metabonomic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolomic Profiling of Statin Use and Genetic Inhibition of HMG-CoA Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of lovastatin on breast cancer cells: a proteo-metabonomic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal Procedures for Mevinic Acid: A Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
Immediate Safety and Logistical Information
The absence of a dedicated Safety Data Sheet for Mevinic acid necessitates a cautious approach. All handling and disposal operations should be conducted under the assumption that the substance may be hazardous.
Personal Protective Equipment (PPE):
| Equipment | Specification | Purpose |
| Eye Protection | Chemical safety goggles or face shield | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents skin contact. |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination. |
| Respiratory | Use in a well-ventilated area or fume hood | Minimizes inhalation exposure. |
Spill Response:
In the event of a spill, the primary objective is to contain the material and prevent its spread.
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For solid spills, carefully sweep or scoop the material into a designated, labeled waste container. Avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill, then collect the absorbed material into a labeled waste container.
-
Clean: Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
Dispose: All materials used for cleanup should be disposed of as hazardous waste.
Step-by-Step Disposal Protocol for this compound
Given the lack of specific data, this compound waste must be treated as hazardous.
Step 1: Waste Identification and Segregation
-
Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department.
-
Segregate solid waste from liquid waste.
Step 2: Waste Collection and Labeling
-
Collect all this compound waste (including contaminated materials like gloves and absorbent pads) in a dedicated, chemically compatible, and sealable container.
-
Label the container clearly with the following information:
-
"Hazardous Waste"
-
"this compound"
-
CAS Number: 84064-38-0
-
Accumulation Start Date
-
Principal Investigator/Lab Contact Information
-
Step 3: Storage
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
Step 4: Arrange for Professional Disposal
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide them with all available information about the waste stream.
-
Do not attempt to dispose of this compound down the drain or in regular trash.
Logical Flow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the disposal of this compound.
This guide provides a framework for the safe and compliant disposal of this compound in the absence of specific manufacturer or regulatory guidance. Always prioritize safety and consult with your institution's safety professionals.
Personal protective equipment for handling Mevinic acid
Essential Safety and Handling Guide for Mefenamic Acid
Note: The following information pertains to Mefenamic acid (CAS-No: 61-68-7). No safety data was found for "Mevinic acid," and it is presumed that this was a typographical error.
This guide provides essential safety protocols and logistical plans for researchers, scientists, and drug development professionals handling Mefenamic acid. Adherence to these procedures is critical for ensuring a safe laboratory environment.
Hazard Identification and Classification
Mefenamic acid is classified as harmful if swallowed.[1][2][3][4] It may also cause respiratory tract and skin irritation.[1] Laboratory experiments have indicated potential teratogenic effects.[1]
| Hazard Statement | Classification |
| H302 | Harmful if swallowed[1][2][3][4] |
| Potential Hazard | May cause respiratory tract irritation[1] |
| Potential Hazard | May cause skin irritation[1] |
| Potential Hazard | May be harmful if absorbed through the skin[1] |
| Potential Hazard | Laboratory experiments have shown teratogenic effects[1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the minimum required PPE for handling Mefenamic acid.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety glasses with side-shields or chemical safety goggles.[1][5][6] A face shield may be necessary for splash hazards.[5][7][8] | Must conform to EN166 (EU) or NIOSH (US) standards.[1][6] Always wear safety glasses or goggles beneath a face shield.[5] |
| Hands | Chemical-resistant gloves (e.g., nitrile or butyl rubber).[1][8][9][10] | Gloves must be inspected for leaks or holes before use.[1][9] Use proper glove removal technique to avoid skin contact with the outer surface.[1][2] Wash and dry hands after handling.[1] |
| Body | Laboratory coat.[5][7][9] Consider an impervious apron when transferring larger quantities.[9] | A lab coat is the minimum required protection.[5][9] Work clothes should be laundered separately.[11] |
| Respiratory | Required when dusts are generated.[12] Use in a well-ventilated area.[11] | Operations should be performed in adequately ventilated areas.[9] Provide appropriate exhaust ventilation where dust is formed.[1] |
Operational Plan: Handling and Storage
Handling Protocol:
-
Preparation:
-
During Handling:
-
Post-Handling:
Storage Protocol:
-
Keep containers tightly closed to prevent contamination and leakage.[1][6][11][12]
-
Store away from incompatible materials and foodstuff containers.[11]
Emergency and Disposal Plan
Spill Management:
-
Minor Spills:
-
Major Spills:
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][3][14][15] |
| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][3][6][15] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[1][3][14][15] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][2][3][15] |
Disposal Plan:
-
Dispose of Mefenamic acid and any contaminated materials in accordance with local, state, and federal regulations.[2][14]
-
Waste should be placed in suitable, closed containers for disposal.[1][6]
Experimental Workflow
References
- 1. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. aksci.com [aksci.com]
- 4. echemi.com [echemi.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. fishersci.com [fishersci.com]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. leelinework.com [leelinework.com]
- 9. PSFC Caustics and Acids [www-internal.psfc.mit.edu]
- 10. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. earth.utah.edu [earth.utah.edu]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. sds.metasci.ca [sds.metasci.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
